Neurotensin (1-11)
Description
Properties
IUPAC Name |
(4S)-5-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1R)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H99N19O18/c1-35(2)31-45(80-55(93)41-22-24-52(89)75-41)57(95)81-46(32-36-14-18-38(86)19-15-36)58(96)76-42(23-25-53(90)91)56(94)82-47(34-51(68)88)59(97)79-43(9-3-4-26-67)62(100)84-29-7-12-49(84)60(98)77-40(10-5-27-73-65(69)70)54(92)78-44(11-6-28-74-66(71)72)63(101)85-30-8-13-50(85)61(99)83-48(64(102)103)33-37-16-20-39(87)21-17-37/h14-21,35,40-50,86-87H,3-13,22-34,67H2,1-2H3,(H2,68,88)(H,75,89)(H,76,96)(H,77,98)(H,78,92)(H,79,97)(H,80,93)(H,81,95)(H,82,94)(H,83,99)(H,90,91)(H,102,103)(H4,69,70,73)(H4,71,72,74)/t40-,41-,42-,43-,44-,45-,46-,47-,48+,49-,50-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQGKXAMPVUPEU-JXYYACCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)C5CCC(=O)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)O)NC(=O)[C@@H]5CCC(=O)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H99N19O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60224841 | |
| Record name | Neurotensin (1-11) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60224841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74032-89-6 | |
| Record name | Neurotensin (1-11) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074032896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neurotensin (1-11) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60224841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Primary Sequence and Core Function of Neurotensin (1-11)
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the study of Neurotensin. It provides an in-depth exploration of the primary sequence of the active fragment Neurotensin (1-11), its structural and functional implications, and the state-of-the-art experimental methodologies used for its characterization.
I. The Molecular Blueprint: Primary Sequence of Neurotensin (1-11)
Neurotensin (NT) is a 13-amino acid neuropeptide with a wide array of functions in both the central and peripheral nervous systems.[1][2] The full sequence of bovine neurotensin is pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OH.[3] However, extensive research has demonstrated that the biological activity is primarily encapsulated within the C-terminal region of the peptide.[1][4] The N-terminal portion, specifically the fragment (1-11), represents a critical component that is often studied to understand receptor interaction and metabolic breakdown.
The primary amino acid sequence of Neurotensin (1-11) is as follows:
Pyr-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr
-
Pyr (Pyroglutamic acid): The sequence begins with a modified N-terminal glutamate residue, pyroglutamic acid. This cyclized structure is not a post-translational modification but a result of the precursor processing. Its presence confers significant resistance to degradation by aminopeptidases, thereby increasing the peptide's in vivo half-life.
-
C-Terminus: The full Neurotensin (1-13) peptide's activity is largely driven by its C-terminal amino acids.[1] Modifications to residues 10-13 have been shown to considerably decrease biological response.[4] The fragment NT(1-11) is a major product of metabolic cleavage, specifically at the Tyr-11-Ile-12 bond, a process sensitive to the endopeptidase 24.11 inhibitor phosphoramidon.[5]
Table 1: Physicochemical Properties of Neurotensin (1-11)
| Property | Value |
| Sequence | Pyr-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr |
| Molecular Formula | C64H93N19O16 |
| Average Molecular Weight | 1400.54 g/mol |
| Theoretical pI | 10.98 |
| Charge at pH 7 | +3 |
II. Biological Receptors and Signal Transduction
Neurotensin exerts its physiological effects by binding to a family of specific receptors. Understanding these interactions is fundamental to elucidating its function.
-
Neurotensin Receptor 1 (NTS1): A high-affinity, G protein-coupled receptor (GPCR) that is the primary mediator of NT's classical effects.[6][7] It is widely expressed in the brain, particularly in dopaminergic pathways, and in the intestine.[7][8]
-
Neurotensin Receptor 2 (NTS2): A second GPCR with distinct signaling properties and a different affinity profile for various NT analogs.[6] NTS2 is implicated in opioid-independent analgesia.[9]
-
Neurotensin Receptor 3 (NTS3/Sortilin): A single-transmembrane domain receptor that differs significantly from the GPCR family members and is involved in protein sorting.[2]
Upon binding to its primary receptor, NTS1, Neurotensin initiates a cascade of intracellular signaling events. The receptor couples to multiple G protein subtypes, leading to a pleiotropic signaling signature.[10]
-
G Protein Activation: NTS1 activation robustly engages Gαq, Gαi1, GαoA, and Gα13 proteins.[10]
-
Second Messenger Production:
-
Gαq Pathway: Activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
-
Gαi/o Pathway: Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
-
-
MAPK Pathway Activation: Neurotensin signaling also leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a key pathway in regulating cell proliferation and survival.[10]
-
β-Arrestin Recruitment: Like many GPCRs, NTS1 recruits β-arrestins 1 and 2 following agonist stimulation, which is crucial for receptor desensitization, internalization, and biased signaling.[10]
Neurotensin Signaling Pathway Diagram
Caption: Neurotensin binding to NTS1 activates multiple G proteins, leading to diverse downstream signaling cascades.
III. The Experimental Workbench: Protocols for Analysis
Characterizing the interaction of Neurotensin (1-11) and its analogs with its receptors requires robust and validated experimental protocols. As a Senior Application Scientist, I emphasize the importance of self-validating systems where experimental design includes inherent controls to ensure data integrity.
A. Protocol: Competitive Radioligand Binding Assay for NTS1
This protocol is designed to determine the binding affinity (expressed as the inhibition constant, Ki) of a test compound for the NTS1 receptor.
-
Principle & Causality: This assay measures the ability of an unlabeled test compound (e.g., NT 1-11) to compete with a radiolabeled ligand (e.g., [³H]Neurotensin) for binding to the NTS1 receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value. This provides a quantitative measure of the compound's affinity for the receptor.
-
Materials:
-
Cell Membranes: Membranes prepared from CHO-K1 or HEK293 cells stably expressing the human NTS1 receptor.[11] Urea-washing of membranes is recommended to remove endogenous G-proteins, which can affect ligand affinity states.[12]
-
Radioligand: [³H]Neurotensin (specific activity ~80-120 Ci/mmol).
-
Test Compound: Neurotensin (1-11) or analog, dissolved in an appropriate vehicle.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA, 0.004% bacitracin.[12] Bacitracin is included as a peptidase inhibitor to prevent degradation of the peptide ligands.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
-
Step-by-Step Methodology:
-
Preparation: Thaw NTS1-expressing cell membranes on ice. Resuspend in binding buffer to a final concentration of 10-20 µg of protein per well.
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL cell membranes, 50 µL of [³H]NT (at a final concentration near its Kd, e.g., 2-3 nM), and 50 µL of binding buffer.
-
Non-specific Binding (NSB): Add 50 µL cell membranes, 50 µL of [³H]NT, and 50 µL of a high concentration of unlabeled Neurotensin (e.g., 1 µM) to saturate all specific binding sites.
-
Competition: Add 50 µL cell membranes, 50 µL of [³H]NT, and 50 µL of the test compound at various concentrations (typically a 10-point serial dilution, from 1 pM to 10 µM).
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes to reach binding equilibrium.[12]
-
Termination & Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Immediately wash the filters three times with 3 mL of ice-cold wash buffer to remove any non-specifically trapped radioactivity.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use a non-linear regression analysis (one-site fit Ki model) to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine the affinity of a test compound.
IV. References
-
[Synthesis and biological activity of cyclic and linear analogs of C-terminal fragments of neurotensin]. PubMed. Available at: [Link]
-
Reduced peptide bond pseudopeptide analogues of neurotensin: binding and biological activities, and in vitro metabolic stability. PubMed. Available at: [Link]
-
Neurotensin analogues. Structure--activity relationships. PubMed. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of the First Radio-Metalated Neurotensin Analogue Targeting Neurotensin Receptor 2. PubMed Central. Available at: [Link]
-
The signaling signature of the neurotensin type 1 receptor with endogenous ligands. Faseb. Available at: [Link]
-
Neurotensin. Wikipedia. Available at: [Link]
-
Neurotensin receptors: binding properties, transduction pathways, and structure. PubMed. Available at: [Link]
-
Neurotensin Enhances Locomotor Activity and Arousal and Inhibits Melanin-Concentrating Hormone Signaling. Karger Publishers. Available at: [Link]
-
Phylogenetic history, pharmacological features, and signal transduction of neurotensin receptors in vertebrates. PubMed. Available at: [Link]
-
Neurotensin analogs. Structure-activity relationships. Journal of Medicinal Chemistry. Available at: [Link]
-
Neurotensin receptors. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Neurotensin (1-11); [74032-89-6]. Aapptec Peptides. Available at: [Link]
-
Development of a Fluorescent Ligand for the Intracellular Allosteric Binding Site of the Neurotensin Receptor 1. ACS Pharmacology & Translational Science. Available at: [Link]
-
Re-evaluation of Cyclic Peptide Binding to Neurotensin Receptor 1 by Shifting the Peptide Register during Synthesis. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Neurotensin (1-11). GenScript. Available at: [Link]
-
Structure of the agonist-bound neurotensin receptor. PubMed Central. Available at: [Link]
-
Dually Labeled Neurotensin NTS1R Ligands for Probing Radiochemical and Fluorescence-Based Binding Assays. Journal of Medicinal Chemistry. Available at: [Link]
-
Neurotensin type 1 receptor (IPR003985). InterPro entry - EMBL-EBI. Available at: [Link]
Sources
- 1. Neurotensin - Wikipedia [en.wikipedia.org]
- 2. karger.com [karger.com]
- 3. Neurotensin receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotensin analogues. Structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. Phylogenetic history, pharmacological features, and signal transduction of neurotensin receptors in vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. InterPro [ebi.ac.uk]
- 8. guidetopharmacology.org [guidetopharmacology.org]
- 9. Design, Synthesis, and Biological Evaluation of the First Radio-Metalated Neurotensin Analogue Targeting Neurotensin Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Structure of the agonist-bound neurotensin receptor - PMC [pmc.ncbi.nlm.nih.gov]
Neurotensin (1-11) circulation and clearance rates in plasma
An In-Depth Technical Guide to the Circulation and Clearance of Neurotensin (1-11) in Plasma
Introduction: Beyond the Parent Peptide
Neurotensin (NT), a 13-amino acid peptide discovered in the hypothalamus, functions as both a neurotransmitter in the central nervous system and a hormone in the periphery.[1] While the full-length peptide, NT(1-13), mediates the primary biological activities through its C-terminal region, its journey in the bloodstream is fleeting. The true story of neurotensin's systemic presence and signaling potential is written by its metabolites. This guide focuses specifically on Neurotensin (1-11) [NT(1-11)], a major N-terminal fragment whose circulation and clearance dynamics are critical for accurately interpreting physiological and pharmacological studies.
For researchers in drug development and metabolic diseases, understanding the pharmacokinetics of NT fragments is not merely academic. The rapid degradation of NT(1-13) and the relative stability of its N-terminal metabolites mean that immunoassays targeting different ends of the molecule can yield vastly different results.[2][3][4] This guide provides a comprehensive overview of the metabolic pathways governing NT(1-11) formation, its clearance kinetics, and the critical methodologies required for its accurate quantification in plasma.
Part 1: The Metabolic Fate of Neurotensin in Plasma
The disappearance of biologically active NT(1-13) from circulation is remarkably rapid, with an estimated in vivo half-life of approximately 1.4 to 1.7 minutes in humans.[2][5][6] This swift clearance is not due to excretion but to enzymatic degradation within the plasma and by tissues. This process generates several peptide fragments, with NT(1-8) and NT(1-11) being the most prominent N-terminal metabolites found in circulation.[5][7][8]
Key Peptidases and Cleavage Sites
The degradation of NT(1-13) is initiated by several peptidases cleaving specific peptide bonds. The primary cleavage sites that lead to the formation of major metabolites are:
-
Arg⁸-Arg⁹ bond: Cleavage at this site by metalloendopeptidases produces the NT(1-8) fragment.[9][10] This is a major pathway for NT bioinactivation, as the C-terminal portion responsible for receptor activation is released.
-
Pro¹⁰-Tyr¹¹ bond: A neutral metallopeptidase has been identified that specifically cleaves this bond, resulting in the formation of NT(1-10).[11] Further processing can then lead to other fragments.
-
Tyr¹¹-Ile¹² bond: A thermolysin-like metalloendopeptidase (enkephalinase) is responsible for cleavage at this position.[10]
The formation of NT(1-11) is a direct result of cleavage at the Tyr¹¹-Ile¹² bond. The persistence of NT(1-11) and other N-terminal fragments in circulation is significantly longer than that of the parent peptide, making them crucial analytes for assessing NT release.[7]
Caption: Metabolic pathway of Neurotensin (1-13) in plasma.
Part 2: Pharmacokinetic Profile of Neurotensin Fragments
The differential stability of NT fragments is central to understanding their kinetics. While the C-terminal fragments responsible for biological activity are degraded very rapidly, the N-terminal fragments, including NT(1-11), are markedly more stable.[12]
Comparative Clearance Rates
Studies involving intravenous infusions of NT(1-13) and its fragments have provided quantitative data on their clearance. The choice of detection method (e.g., C-terminal vs. N-terminal directed radioimmunoassay) dramatically impacts the results, a critical consideration for experimental design.
| Analyte | Half-Life (t½) | Metabolic Clearance Rate (MCR) | Key Findings & Citations |
| NT(1-13) (Intact) | ~1.7 min | ~36 mL/kg·min | Measured with C-terminal specific RIA, reflecting rapid clearance of the active peptide.[6] |
| NT(1-8) | ~8.3 min | ~11 mL/kg·min | Significantly longer half-life and lower clearance rate compared to the parent peptide.[6] |
| NT(1-11) | Similar to NT(1-13) | Similar to NT(1-13) | While more stable than C-terminal fragments, its clearance is still relatively rapid. It has no sustained effect on pancreatic polypeptide secretion.[12] |
| "NT-like Immunoreactivity" | ~6.0 min | ~9.9 mL/min·kg | Measured with N-terminal specific RIA, this reflects the combined persistence of stable N-terminal fragments like NT(1-8) and NT(1-11).[2][3] |
Causality Behind the Data: The stark difference in MCR between C-terminally and N-terminally measured NT highlights an essential concept: the MCR for "intact NT" reflects its rapid enzymatic inactivation, whereas the MCR for "N-terminal NT" reflects the slower clearance of its relatively stable, biologically inactive metabolites.[3] Therefore, a study aiming to measure the secretion of NT in response to a stimulus (like a high-fat meal) may find N-terminal fragments to be more robust markers.[7]
Part 3: Methodologies for Quantification in Plasma
Accurate measurement of NT(1-11) and other fragments is challenging due to their low concentrations and susceptibility to in vitro degradation. The experimental workflow, from blood collection to final analysis, must be meticulously controlled.
Critical Step 1: Sample Collection and Stabilization
The validity of any measurement begins at the point of collection. The high activity of peptidases in blood can rapidly degrade NT fragments ex vivo, leading to artifactually low readings.
Protocol: Plasma Sample Collection and Stabilization
-
Pre-chill Tubes: Use collection tubes (e.g., EDTA-coated) pre-chilled on ice.
-
Add Peptidase Inhibitors: To each tube, add a cocktail of peptidase inhibitors prior to blood collection. A common and effective choice is EDTA, which significantly reduces the degradation of neurotensin in plasma.[5] For highly labile fragments, collecting blood directly into alcohol ('alcohol fixation') has been shown to prevent post-collection losses.[12]
-
Blood Collection: Draw the blood sample and immediately mix gently with the inhibitors by inverting the tube 8-10 times.
-
Immediate Centrifugation: Centrifuge the sample at 4°C (e.g., 1,600 x g for 15 minutes) within 30 minutes of collection.
-
Plasma Aliquoting: Immediately transfer the plasma supernatant to fresh, pre-chilled cryovials. Avoid disturbing the buffy coat.
-
Storage: Snap-freeze the plasma aliquots in liquid nitrogen or store them immediately at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Step 2: Analytical Techniques
Two primary methodologies are employed for the quantification of neurotensin and its fragments: Radioimmunoassay (RIA) and High-Performance Liquid Chromatography (HPLC).
RIA is a highly sensitive method capable of detecting picomolar concentrations of peptides.[13][14][15] However, its specificity is entirely dependent on the antiserum used.
-
Expert Insight: The choice between an N-terminally directed and a C-terminally directed antiserum is the most critical decision in designing an NT-related RIA.
-
C-terminal Antiserum: Measures the biologically active C-terminal end. It is ideal for studying the kinetics of intact, active NT(1-13) but will not detect NT(1-11).[16]
-
N-terminal Antiserum: Detects the more stable N-terminal fragments, including NT(1-11) and NT(1-8). This is advantageous for measuring overall NT release in response to stimuli, as the signal is more sustained.[7][13]
-
Protocol: General Radioimmunoassay Workflow
-
Plasma Extraction: To remove interfering substances, plasma samples are typically extracted, often using methods like ethanol or acid/acetone precipitation.[4][13]
-
Assay Setup: A standard curve is prepared using known concentrations of the target peptide (e.g., synthetic NT(1-11)).
-
Incubation: Extracted samples, standards, a fixed amount of radiolabeled peptide (e.g., ¹²⁵I-NT), and the specific antiserum are incubated together. During this time, the labeled and unlabeled peptides compete for binding to the antibody.
-
Separation: The antibody-bound fraction is separated from the free (unbound) fraction.
-
Detection: The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
Quantification: The concentration of the peptide in the samples is determined by comparing its radioactivity to the standard curve.
HPLC offers superior specificity by physically separating NT and its various fragments based on their physicochemical properties before quantification.[17]
-
Expert Insight: HPLC is invaluable for validating RIA results and for simultaneously measuring multiple fragments in a single sample.[18] An on-line trace enrichment HPLC method with electrochemical detection has been developed to resolve NT(1-13) and six of its fragments, including NT(1-11), within 20 minutes.[18] This approach provides definitive identification and quantification, which is a significant advantage over the potential cross-reactivity issues of RIA.
Protocol: HPLC-Based Quantification Workflow
-
Sample Preparation: Plasma is extracted and concentrated, often using solid-phase extraction (SPE) cartridges, to clean up the sample and enrich the peptides of interest.
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column is typically used for peptide separations.[19]
-
Separation: Peptides are separated using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., trifluoroacetic acid).
-
Detection: The eluted peptides are detected using UV absorbance or, for higher sensitivity and specificity, electrochemical detection or mass spectrometry (LC-MS).[18]
-
Quantification: The concentration of each fragment is determined by comparing its peak area to that of a purified standard.
Caption: Experimental workflow for plasma neurotensin analysis.
Conclusion
The study of Neurotensin (1-11) circulation and clearance is a nuanced field where methodological choices dictate the quality and interpretability of the data. The parent peptide, NT(1-13), is a poor marker of its own secretion due to an extremely short half-life. Its more stable N-terminal metabolites, particularly NT(1-11) and NT(1-8), offer a more robust window into the activity of the neurotensinergic system in response to physiological stimuli. For researchers, a multi-faceted approach is recommended: leveraging highly specific HPLC-based methods to identify the precise nature of circulating fragments and using carefully validated, region-specific RIAs for higher throughput screening. By understanding the causality behind the rapid metabolism of neurotensin and implementing rigorous, self-validating protocols, scientists can achieve accurate and reliable insights into its role in health and disease.
References
-
Shaw, C., & Buchanan, K. D. (1983). In vitro degradation of neurotensin in human plasma. PubMed. [Link]
-
Hammer, R. A., Carraway, R. E., & Leeman, S. E. (1982). The metabolism of intravenously infused neurotensin in man and its chromatographic characterization in human plasma. PubMed. [Link]
-
McDermott, J. R., Gibson, A. M., & Biggins, J. A. (1984). Mechanism of neurotensin degradation by rat brain peptidases. PubMed. [Link]
-
Checler, F., Vincent, J. P., & Kitabgi, P. (1986). Degradation of neurotensin by rat brain synaptic membranes: involvement of a thermolysin-like metalloendopeptidase (enkephalinase), angiotensin-converting enzyme, and other unidentified peptidases. PubMed. [Link]
-
McDermott, J. R., Gibson, A. M., & Turner, J. D. (1986). Peptidases involved in the catabolism of neurotensin: inhibitor studies using superfused rat hypothalamic slices. PubMed. [Link]
-
Shulkes, A., Chick, P., Wong, H., & Walsh, J. H. (1982). A Radioimmunoassay for Neurotensin in Human Plasma. PubMed. [Link]
-
Carraway, R., & Leeman, S. E. (1976). Radioimmunoassay for neurotensin, a hypothalamic peptide. PubMed. [Link]
-
Ferraris, E., Boggio-Bertinet, D., & Tagliabue, M. (1989). Pharmacokinetics and metabolism of neurotensin in man. PubMed. [Link]
-
Shulkes, A., Fletcher, D. R., & Hardy, K. J. (1987). Metabolism of neurotensin and pancreatic polypeptide in man: role of the kidney and plasma factors. PubMed. [Link]
-
Blackburn, A. M., & Bloom, S. R. (1981). A radioimmunoassay for neurotensin. PubMed. [Link]
-
Kilts, C. D., Nemeroff, C. B., & Prange, A. J. Jr. (1996). The simultaneous determination of neurotensin and its major fragments by on-line trace enrichment HPLC with electrochemical detection. PubMed. [Link]
-
Shulkes, A., Baldwin, G., & Chick, P. (1989). Biological Potency of Neurotensin Metabolites in Vivo: Importance of Alcohol 'Fixation' of Blood. PubMed. [Link]
-
Blackburn, A. M., & Bloom, S. R. (1979). A radioimmunoassay for neurotensin in human plasma. PubMed. [Link]
-
Checler, F., Vincent, J. P., & Kitabgi, P. (1986). Purification and characterization of a novel neurotensin-degrading peptidase from rat brain synaptic membranes. PubMed. [Link]
-
Yanaihara, C., Sato, H., & Inoue, A. (1980). Radioimmunoassay of neurotensin and the distribution and concentration of gut neurotensin in rat and dog. PubMed. [Link]
-
Hammer, R. A., Leeman, S. E., Carraway, R., & Williams, R. H. (1980). Neurotensin in plasma: immunochemical and chromatographic character of acid/acetone-soluble material. Semantic Scholar. [Link]
-
Carraway, R. E., Hammer, R. A., & Leeman, S. E. (1980). Neurotensin in plasma: immunochemical and chromatographic character of acid/acetone-soluble material. PubMed. [Link]
-
Ferris, C. F., Carraway, R. E., & Leeman, S. E. (1985). Plasma levels of human neurotensin: methodological and physiological considerations. PubMed. [Link]
-
Perry, M., Li, Q., & Kennedy, R. T. (2009). Review of recent advances in analytical techniques for the determination of neurotransmitters. PubMed Central. [Link]
-
Poveda-Huertes, D., Matic, S., Marjavaara, M. K., & et al. (2018). Mechanism of Peptide Binding and Cleavage by the Human Mitochondrial Peptidase Neurolysin. PubMed. [Link]
-
Checler, F., Dauch, P., Barelli, H., & Vincent, J. P. (1994). Inactivation of neurotensin and neuromedin N by Zn metallopeptidases. ResearchGate. [Link]
-
Souaze, F., Dupouy, S., & Viardot, G. (2013). Neurotensin and its receptors in the control of glucose homeostasis. PubMed Central. [Link]
-
Hammer, R. A., Carraway, R. E., Williams, R. H., & Leeman, S. E. (1984). Elevation of Plasma Neurotensinlike Immunoreactivity after a Meal. National Institutes of Health. [Link]
-
André, A., Perzo, N., & Vaudry, H. (2007). The N-terminal neurotensin fragment, NT1-11, inhibits cortisol secretion by human adrenocortical cells. PubMed. [Link]
-
Shaw, C., & Buchanan, K. D. (1983). Intact neurotensin (NT) in human plasma: response to oral feeding. PubMed. [Link]
Sources
- 1. Neurotensin and its receptors in the control of glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabolism of intravenously infused neurotensin in man and its chromatographic characterization in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of neurotensin and pancreatic polypeptide in man: role of the kidney and plasma factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotensin in plasma: immunochemical and chromatographic character of acid/acetone-soluble material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro degradation of neurotensin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of neurotensin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elevation of Plasma Neurotensinlike Immunoreactivity after a Meal: CHARACTERIZATION OF THE ELEVATED COMPONENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intact neurotensin (NT) in human plasma: response to oral feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of neurotensin degradation by rat brain peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation of neurotensin by rat brain synaptic membranes: involvement of a thermolysin-like metalloendopeptidase (enkephalinase), angiotensin-converting enzyme, and other unidentified peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification and characterization of a novel neurotensin-degrading peptidase from rat brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological potency of neurotensin metabolites in vivo: importance of alcohol 'fixation' of blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A radioimmunoassay for neurotensin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A radioimmunoassay for neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A radioimmunoassay for neurotensin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Radioimmunoassay for neurotensin, a hypothalamic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Review of recent advances in analytical techniques for the determination of neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The simultaneous determination of neurotensin and its major fragments by on-line trace enrichment HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Natural occurrence and distribution of Neurotensin (1-11) in tissues
An In-Depth Technical Guide to the Natural Occurrence and Distribution of Neurotensin and its Metabolites
Abstract
Neurotensin (NT) is a 13-amino acid neuropeptide with a diverse range of functions in both the central and peripheral nervous systems. Its biological activity is mediated by a family of specific receptors and is tightly regulated by a complex system of synthesis and degradation. While the full-length peptide, Neurotensin(1-13), is the primary signaling molecule, the generation and potential activity of its metabolic fragments are of significant interest to researchers. This technical guide provides a comprehensive overview of the neurotensinergic system, with a particular focus on the natural occurrence and distribution of its components. We will delve into the biosynthesis of the neurotensin precursor, its tissue-specific processing, the widespread distribution of the peptide and its receptors, and the enzymatic degradation pathways that dictate the lifecycle of this important neuromodulator. Methodologies for the precise detection and quantification of neurotensin in tissues are also detailed to provide a practical framework for scientific investigation.
The Neurotensin System: From Gene to Inactivation
The biological impact of neurotensin is not solely dependent on the parent peptide but is a function of its synthesis, receptor interaction, and eventual degradation. Understanding this lifecycle is paramount for contextualizing its distribution.
Biosynthesis and Tissue-Specific Processing
Neurotensin is not synthesized directly but is cleaved from a larger precursor protein, pro-neurotensin/neuromedin N (pro-NT/NN).[1][2] In rats, this precursor is a 169-amino acid protein containing four pairs of basic residues (Lys-Arg), which serve as cleavage sites for a family of enzymes known as prohormone convertases (PCs).[1][2]
The processing of pro-NT/NN is a highly regulated, tissue-specific event, leading to a different profile of bioactive peptides in various tissues:[1]
-
Brain: Processing yields primarily equimolar amounts of Neurotensin(1-13) (NT) and Neuromedin N (NN). This is thought to be accomplished by the combined action of PC1, PC2, and PC5.[1]
-
Gut: In the intestine, processing by PC1 results mainly in the production of NT and a larger peptide that contains the NN sequence at its C-terminus ("large NN").[1]
-
Adrenals: The action of PC5-A leads to NT, large NN, and another large peptide with the NT sequence at its C-terminus ("large NT").[1]
Following endoproteolytic cleavage by PCs, enzymes like carboxypeptidase E are involved in trimming the C-terminal basic residues to yield the mature peptides.[3][4]
Caption: Tissue-specific processing of the Pro-Neurotensin/Neuromedin N precursor.
Degradation Pathway and the Status of Neurotensin(1-11)
The biological actions of NT are terminated by enzymatic degradation. The metabolism of NT(1-13) occurs at several peptide bonds, but a predominant cleavage occurs at the Pro10-Tyr11 bond.[5] This cleavage is performed by a widely distributed metalloendopeptidase and results in the formation of two biologically inactive fragments: NT(1-10) and NT(11-13).[5]
Other significant cleavage sites include the Arg8-Arg9 and Pro7-Arg8 bonds, which are targeted by enzymes such as endopeptidase 24.11, generating fragments like NT(1-8).[6]
Given that the Pro10-Tyr11 bond is a primary and ubiquitous cleavage site, Neurotensin(1-11) is not considered a major, stable metabolite . It would exist, if at all, as a highly transient intermediate. Therefore, most research has focused on the distribution and activity of the full-length NT(1-13), the C-terminal active fragment NT(8-13), and the major inactive product NT(1-10). The distribution discussed in this guide primarily refers to immunoreactive neurotensin, which is largely comprised of the full-length NT(1-13).
Caption: Major enzymatic degradation pathways of Neurotensin(1-13).
Tissue Distribution of the Neurotensinergic System
The physiological role of neurotensin is defined by the anatomical distribution of both the peptide itself and its receptors.
Distribution of Neurotensin Peptide
Neurotensin-like immunoreactivity is found throughout the central and peripheral nervous systems, with distinct localization patterns.
-
Central Nervous System (CNS): In the brain, neurotensin is exclusively found within nerve cells, fibers, and terminals.[7] Its distribution is heterogeneous, with particularly high concentrations observed in the hypothalamus, amygdala, and nucleus accumbens.[8] It also plays a significant role in modulating dopaminergic pathways, with dense innervation of midbrain dopaminergic neurons in the substantia nigra and the ventral tegmental area (VTA).[2]
-
Peripheral Tissues: The vast majority of peripheral neurotensin is located in specialized endocrine cells, known as N-cells, which are scattered throughout the mucosal lining of the small intestine, particularly the jejunum and ileum.[7] From these cells, NT is released into circulation following food ingestion. Lower levels have also been reported in the adrenal and pituitary glands of some species.[9]
Distribution of Neurotensin Receptors
Neurotensin exerts its effects through three main receptor subtypes: NTS1, NTS2, and NTS3 (also known as Sortilin 1). The GPCRs, NTS1 and NTS2, are the primary mediators of NT signaling.[10]
-
NTS1 Receptor: This is the high-affinity receptor for NT.[10] Its distribution is concentrated in the brain and intestine.[11] In the CNS, NTS1 is heavily expressed in regions associated with the dopamine system, such as the substantia nigra and VTA, where it is co-localized on dopamine neurons.[10][12] Other areas of high expression include the basal forebrain, suprachiasmatic nucleus, and various septal nuclei.[10][12]
-
NTS2 Receptor: This lower-affinity receptor is found almost exclusively in the brain.[10] It has a more diffuse distribution than NTS1, with high densities in the olfactory bulb, cerebral cortex, hippocampus, cerebellum, and several brainstem nuclei.[2][10][13] The presence of NTS2 in areas with sparse neurotensin innervation has led to speculation that other endogenous ligands may activate this receptor.[2]
-
NTS3/Sortilin: This is a single transmembrane domain receptor with a broader expression pattern than NTS1 and NTS2.[10][14] It is involved in the trafficking and degradation of neurotensin and may play a role in mediating NT-induced cell migration.[2]
Summary of Neurotensin System Distribution
| Component | Tissue | Key Locations | Reference(s) |
| Neurotensin Peptide | CNS | Hypothalamus, Amygdala, Nucleus Accumbens, Substantia Nigra, VTA | [7][8] |
| Periphery | Small Intestine (N-cells), Adrenal Gland, Pituitary Gland | [7][9] | |
| NTS1 Receptor | CNS | Substantia Nigra, VTA, Basal Forebrain, Suprachiasmatic Nucleus | [10][12] |
| Periphery | Intestine | [11] | |
| NTS2 Receptor | CNS | Olfactory Bulb, Cortex, Hippocampus, Cerebellum, Amygdala, VTA | [2][10][13] |
| Periphery | Stomach, Pancreas | [11] |
Functional Implications and Signaling
The anatomical overlap between neurotensin and its receptors provides a structural basis for its diverse physiological functions. The interaction between NT and the dopamine system in the VTA and substantia nigra, for instance, is a direct result of NTS1 expression on dopaminergic neurons and underpins NT's role as an endogenous modulator with antipsychotic-like properties.[8][10] In the gut, NT released from N-cells acts on receptors to regulate motility, secretion, and cell growth.
Activation of the NTS1 receptor primarily couples to Gq proteins, leading to the activation of Phospholipase C (PLC).[10] This initiates a signaling cascade involving the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[15]
Caption: Simplified signaling pathway for the Neurotensin NTS1 receptor.
Methodologies for Tissue Analysis
Accurate assessment of neurotensin distribution requires robust and specific analytical techniques. The choice of method depends on the research question, whether it is localization, absolute quantification, or dynamic measurement of release.
Immunohistochemistry (IHC) for Localization
IHC is a powerful technique for visualizing the cellular and subcellular location of neurotensin peptides and their receptors within tissue sections.
Protocol: IHC for Neurotensin in Rat Brain
-
Tissue Preparation:
-
Anesthetize the animal and perform transcardial perfusion with 0.9% saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brain in 4% PFA overnight at 4°C, then transfer to a 30% sucrose solution in PBS for cryoprotection.
-
Section the frozen brain into 30-40 µm slices using a cryostat or vibrating microtome.
-
-
Immunostaining:
-
Wash sections in PBS to remove excess sucrose.
-
Perform antigen retrieval if necessary (e.g., citrate buffer incubation at 80°C for 20 mins).
-
Block non-specific binding by incubating sections in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.
-
Incubate sections with a validated primary antibody against neurotensin overnight at 4°C.
-
Wash sections extensively in PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) for 2 hours at room temperature in the dark.
-
Wash sections in PBS.
-
-
Mounting and Visualization:
-
Mount sections onto glass slides and coverslip using an anti-fade mounting medium containing DAPI for nuclear counterstaining.
-
Visualize using a confocal or fluorescence microscope.
-
-
Trustworthiness Control: A critical control involves pre-absorbing the primary antibody with an excess of the neurotensin peptide before incubation with the tissue section. A significant reduction or elimination of the signal validates the antibody's specificity.[12]
Mass Spectrometry for Quantification
For unambiguous identification and precise quantification of neurotensin and its fragments, mass spectrometry (MS) coupled with liquid chromatography (LC) is the gold standard.
Protocol: LC-MS/MS Quantification of Neurotensin from Hypothalamus
-
Tissue Extraction:
-
Rapidly dissect the hypothalamus and weigh the tissue.
-
Homogenize the tissue in an acidified extraction buffer (e.g., 1 M acetic acid) to inactivate peptidases.
-
Add a known amount of a stable-isotope-labeled neurotensin peptide to serve as an internal standard for absolute quantification.[9][16]
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) and collect the supernatant.
-
-
Immunoprecipitation (IP) / Solid-Phase Extraction (SPE):
-
To enrich the sample and remove interfering substances, perform IP using an anti-neurotensin antibody cross-linked to magnetic beads or use a C18 SPE cartridge.[9][16]
-
Wash the beads/cartridge to remove non-specifically bound proteins.
-
Elute the captured peptides using an appropriate buffer (e.g., acidic acetonitrile solution).
-
-
LC-MS/MS Analysis:
-
Inject the eluted sample into a high-performance liquid chromatography (HPLC) system to separate the peptides.
-
The eluent is directed into an electrospray ionization source of a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).
-
The instrument is set to monitor for the specific mass-to-charge ratio (m/z) of native neurotensin and the isotope-labeled internal standard, as well as their characteristic fragment ions (Multiple Reaction Monitoring - MRM).
-
-
Data Analysis:
Caption: Experimental workflow for quantitative analysis of neurotensin by LC-MS/MS.
Conclusion and Future Directions
The natural distribution of neurotensin and its receptors forms a complex and elegant system that modulates critical physiological processes, from digestion to higher-order brain functions like reward and mood. While the parent peptide NT(1-13) and its high-affinity receptor NTS1 have been the focus of extensive research, the roles of other processed peptides and the NTS2 receptor are less understood. The degradation of NT(1-13) is rapid and primarily yields NT(1-10), making the existence of a stable and abundant pool of NT(1-11) unlikely.
Future research, leveraging advanced, structure-specific techniques like mass spectrometry, will be crucial to fully map the dynamic processing and degradation of the neurotensin precursor in various physiological and pathological states. Elucidating the precise distribution and function of the entire family of neurotensin-related peptides and their receptors will undoubtedly open new avenues for therapeutic intervention in psychiatric, neurological, and metabolic disorders.
References
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Neurotensin receptors. Retrieved from [Link]
- Vincent, J. P., Mazella, J., & Kitabgi, P. (1999). Neurotensin and neurotensin receptors. Trends in Pharmacological Sciences, 20(7), 302-309. Sourced from a review of related literature. [Original source may vary, link points to a general review: https://pubmed.ncbi.nlm.nih.gov/10390649/]
- Rovère, C., Barbero, P., & Kitabgi, P. (1996). Prohormone convertases differentially process pro-neurotensin/neuromedin N in tissues and cell lines. Journal of Neurochemistry, 66(3), 1137-1145. [https://pubmed.ncbi.nlm.nih.gov/8774439/]
- Yamada, D., & Richelson, E. (2005). Phylogenetic history, pharmacological features, and signal transduction of neurotensin receptors in vertebrates. Cellular and Molecular Neurobiology, 25(3-4), 537-553. [https://pubmed.ncbi.nlm.nih.gov/16075217/]
- Kinkead, B., & Nemeroff, C. B. (2002). The role of neurotensin in central nervous system pathophysiology: What is the evidence?. Journal of Psychiatry & Neuroscience, 27(4), 236–249. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC161642/]
-
Wikipedia. (n.d.). Neurotensin. Retrieved from [Link]
- Gendron, L., Perron, A., et al. (2017). The signaling signature of the neurotensin type 1 receptor with endogenous ligands. Scientific Reports, 7, 3568. [https://www.
- Gobom, J., Bark, A. J., et al. (2000). Detection and quantification of neurotensin in human brain tissue by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Analytical Chemistry, 72(14), 3320-3326. [https://pubmed.ncbi.nlm.nih.gov/10939402/]
- Gobom, J., Bark, A. J., et al. (2000). Detection and Quantification of Neurotensin in Human Brain Tissue by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight. Analytical Chemistry, 72(14), 3320-3326. [https://pubs.acs.org/doi/10.1021/ac991444d]
- Dale, L. B., Fadel, J., et al. (2012). NTS2 modulates the intracellular distribution and trafficking of NTS1 via heterodimerization. Journal of Molecular Neuroscience, 48(3), 634-642. [https://pubmed.ncbi.nlm.nih.gov/22714571/]
- Rovere, C., Viale, A., et al. (1996). Impaired processing of brain proneurotensin and promelanin-concentrating hormone in obese fat/fat mice. Endocrinology, 137(7), 2954-2958. [https://academic.oup.com/endo/article/137/7/2954/2987514]
- Kitabgi, P., De Nadai, F., et al. (1992). Biosynthesis, maturation, release, and degradation of neurotensin and neuromedin N. Annals of the New York Academy of Sciences, 668, 30-42. [https://pubmed.ncbi.nlm.nih.gov/1463273/]
- Checler, F., Barelli, H., & Vincent, J. P. (1989). Tissue distribution of a novel neurotensin-degrading metallopeptidase. An immunological approach using monospecific polyclonal antibodies. The Biochemical journal, 257(2), 549–554. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1135606/]
- Ouafik, L. H., May, V., et al. (1989). Expression of prohormone processing enzymes in neuroendocrine and non-neuroendocrine cells. The Journal of biological chemistry, 264(16), 9295–9302. [https://pubmed.ncbi.nlm.nih.gov/2542220/]
-
7TM Antibodies. (n.d.). Neurotensin Receptors. Retrieved from [Link]
-
University of Southern Denmark. (2000). Detection and quantification of neurotensin in human brain tissue by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Impaired processing of brain proneurotensin and promelanin-concentrating hormone in obese fat/fat mice. Retrieved from [Link]
- Checler, F., Barelli, H., et al. (1988). Neurotensin metabolism in various tissues of central and peripheral origins: ubiquitous involvement of a novel neurotensin degrading metalloendopeptidase. Biochimie, 70(1), 75-82. [https://pubmed.ncbi.nlm.nih.gov/2897683/]
- McDermott, J. R., Gibson, A. M., & Biggins, J. A. (1986). Mechanism of neurotensin degradation by rat brain peptidases. Neurochemical research, 11(11), 1635-1644. [https://pubmed.ncbi.nlm.nih.gov/3822019/]
-
The Human Protein Atlas. (n.d.). Tissue expression of NTS. Retrieved from [Link]
- Li, K. M., & Andrén, P. E. (1999). Determination of extracellular release of neurotensin in discrete rat brain regions utilizing in vivo microdialysis/electrospray mass spectrometry. Brain Research, 846(1), 143-149. [https://pubmed.ncbi.nlm.nih.gov/10536191/]
- Gouni, E., Betat, H., et al. (2023). Design, Synthesis, and Biological Evaluation of the First Radio-Metalated Neurotensin Analogue Targeting Neurotensin Receptor 2. ACS Omega, 8(7), 6848–6860. [https://pubs.acs.org/doi/10.1021/acsomega.2c07469]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). NTS1 receptor. Retrieved from [Link]
- Kinkead, B., & Nemeroff, C. B. (2002). The role of neurotensin in central nervous system pathophysiology: what is the evidence?. Journal of Psychiatry & Neuroscience, 27(4), 236–249. [https://www.cma.ca/Joomla/index.php/jpn/article/view/161642/181467]
-
Proteopedia. (2016). Neurotensin receptor. Retrieved from [Link]
- Leinninger, G. M., & Myers, M. G. (2021). Role of Central Neurotensin in Regulating Feeding and Body Weight. Endocrinology, 162(8), bqab107. [https://academic.oup.com/endo/article/162/8/bqab107/6294029]
- He, S., May, L. T., et al. (2020). Conformational Changes in Tyrosine 11 of Neurotensin Are Required to Activate the Neurotensin Receptor 1. ACS Chemical Neuroscience, 11(10), 1432–1443. [https://pubs.acs.org/doi/10.1021/acschemneuro.0c00125]
- Boudin, H., Pelaprat, D., et al. (2000). Distribution of the neurotensin receptor NTS1 in the rat CNS studied using an amino-terminal directed antibody. Neuroscience, 98(4), 799-810. [https://www.mrcbndu.ox.ac.uk/publications/distribution-neurotensin-receptor-nts1-rat-cns-studied-using-amino-terminal-directed-a]
- St-Gelais, F., Jomphe, C., & Trudeau, L. É. (2006). The role of neurotensin in central nervous system pathophysiology: what is the evidence?. Journal of Psychiatry & Neuroscience, 31(4), 229–245. [https://www.mdpi.com/1422-0067/22/12/6462]
-
Rompré, P. P., & Gratton, A. (2016). Ventral Midbrain NTS1 Receptors Mediate Conditioned Reward Induced by the Neurotensin Analog, D-Tyr[3]neurotensin. Frontiers in Behavioral Neuroscience, 10, 198. [https://www.frontiersin.org/articles/10.3389/fnbeh.2016.00198/full]
Sources
- 1. Prohormone convertases differentially process pro-neurotensin/neuromedin N in tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of neurotensin in central nervous system pathophysiology: What is the evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Neurotensin metabolism in various tissues of central and peripheral origins: ubiquitous involvement of a novel neurotensin degrading metalloendopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of neurotensin degradation by rat brain peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotensin receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurotensin - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Neurotensin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. 7tmantibodies.com [7tmantibodies.com]
- 12. mrcbndu.ox.ac.uk [mrcbndu.ox.ac.uk]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Neurotensin and Neurotensin Receptors in Stress-related Disorders: Pathophysiology & Novel Drug Targets - Kyriatzis - Current Neuropharmacology [edgccjournal.org]
- 15. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detection and quantification of neurotensin in human brain tissue by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Investigating the Potential for Non-Receptor Mediated Effects of Neurotensin (1-11)
Abstract
Neurotensin (NT), a 13-amino acid neuropeptide, is a crucial signaling molecule in both the central nervous system and the periphery, exerting its influence through well-characterized G protein-coupled receptors (NTS1, NTS2) and the single-transmembrane domain receptor NTS3/Sortilin.[1][2] Its physiological roles are diverse, ranging from regulation of dopamine pathways to gut motility and cancer cell proliferation.[1][3] Endogenous NT(1-13) is rapidly metabolized by peptidases, yielding various fragments, most notably NT(1-8) and NT(1-10).[4][5] The fragment NT(1-11) is also a product of this degradation cascade. While the majority of research has rightfully focused on the receptor-mediated actions of the parent peptide and its C-terminal active fragments like NT(8-13), the potential for biological activity of N-terminal fragments, independent of classical receptor interaction, remains a largely unexplored frontier. This guide posits a critical question: Could NT(1-11), often considered an inactive metabolite, exert biological effects through non-receptor mediated mechanisms, such as direct physical interactions with the cell membrane? Drawing parallels from the field of cell-penetrating peptides (CPPs)[6][7][8], this document provides a comprehensive framework for researchers and drug development professionals to rigorously investigate this hypothesis. We will detail the scientific rationale, outline a multi-pronged experimental strategy, and provide validated protocols to dissect potential membrane-disruptive or translocation activities of NT(1-11), thereby offering a new lens through which to view the functional lifecycle of neurotensin.
Introduction: The Rationale for Looking Beyond the Receptor
The paradigm of peptide signaling is dominated by the lock-and-key model of ligand-receptor interaction.[9][10] A ligand, such as Neurotensin, binds to a specific receptor, initiating a cascade of intracellular events.[11][12][13] The C-terminal region of NT(1-13), specifically the fragment NT(8-13), is widely recognized as the primary determinant for high-affinity binding to NTS1 and subsequent G-protein activation.[14][15] Consequently, N-terminal fragments like NT(1-11) are generally presumed to be inactive byproducts of metabolic clearance.[16]
However, this perspective may be overly simplistic. The field of membrane-active peptides, including antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs), has firmly established that peptides can exert profound biological effects through direct, receptor-independent interactions with the plasma membrane.[8][17] These interactions are governed by the peptide's physicochemical properties—charge, amphipathicity, and hydrophobicity—which enable them to perturb, disrupt, or even translocate across the lipid bilayer.[6][7]
Why suspect NT(1-11)?
-
Physicochemical Properties: NT(1-11) (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr) possesses a net positive charge at physiological pH due to its lysine and arginine residues. This cationic nature is a hallmark of many CPPs and AMPs, facilitating initial electrostatic attraction to the negatively charged components of cell membranes, such as phosphatidylserine and heparan sulfate proteoglycans.[8]
-
Metabolic Relevance: NT(1-11) is a naturally occurring metabolite. Peptidases cleave the full-length peptide primarily at the Arg8-Arg9, Pro10-Tyr11, and Tyr11-Ile12 bonds.[4][5] This means NT(1-11) is generated in tissues where NT signaling is active, creating the potential for localized, non-canonical effects.
-
Precedent in Other Systems: There is a documented instance where NT(1-11) was found to inhibit cortisol production in adrenocortical cells through a mechanism not mediated by known NT receptors, suggesting the existence of alternative modes of action.[18]
This guide provides the experimental blueprint to transition from this intriguing hypothesis to empirical evidence. We will outline a logical progression of experiments, from fundamental biophysical characterization in model membranes to functional assays in cellular systems, all designed to isolate and characterize potential non-receptor mediated effects.
Foundational Biophysical Investigations: Does NT(1-11) Interact with Membranes?
The first and most critical step is to determine if NT(1-11) has an intrinsic affinity for lipid bilayers. This phase utilizes model membrane systems, which offer precise control over lipid composition and eliminate the confounding variables of cellular receptors and signaling pathways.[19]
Experimental Design: A Tiered Approach
Our strategy begins with simple, robust assays and progresses to more complex, high-resolution techniques.
| Experimental Tier | Technique | Objective | Key Parameters Measured |
| Tier 1: Initial Screening | Tryptophan Fluorescence Assay | To detect peptide binding and insertion into the lipid environment. | Blue shift in emission maximum (λmax), change in fluorescence intensity. |
| Calcein Leakage Assay | To assess the peptide's ability to disrupt membrane integrity. | Percentage of calcein release over time. | |
| Tier 2: Quantitative Binding | Isothermal Titration Calorimetry (ITC) | To quantify the thermodynamics of the peptide-membrane interaction. | Binding affinity (Kd), enthalpy (ΔH), entropy (ΔS). |
| Quartz Crystal Microbalance (QCM) | To measure real-time binding and mass association to a lipid surface. | Association constant (Ka), dissociation constant (Kd). | |
| Tier 3: Structural & Morphological Analysis | Circular Dichroism (CD) Spectroscopy | To determine the peptide's secondary structure upon membrane binding. | Changes in molar ellipticity, indicating conformational shifts (e.g., random coil to α-helix). |
| Atomic Force Microscopy (AFM) | To visualize peptide-induced changes in membrane morphology. | Membrane thinning, pore formation, peptide aggregation on the surface. |
Detailed Experimental Protocols
This assay is a gold standard for measuring membrane permeabilization.[19][20]
Causality: If NT(1-11) can disrupt the lipid packing of a membrane, it will create transient pores or defects, allowing the encapsulated, self-quenched calcein dye to leak out. The subsequent dilution in the external buffer de-quenches the dye, resulting in a measurable increase in fluorescence that is directly proportional to membrane disruption.
Self-Validation: The protocol includes negative controls (buffer only) to establish baseline leakage and positive controls (e.g., Melittin or Triton X-100) to define maximal leakage (100%). This ensures that any observed effect is peptide-specific and allows for normalized, quantitative comparisons.
Step-by-Step Methodology:
-
LUV Preparation: Prepare LUVs composed of a biologically relevant lipid mixture (e.g., POPC:POPG 7:3 molar ratio to mimic a net negative charge) via extrusion. Encapsulate 50 mM calcein in the LUVs during their formation.
-
Purification: Remove unencapsulated calcein using size-exclusion chromatography (e.g., a Sephadex G-50 column).
-
Assay Setup: Dilute the calcein-loaded LUVs in a cuvette with buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 50-100 µM.
-
Fluorescence Measurement: Place the cuvette in a spectrofluorometer (Excitation: 495 nm, Emission: 515 nm). Record the baseline fluorescence (F₀) for 2-5 minutes.
-
Peptide Addition: Add a defined concentration of NT(1-11) (e.g., from a 100x stock solution to achieve final concentrations ranging from 1-50 µM). Immediately resume recording the fluorescence (F(t)) continuously for 30-60 minutes.
-
Maximal Leakage: At the end of the experiment, add Triton X-100 (0.1% final concentration) to lyse all vesicles and record the maximal fluorescence (F_max).
-
Data Analysis: Calculate the percentage of leakage at time t using the formula: % Leakage = [(F(t) - F₀) / (F_max - F₀)] * 100
Cellular Investigations: Dissecting Receptor vs. Non-Receptor Effects
Once a direct membrane interaction is established biophysically, the investigation must move to a cellular context. The core challenge here is to distinguish a potential, subtle non-receptor effect from the well-known, potent receptor-mediated signaling pathways that could be activated by any residual full-length NT(1-13) or other active fragments in a preparation.
The Logic of Experimental Controls
A robust experimental design is paramount. The key is to create conditions where receptor signaling is blocked or absent, allowing any underlying non-receptor mechanism to be observed.
Key Cellular Assays
Causality: High concentrations of membrane-disrupting peptides can lead to overt cytotoxicity by causing widespread membrane leakage (necrosis) or by initiating apoptotic pathways. This assay quantifies cell death and distinguishes between these two modes, providing insight into the severity of membrane damage.
Self-Validation: This protocol uses a dual-stain method. A membrane-impermeable DNA dye (like Propidium Iodide or Ethidium Homodimer-1) only enters and stains cells that have lost membrane integrity (necrotic/late apoptotic). A second dye (like Annexin V-FITC) binds to phosphatidylserine that flips to the outer leaflet during early apoptosis. This allows for clear differentiation between healthy, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry or fluorescence microscopy.
Step-by-Step Methodology:
-
Cell Culture: Plate cells (e.g., CHO-K1 cells stably expressing hNTS1, and a corresponding parental CHO-K1 line lacking the receptor) in 24-well plates and grow to 80-90% confluency.
-
Controls: Prepare wells for negative control (vehicle), positive control for necrosis (e.g., 0.1% Saponin), and positive control for apoptosis (e.g., Staurosporine).
-
Peptide Treatment: Treat cells with increasing concentrations of NT(1-11) (e.g., 1 µM to 200 µM) for various time points (e.g., 1, 6, 24 hours). Include a parallel treatment with full-length NT(1-13) as a receptor-activating control. For antagonist experiments, pre-incubate cells with a potent NTS1 antagonist (e.g., SR 48692) for 30 minutes before adding NT(1-11).
-
Staining: After incubation, wash the cells with a binding buffer. Add a solution containing both Annexin V-FITC and Ethidium Homodimer-1 according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative, Ethidium-negative.
-
Early Apoptotic: Annexin V-positive, Ethidium-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive, Ethidium-positive.
-
Necrotic: Annexin V-negative, Ethidium-positive.
-
-
Interpretation: A significant increase in the Ethidium-positive population in receptor-negative cells or in the presence of an antagonist would strongly suggest a non-receptor mediated, membrane-disruptive cytotoxic effect.
Investigating Cellular Uptake: Is NT(1-11) a Cell-Penetrating Peptide?
If NT(1-11) interacts with membranes without causing immediate lysis, it might be capable of translocating into the cell, akin to a CPP.[6][17]
Protocol 4.1: Cellular Uptake via Confocal Microscopy
Causality: By covalently attaching a fluorescent probe (e.g., FITC or FAM) to the N-terminus of NT(1-11), its cellular localization can be directly visualized. The pattern of fluorescence provides clues to the mechanism of entry.[21]
Self-Validation: The experiment is run at 37°C (permissive for energy-dependent processes) and 4°C (inhibits endocytosis). If uptake occurs at 37°C but is abolished at 4°C, it points towards an active endocytic pathway. If uptake persists at 4°C, it strongly suggests an energy-independent, direct translocation mechanism.
Step-by-Step Methodology:
-
Peptide Synthesis: Synthesize NT(1-11) with a fluorescent label (e.g., 5-Carboxyfluorescein) at the N-terminus. Purify by HPLC.
-
Cell Seeding: Seed cells on glass-bottom confocal dishes.
-
Incubation: Treat cells with labeled NT(1-11) (e.g., 5-10 µM) under two conditions:
-
Condition A: 37°C for 1-2 hours.
-
Condition B: Pre-chill cells at 4°C for 30 minutes, then treat with pre-chilled peptide solution and incubate at 4°C for 1-2 hours.
-
-
Washing: Gently wash cells multiple times with cold PBS to remove surface-bound peptide.
-
Counterstaining: Stain the nucleus with a cell-permeable dye like Hoechst 33342.
-
Imaging: Acquire Z-stack images using a confocal laser scanning microscope.
-
Analysis:
-
Punctate, vesicular staining in the cytoplasm at 37°C that is absent at 4°C indicates endocytic uptake.
-
Diffuse staining throughout the cytoplasm and/or nucleus that is present at both 37°C and 4°C is the hallmark of direct membrane translocation.
-
Conclusion and Future Directions
This guide provides a systematic, evidence-based framework for investigating the hypothesis that Neurotensin(1-11) may possess non-receptor mediated biological activity. By combining rigorous biophysical characterization with carefully controlled cellular assays, researchers can definitively determine if this peptide fragment can interact with and perturb cell membranes.
A positive finding would have significant implications. It would suggest that the biological "signal" of neurotensin does not simply terminate upon receptor binding and degradation, but that its metabolites may have a secondary, albeit different, functional life. This could reveal novel physiological or pathophysiological roles for NT fragments and potentially open new avenues for therapeutic development, focusing not on receptor antagonism or agonism, but on modulating peptide-membrane interactions. The methodologies outlined herein serve as a robust starting point for any scientist or drug developer aiming to explore this exciting and unconventional aspect of neuropeptide biology.
References
-
Bourgault, S., et al. (2017). The signaling signature of the neurotensin type 1 receptor with endogenous ligands. Journal of Biological Chemistry. Available at: [Link]
-
Checler, F., et al. (1984). Degradation of neurotensin by rat brain synaptic membranes: involvement of a thermolysin-like metalloendopeptidase (enkephalinase), angiotensin-converting enzyme, and other unidentified peptidases. Journal of Neurochemistry. Available at: [Link]
-
Kauffman, W. B., et al. (2015). Mechanism Matters: A Taxonomy of Cell Penetrating Peptides. PMC. Available at: [Link]
-
Vincent, J. P. (1995). Neurotensin receptors: Binding properties, transduction pathways, and structure. Cellular and Molecular Neurobiology. Available at: [Link]
-
Vincent, J. P. (1995). Neurotensin receptors: binding properties, transduction pathways, and structure. PubMed. Available at: [Link]
-
Wikipedia contributors. (n.d.). Cell-penetrating peptide. Wikipedia. Available at: [Link]
-
Zorko, M., & Langel, Ü. (2005). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. PMC. Available at: [Link]
-
Shakya, A., et al. (2022). Activation Pathways of Neurotensin Receptor 1 Elucidated Using Statistical Machine Learning. ACS Publications. Available at: [Link]
-
McDermott, J. R., et al. (1982). Mechanism of neurotensin degradation by rat brain peptidases. PubMed. Available at: [Link]
-
Magzoub, M., et al. (2006). Membrane Interactions of Cell-Penetrating Peptides Probed by Tryptophan Fluorescence and Dichroism Techniques: Correlations of Structure to Cellular Uptake. Biochemistry. Available at: [Link]
-
Chen, Y. C., et al. (2021). Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species. MDPI. Available at: [Link]
-
Shakya, A., et al. (2022). Activation Pathways of Neurotensin Receptor 1 Elucidated Using Statistical Machine Learning. ACS Publications. Available at: [Link]
-
Brook, C. W., et al. (1987). Hepatic Metabolism of Neurotensin. PubMed. Available at: [Link]
-
McDermott, J. R., et al. (1986). Peptidases involved in the catabolism of neurotensin: inhibitor studies using superfused rat hypothalamic slices. PubMed. Available at: [Link]
-
Orsetti, K. E., & Patrick, J. W. (1994). Specificity of neurotensin metabolism by regional rat brain slices. PubMed. Available at: [Link]
-
Scaini, C., et al. (2021). Antimicrobial Peptides: Interaction With Model and Biological Membranes and Synergism With Chemical Antibiotics. Frontiers in Microbiology. Available at: [Link]
-
Reddit User. (2018). Receptor vs non receptor tyrosine kinase. Reddit. Available at: [Link]
-
Henriques, S. T., et al. (2023). Membrane–Peptide Interactions: From Basics to Current Applications 2.0. PMC. Available at: [Link]
-
Afonin, S., et al. (2008). Determining the Orientation and Localization of Membrane-Bound Peptides. PMC. Available at: [Link]
-
Aydin, M., & Aydin, D. (2019). Membrane Active Peptides and Their Biophysical Characterization. PMC. Available at: [Link]
-
Brouard, A., et al. (2000). Comparative effects of neurotensin, neurotensin(8-13) and [D-Tyr(11)]neurotensin applied into the ventral tegmental area on extracellular dopamine in the rat prefrontal cortex and nucleus accumbens. Neuroscience. Available at: [Link]
-
Adams, J. E., et al. (2020). Conformational Changes in Tyrosine 11 of Neurotensin Are Required to Activate the Neurotensin Receptor 1. ACS Publications. Available at: [Link]
-
Kinkead, B., & Nemeroff, C. B. (2006). The role of neurotensin in central nervous system pathophysiology: What is the evidence? Annals of the New York Academy of Sciences. Available at: [Link]
-
Wikipedia contributors. (n.d.). Neurotensin receptor 1. Wikipedia. Available at: [Link]
-
St-Gelais, F., et al. (2018). Ventral Midbrain NTS1 Receptors Mediate Conditioned Reward Induced by the Neurotensin Analog, D-Tyr[17]neurotensin. Frontiers in Behavioral Neuroscience. Available at: [Link]
-
Wikipedia contributors. (n.d.). Receptor (biochemistry). Wikipedia. Available at: [Link]
-
Adams, J. E., et al. (2020). Conformational Changes in Tyrosine 11 of Neurotensin Are Required to Activate the Neurotensin Receptor 1. PMC. Available at: [Link]
-
Ahyayauch, H., et al. (2023). Understanding Aβ Peptide Binding to Lipid Membranes: A Biophysical Perspective. MDPI. Available at: [Link]
-
Bodor, A., et al. (2019). Study of the Interaction of a Novel Semi-Synthetic Peptide with Model Lipid Membranes. MDPI. Available at: [Link]
-
Leinninger, G. M., et al. (2021). Role of Central Neurotensin in Regulating Feeding and Body Weight. Endocrinology. Available at: [Link]
-
Lumen Learning. (n.d.). Signaling Molecules and Cellular Receptors. Biology for Majors I. Available at: [Link]
-
Texas Gateway. (n.d.). 9.1 Signaling Molecules and Cellular Receptors. Texas Gateway. Available at: [Link]
-
Wimley, W. C., et al. (2016). Mapping membrane activity in undiscovered peptide sequence space using machine learning. PNAS. Available at: [Link]
-
Caron, M. G., et al. (2013). Neurotensin and its receptors in the control of glucose homeostasis. Frontiers in Endocrinology. Available at: [Link]
-
The Biochemist. (2022). Receptor agonists vs. antagonists vs. inverse agonists, and constitutive receptor activity. YouTube. Available at: [Link]
-
Nakase, I., et al. (2021). Lipid Membrane Interaction of Peptide/DNA Complexes Designed for Gene Delivery. Langmuir. Available at: [Link]
-
Boules, M., et al. (2013). Elucidating the Role of Neurotensin in the Pathophysiology and Management of Major Mental Disorders. MDPI. Available at: [Link]
-
Czene, A., et al. (2022). Membrane Association Modes of Natural Anticancer Peptides: Mechanistic Details on Helicity, Orientation, and Surface Coverage. MDPI. Available at: [Link]
-
Wolfe, J. M., et al. (2015). General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. ACS Combinatorial Science. Available at: [Link]
-
Koutsopoulos, S. (2016). Biophysical Characterization of Membrane Proteins in Nanodiscs. PMC. Available at: [Link]
-
Wikipedia contributors. (n.d.). Neurotensin. Wikipedia. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Neurotensin receptors. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Farkas, J., et al. (2017). Differential Effects of Neurotensin NTS1 and NTS2 Receptors on Locomotion. PMC. Available at: [Link]
-
Khelashvili, G., et al. (2012). Modulation of the interaction between neurotensin receptor NTS1 and Gq protein by lipid. Journal of Molecular Biology. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Modulation of the interaction between neurotensin receptor NTS1 and Gq protein by lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotensin receptor 1 - Wikipedia [en.wikipedia.org]
- 4. Degradation of neurotensin by rat brain synaptic membranes: involvement of a thermolysin-like metalloendopeptidase (enkephalinase), angiotensin-converting enzyme, and other unidentified peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of neurotensin degradation by rat brain peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism Matters: A Taxonomy of Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 8. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor (biochemistry) - Wikipedia [en.wikipedia.org]
- 10. Signaling Molecules and Cellular Receptors | Biology for Majors I [courses.lumenlearning.com]
- 11. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurotensin receptors: Binding properties, transduction pathways, and structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurotensin receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative effects of neurotensin, neurotensin(8-13) and [D-Tyr(11)]neurotensin applied into the ventral tegmental area on extracellular dopamine in the rat prefrontal cortex and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Conformational Changes in Tyrosine 11 of Neurotensin Are Required to Activate the Neurotensin Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hepatic metabolism of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Ventral Midbrain NTS1 Receptors Mediate Conditioned Reward Induced by the Neurotensin Analog, D-Tyr[11]neurotensin [frontiersin.org]
- 19. Frontiers | Antimicrobial Peptides: Interaction With Model and Biological Membranes and Synergism With Chemical Antibiotics [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. Membrane–Peptide Interactions: From Basics to Current Applications 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Evolutionary Conservation and Functional Significance of the Neurotensin (1-11) Fragment
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Neurotensin (NT), a 13-amino acid neuropeptide, is a molecule of profound duality, acting as a neurotransmitter in the central nervous system and a hormone in the periphery.[1][2] For decades, research has overwhelmingly focused on its C-terminal hexapeptide fragment, NT(8-13), which is widely recognized as the active component responsible for binding to the classical neurotensin receptors (NTSR1 and NTSR2) and eliciting the peptide's canonical effects.[3][4] This C-terminal region is remarkably conserved throughout evolution, underscoring its fundamental biological importance.[5][6] However, the full NT(1-13) peptide is cleaved from a larger precursor, giving rise to other fragments, including the N-terminal NT(1-11).[3][7] Often dismissed as an inactive metabolite, emerging evidence suggests that NT(1-11) may possess its own biological activities, potentially mediated by a novel, as-yet-unidentified receptor system.[8][9] This guide provides a comprehensive framework for investigating the evolutionary conservation of the NT(1-11) fragment, offering both bioinformatic and experimental methodologies to dissect its potential as a conserved signaling molecule.
The Neurotensin Dichotomy: A Tale of Two Termini
The biological narrative of neurotensin is almost exclusively told from the perspective of its C-terminus. This focus is justified; the C-terminal fragment NT(8-13) (Arg-Arg-Pro-Tyr-Ile-Leu) binds with high affinity to the G protein-coupled receptors NTSR1 and NTSR2, initiating a cascade of downstream signaling events.[4][10] This interaction is responsible for most of neurotensin's well-documented effects, including its influence on dopamine pathways, analgesia, and gastrointestinal motility.[2][3]
The C-Terminus: The Engine of Classical Signaling
The evolutionary persistence of the C-terminal sequence across a vast range of species is a testament to its critical function.[5][6] Activation of NTSR1, the best-characterized receptor, engages multiple G protein families, including Gαq, Gαi/o, and Gα13, leading to diverse cellular responses like inositol phosphate production, modulation of cAMP levels, and ERK1/2 activation.[11]
The N-Terminus: An Overlooked Modulator?
In contrast, the N-terminal region of neurotensin shows significantly more sequence variability across species.[5][6] This has led to the prevailing assumption that fragments like NT(1-11) are merely inactive degradation products. However, this view is being challenged. Studies have demonstrated that N-terminal fragments can elicit biological effects, such as regulating exocrine pancreas secretion and inhibiting cortisol release from human adrenocortical cells.[8][9] Crucially, these effects appear to be independent of NTSR1 and NTSR2, pointing towards the existence of a novel receptor that specifically recognizes the N-terminal sequence.[9] While some reports conflict on its activity, the possibility of a second, conserved signaling system for neurotensin warrants rigorous investigation.[12]
A Methodological Guide to Investigating NT(1-11) Conservation
To systematically explore the evolutionary history and function of the NT(1-11) fragment, a dual approach combining computational analysis with experimental validation is essential.
Part A: Bioinformatic and Phylogenetic Analysis
Core Objective: To trace the evolutionary lineage of the neurotensin gene (NTS) and determine the degree of conservation of the sequence encoding the NT(1-11) fragment relative to the C-terminus.
This protocol forms the foundation of the evolutionary analysis, gathering the raw data needed to compare sequences across taxa.
-
Step 1: Sequence Identification: Utilize protein databases such as NCBI GenBank and UniProt to identify neurotensin precursor protein sequences from a wide phylogenetic range.[7][13] Use search terms like "neurotensin," "NTS," and "neurotensin/neuromedin N precursor." Aim for a diverse set of species, including mammals, birds, reptiles, amphibians, fish, and representative invertebrates.
-
Step 2: Sequence Curation: From the full precursor sequences, manually or computationally extract the 13-amino acid mature neurotensin peptide sequence. This is typically flanked by dibasic cleavage sites (e.g., Lys-Arg).[3]
-
Step 3: Multiple Sequence Alignment: Input the curated peptide sequences into an MSA tool like Clustal Omega or MUSCLE. These programs align the sequences to maximize identity, revealing patterns of conservation and variation.
-
Step 4: Analysis: Visualize the alignment. Color-code amino acids by property (e.g., hydrophobic, polar, charged) to identify conserved physicochemical properties even where the specific amino acid has changed. Pay close attention to the variability within the 1-11 region versus the near-perfect conservation of the 8-13 region.
Table 1: Representative Neurotensin Peptide Sequences Across Vertebrates
| Species | Common Name | NT(1-11) Sequence | NT(8-13) Sequence | UniProt ID |
|---|---|---|---|---|
| Homo sapiens | Human | pELYENKPRRPY | RRPYIL | P30990 |
| Mus musculus | Mouse | pELYENKPRRPY | RRPYIL | P35546 |
| Gallus gallus | Chicken | pQLYENKPRRPY | RRPYIL | P10077 |
| Xenopus laevis | Frog | pELYENKPKRPY | KRPYIL | P22123 |
| Danio rerio | Zebrafish | SQFDHKPRRPY | RRPYIL | Q6DGS9 |
Note: pE denotes pyroglutamic acid.
This protocol visualizes the evolutionary relationships based on the sequence data.
-
Step 1: Tree Building: Use the generated MSA as input for phylogenetic analysis software (e.g., MEGA, PhyML).[14] Select a suitable evolutionary model (e.g., JTT, WAG) and method (e.g., Maximum Likelihood, Neighbor-Joining).
-
Step 2: Statistical Validation: Perform bootstrap analysis (e.g., 1000 replicates) to assess the statistical confidence of the tree topology.
-
Step 3: Interpretation: Analyze the resulting tree. Do the branching patterns (cladistics) align with known species evolution? Do sequences from closely related species cluster together? This helps validate the orthology of the retrieved sequences.
Part B: Experimental Validation of Function
Core Objective: To determine if NT(1-11) fragments from different species can elicit a biological response in a controlled cellular system, and to confirm this response is independent of classical neurotensin receptors.
This protocol directly tests the interaction of NT(1-11) with the known receptors, NTSR1 and NTSR2.
-
Step 1: Cell Culture: Culture a cell line known to endogenously express or be transfected with NTSR1 or NTSR2 (e.g., CHO-K1, HT-29 cells).[15][16]
-
Step 2: Peptide Synthesis: Synthesize the full-length NT(1-13) peptide (as a positive control) and various NT(1-11) orthologs identified in the bioinformatic analysis.
-
Step 3: Competitive Binding: Prepare cell membranes from the cultured cells. Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]NT or [¹²⁵I]NT) and increasing concentrations of the unlabeled synthetic peptides (the "competitors").
-
Step 4: Measurement & Analysis: Separate bound from free radioligand via filtration and quantify the bound radioactivity using a scintillation counter. Plot the percentage of specific binding against the log concentration of the competitor peptide. Calculate the inhibition constant (Ki) or IC50 value for each peptide.
-
Expected Outcome: NT(1-13) should show high-affinity binding (low nM Ki). The NT(1-11) fragments are expected to show very low or no affinity, demonstrating they do not effectively compete for the classical NTSR1/2 binding site.
This protocol assesses whether NT(1-11) can trigger a downstream signaling event, implying the activation of a functional receptor.
-
Step 1: System Selection: Choose a cell line hypothesized to express the putative N-terminal receptor. Based on existing literature, human adrenocortical (HAC15) cells are a strong candidate.[9] Alternatively, primary cell cultures from relevant tissues (e.g., pancreas, adrenal gland) could be used.
-
Step 2: Assay Choice: Select an appropriate second messenger assay. Calcium mobilization is a common readout for GPCR activation. This can be measured using a fluorescent calcium indicator (e.g., Fura-2, Fluo-4) in a plate-based reader.
-
Step 3: Execution: Load the cells with the calcium-sensitive dye. Establish a baseline fluorescence reading. Apply the synthetic NT(1-11) orthologs at various concentrations and record the change in fluorescence over time. Include a positive control for the assay (e.g., ATP) and a negative control (vehicle).
-
Step 4: Data Analysis: Quantify the peak fluorescence response for each concentration. Plot a dose-response curve and calculate the potency (EC50) and efficacy (Emax) for each active peptide.
Table 2: Hypothetical Functional Assay Data for NT(1-11) Orthologs
| Peptide | EC50 (nM) | Emax (% of Control) |
|---|---|---|
| Human NT(1-11) | 15.2 | 95% |
| Chicken NT(1-11) | 21.7 | 88% |
| Zebrafish NT(1-11) | 85.4 | 65% |
| NT(8-13) | >10,000 | No Response |
| Vehicle | N/A | No Response |
Synthesis and Future Directions
The combined results of these bioinformatic and experimental approaches will provide a multidimensional view of the NT(1-11) fragment. If bioinformatic analysis reveals conserved motifs within the N-terminus among related species, and functional assays show that synthetic peptides corresponding to these orthologs elicit a consistent biological response, it would build a strong case for a functionally conserved, N-terminus-specific signaling system.
Implications for Drug Development: The discovery and validation of a novel, conserved receptor for NT(1-11) would represent a significant opportunity. This new target could be exploited for therapeutic intervention in pathways distinct from those modulated by NTSR1/2 agonists or antagonists. For example, if the cortisol-inhibiting effect is conserved, developing stable NT(1-11) mimetics could offer a novel approach to managing conditions of adrenal hypersecretion.
Future Research Imperatives:
-
Receptor De-orphanization: The foremost goal is to identify the molecular identity of the putative N-terminal receptor. Modern techniques such as affinity chromatography using a tagged NT(1-11) ligand followed by mass spectrometry, or functional screening of cDNA libraries, are viable strategies.
-
In Vivo Validation: Once the receptor is identified, developing knockout animal models will be crucial to confirming the physiological relevance of this signaling pathway in vivo.
-
Pharmacological Characterization: A full pharmacological workup of the new receptor will be necessary to understand its signaling bias, desensitization mechanisms, and to develop selective ligands for therapeutic use.
By looking beyond the well-trodden path of the neurotensin C-terminus, we may uncover a parallel signaling axis that has been conserved through evolution, opening new avenues for both fundamental research and innovative drug design.
References
-
Wang, L., & Wu, S. (2018). Phylogenetic history, pharmacological features, and signal transduction of neurotensin receptors in vertebrates. General and Comparative Endocrinology. Available at: [Link]
-
Kociuch, K., & Fichna, J. (Year N/A). [Neurotensin--structure, origin and biological function]. PubMed. Available at: [Link]
-
Carraway, R., Ruane, S. E., & Kim, H. R. (1982). Distribution and immunochemical character of neurotensin-like material in representative vertebrates and invertebrates: apparent conservation of the COOH-terminal region during evolution. Peptides. Available at: [Link]
-
Wang, L., & Wu, S. (2018). Phylogenetic History, Pharmacological Features, and Signal Transduction of Neurotensin Receptors in Vertebrates. Ovid. Available at: [Link]
-
Wikipedia. (Date N/A). Neurotensin. Wikipedia. Available at: [Link]
-
Feurle, G. E., Müller, B., & Rix, E. (1987). The biological relevance of N-terminal neurotensin fragments in the regulation of exocrine pancreas secretion. Pancreas. Available at: [Link]
-
Vincent, J. P., Mazella, J., & Kitabgi, P. (1999). Neurotensin and neurotensin receptors. Trends in Pharmacological Sciences. Available at: [Link]
-
White, J. F., et al. (2012). Structure of the agonist-bound neurotensin receptor. Nature. Available at: [Link]
-
White, J. F., et al. (2012). Structure of the agonist-bound neurotensin receptor. PubMed. Available at: [Link]
-
Sicard, F., et al. (2006). The N-Terminal Neurotensin Fragment, NT1–11, Inhibits Cortisol Secretion by Human Adrenocortical Cells. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]
-
Baker, J. G., et al. (2020). Conformational Changes in Tyrosine 11 of Neurotensin Are Required to Activate the Neurotensin Receptor 1. ACS Chemical Neuroscience. Available at: [Link]
-
Buchanan, K. D., et al. (1991). Biological Potency of Neurotensin Metabolites in Vivo: Importance of Alcohol 'Fixation' of Blood. Regulatory Peptides. Available at: [Link]
-
Hassing, C., et al. (2007). The conformation of neurotensin bound to its G protein-coupled receptor. PNAS. Available at: [Link]
-
Gendron, L., et al. (2017). The signaling signature of the neurotensin type 1 receptor with endogenous ligands. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. Available at: [Link]
-
Proteopedia. (2016). Neurotensin receptor. Proteopedia. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (Date N/A). Neurotensin receptors. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Falciani, C., et al. (2007). Synthesis and biological activity of stable branched neurotensin peptides for tumor targeting. Molecular Cancer Therapeutics. Available at: [Link]
-
ResearchGate. (Date N/A). Structure-Based Evolution of Subtype-Selective Neurotensin Receptor Ligands. ResearchGate. Available at: [Link]
-
NCBI. (Date N/A). Nts neurotensin [ (house mouse)]. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (Date N/A). Neurotensin. PubChem. Available at: [Link]
-
Wang, X., et al. (2023). Phylogenetic Analysis Provides Insight Into the Molecular Evolution of Nociception and Pain-Related Proteins. Frontiers in Molecular Neuroscience. Available at: [Link]
-
UniProt. (Date N/A). NTS - Neurotensin/neuromedin N - Homo sapiens (Human). UniProt. Available at: [Link]
-
AnaSpec. (Date N/A). Neurotensin Peptide. AnaSpec. Available at: [Link]
Sources
- 1. [Neurotensin--structure, origin and biological function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotensin receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotensin - Wikipedia [en.wikipedia.org]
- 4. Structure of the agonist-bound neurotensin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distribution and immunochemical character of neurotensin-like material in representative vertebrates and invertebrates: apparent conservation of the COOH-terminal region during evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. uniprot.org [uniprot.org]
- 8. The biological relevance of N-terminal neurotensin fragments in the regulation of exocrine pancreas secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Phylogenetic history, pharmacological features, and signal transduction of neurotensin receptors in vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological potency of neurotensin metabolites in vivo: importance of alcohol 'fixation' of blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nts neurotensin [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. Phylogenetic Analysis Provides Insight Into the Molecular Evolution of Nociception and Pain-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. guidetopharmacology.org [guidetopharmacology.org]
- 16. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Note: The Strategic Use of Neurotensin (1-11) as a Negative Control in Receptor Binding Assays
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the proper utilization of the neurotensin fragment, Neurotensin (1-11) [NT(1-11)], as a negative control in receptor binding assays. We will explore the underlying pharmacology of the neurotensin system, the rationale for selecting NT(1-11), and provide step-by-step protocols for its implementation in competitive binding assays. The aim is to ensure the generation of robust, reproducible, and accurately interpreted data in the study of neurotensin receptor ligands.
Introduction to the Neurotensin System
Neurotensin (NT) is a 13-amino acid neuropeptide with a wide range of physiological functions in both the central nervous system and peripheral tissues.[1] In the brain, it acts as a neurotransmitter or neuromodulator, influencing processes such as pain perception (analgesia), body temperature regulation, and the modulation of dopamine signaling pathways.[1][2] In the periphery, NT functions as a local hormone, primarily in the gastrointestinal tract, where it affects gut motility, secretion, and cell growth.
The diverse effects of neurotensin are mediated by its interaction with specific cell surface receptors. To date, three main neurotensin receptor subtypes have been identified: NTS1, NTS2, and NTS3 (also known as sortilin).[3] NTS1 and NTS2 are G protein-coupled receptors (GPCRs), which are the primary focus of most pharmacological studies.[3][4] NTS1 is a high-affinity receptor for NT, while NTS2 exhibits a lower affinity.[3][5][6] The binding of NT to these receptors initiates a cascade of intracellular signaling events.[7][8]
The Rationale for a Negative Control in Receptor Binding Assays
Receptor binding assays are a cornerstone of pharmacology and drug discovery, allowing for the quantification of the interaction between a ligand and its receptor. A critical component of a well-designed binding assay is the inclusion of appropriate controls to ensure the specificity of the observed binding. A negative control is a compound that is structurally related to the active ligand but is known to have significantly lower or no affinity for the target receptor. Its purpose is to account for any non-specific binding of the radioligand to the cell membranes, filters, or other components of the assay system, thereby allowing for the accurate determination of specific binding.
Neurotensin (1-11): A Validated Negative Control
For studying the NTS1 and NTS2 receptors, the N-terminal fragment of neurotensin, NT(1-11), serves as an excellent negative control. The biological activity of neurotensin is primarily conferred by its C-terminal region, particularly the amino acid sequence Arg-Arg-Pro-Tyr-Ile-Leu (residues 8-13).[9] The fragment NT(8-13) itself is a potent agonist at NTS1.[10][11] Conversely, the N-terminal portion of the peptide, encompassed by NT(1-11), lacks the key residues necessary for high-affinity binding to NTS1 and NTS2. This dramatic difference in binding affinity between the full-length peptide and its N-terminal fragment is the scientific basis for using NT(1-11) as a negative control.
Comparative Binding Affinities
The following table summarizes the typical binding affinities of Neurotensin and its fragments for the NTS1 receptor, illustrating the suitability of NT(1-11) as a negative control.
| Compound | Sequence | Typical NTS1 Affinity (Ki) | Role in Binding Assay |
| Neurotensin (1-13) | pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu | ~0.1-1 nM[3] | High-Affinity Ligand (Positive Control/Competitor) |
| Neurotensin (8-13) | Arg-Arg-Pro-Tyr-Ile-Leu | ~1-10 nM[12] | Active Fragment (Positive Control/Competitor) |
| Neurotensin (1-11) | pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr | >10,000 nM | Negative Control |
Note: Specific Ki values can vary depending on the experimental conditions, cell type, and radioligand used.
Experimental Protocols
The following protocols provide a detailed methodology for conducting a competitive radioligand binding assay for the NTS1 receptor, incorporating NT(1-11) as a negative control.
Workflow for a Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Step-by-Step Protocol
Materials:
-
Cell Membranes: Prepared from a cell line stably expressing the human NTS1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Neurotensin or [¹²⁵I]-Tyr³-Neurotensin.
-
Unlabeled Ligands: Neurotensin (for non-specific binding), Neurotensin (1-11) (negative control), and test compounds.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration apparatus.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing NTS1 in a cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).[13]
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL of binding buffer.
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled Neurotensin (e.g., 1 µM).
-
Negative Control: 50 µL of a high concentration of Neurotensin (1-11) (e.g., 10 µM).
-
Test Compounds: 50 µL of varying concentrations of your test compound.
-
-
Add Radioligand: Add 50 µL of the radioligand (at a concentration close to its Kd) to all wells.
-
Add Membranes: Add 100 µL of the membrane preparation to all wells to initiate the binding reaction. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[13]
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis and Expected Results
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
-
Evaluate the Negative Control:
-
The counts per minute (cpm) in the wells containing Neurotensin (1-11) should be very similar to the total binding wells and significantly higher than the non-specific binding wells. This confirms that NT(1-11) does not displace the radioligand, validating its use as a negative control.
-
-
Analyze Competition Data:
-
For test compounds, plot the percentage of specific binding against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotensin Signaling Pathways
Understanding the downstream signaling of neurotensin receptors can provide further context for binding assay results. The NTS1 receptor, upon activation, primarily couples to Gαq proteins, leading to the activation of phospholipase C (PLC).[3][8] This, in turn, results in the production of inositol phosphates and an increase in intracellular calcium. NTS1 activation can also modulate cAMP levels and activate the MAPK/ERK pathway.[7][8]
Caption: Simplified NTS1 Receptor Signaling Pathway.
Conclusion
The judicious use of controls is paramount for the integrity of receptor binding assays. Neurotensin (1-11) provides a scientifically sound and validated negative control for studying the NTS1 and NTS2 receptors due to its profound lack of affinity compared to the full-length neurotensin peptide. By incorporating NT(1-11) into the experimental design, researchers can confidently distinguish between specific and non-specific binding, leading to more accurate and reliable characterization of novel ligands targeting the neurotensin system.
References
-
Besserer-Offroy, É., et al. (2017). The signaling signature of the neurotensin type 1 receptor with endogenous ligands. PLOS ONE, 12(6), e0179451. [Link]
-
Vincent, J. P. (1995). Neurotensin receptors: binding properties, transduction pathways, and structure. Cellular and Molecular Neurobiology, 15(5), 501-512. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Neurotensin receptors. [Link]
-
Goedert, M. (1989). Radioligand-binding assays for study of neurotensin receptors. Methods in Enzymology, 168, 462-481. [Link]
-
Woodworth, H. L., et al. (2019). Neurotensin in reward processes. Frontiers in Endocrinology, 10, 52. [Link]
-
Wikipedia. Neurotensin. [Link]
-
Wikipedia. Neurotensin receptor. [Link]
-
Proteopedia. Neurotensin receptor. [Link]
-
Plack, K., et al. (2020). Conformational Changes in Tyrosine 11 of Neurotensin Are Required to Activate the Neurotensin Receptor 1. ACS Chemical Neuroscience, 11(10), 1475-1485. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Deluigi, M., et al. (2021). Complexes of the neurotensin receptor 1 with small-molecule ligands reveal structural determinants of full, partial, and inverse agonism. Science Advances, 7(44), eabi7905. [Link]
-
Atlas of Genetics and Cytogenetics in Oncology and Haematology. NTSR1 (neurotensin receptor 1 (high affinity)). [Link]
-
Hagn, F., et al. (2007). The conformation of neurotensin bound to its G protein-coupled receptor. Proceedings of the National Academy of Sciences, 104(40), 15689-15694. [Link]
-
Ur-Rehman, M. K., et al. (2021). Dually Labeled Neurotensin NTS1R Ligands for Probing Radiochemical and Fluorescence-Based Binding Assays. Journal of Medicinal Chemistry, 64(15), 11389-11401. [Link]
-
Wikipedia. Neurotensin receptor 1. [Link]
-
Lein, E. S., et al. (2022). Role of Central Neurotensin in Regulating Feeding and Body Weight. Endocrinology, 163(1), bqab234. [Link]
-
Kitabgi, P. (2002). Neurotensin and its receptors in the control of glucose homeostasis. Current Opinion in Pharmacology, 2(6), 643-647. [Link]
-
Scott, C. E., et al. (2012). Stability of the Neurotensin Receptor NTS1 Free in Detergent Solution and Immobilized to Affinity Resin. PLOS ONE, 7(8), e41031. [Link]
-
Pelaprat, D. (2006). The role of neurotensin in central nervous system pathophysiology: What is the evidence?. Peptides, 27(10), 2498-2508. [Link]
-
De Vleeschouwer, N., et al. (2010). Development of peptide receptor binding assays: methods to avoid false negatives. Journal of Pharmacological and Toxicological Methods, 61(2), 166-175. [Link]
-
Di Rienzo, L., et al. (2024). Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides. Frontiers in Molecular Biosciences, 11, 1324706. [Link]
-
Mizejewski, G. J. (2001). Peptides as receptor ligand drugs and their relationship to G-coupled signal transduction. Expert Opinion on Therapeutic Patents, 11(6), 927-943. [Link]
Sources
- 1. Neurotensin - Wikipedia [en.wikipedia.org]
- 2. Neurotensin receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotensin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Neurotensin receptor - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Neurotensin Receptors [sigmaaldrich.com]
- 7. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Complexes of the neurotensin receptor 1 with small-molecule ligands reveal structural determinants of full, partial, and inverse agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurotensin receptor - Proteopedia, life in 3D [proteopedia.org]
- 11. pnas.org [pnas.org]
- 12. Conformational Changes in Tyrosine 11 of Neurotensin Are Required to Activate the Neurotensin Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols: Leveraging Neurotensin (1-11) in the Study of Neurotensin Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurotensin (NT), a 13-amino acid neuropeptide, is a critical modulator of diverse physiological processes, including neurotransmission, gut motility, and cell proliferation[1][2]. The biological activity of NT is transient, tightly regulated by a cascade of peptidases that cleave the parent peptide into various fragments. Understanding this metabolic pathway is paramount for elucidating the true physiological impact of NT and for the development of stable, long-acting NT analogs for therapeutic applications. This document provides a detailed guide on the application of the N-terminal fragment, Neurotensin (1-11) (NT(1-11)), as a key tool in the intricate study of neurotensin metabolism. We will explore the rationale behind its use, present detailed protocols for in vitro degradation assays, and discuss analytical methodologies for metabolite identification.
Introduction to Neurotensin and its Physiological Significance
Neurotensin is a tridecapeptide with the sequence pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OH[1]. It exerts its effects through three known receptors: NTSR1, NTSR2, and NTSR3 (sortilin)[3][4]. In the central nervous system (CNS), NT is closely associated with dopaminergic pathways, influencing processes like reward, cognition, and thermoregulation, and has been implicated as an endogenous antipsychotic-like compound[1][5]. In the periphery, particularly the gastrointestinal tract, NT regulates gut motility, secretion, and fat absorption[2][6][7].
The biological activity of neurotensin is primarily attributed to its C-terminal region, particularly the fragment NT(8-13)[8][9]. Consequently, the metabolic processing of NT, which dictates the generation and clearance of this active fragment, is a critical determinant of its signaling duration and intensity.
The Metabolic Landscape of Neurotensin
The metabolism of neurotensin is a complex, tissue-specific process involving a consortium of peptidases. These enzymes cleave NT at specific peptide bonds, generating a profile of smaller, often inactive, fragments. The primary cleavage sites that terminate the biological activity of NT are located within the C-terminal portion of the peptide.
Key enzymatic activities implicated in NT degradation include:
-
A novel neurotensin-degrading metalloendopeptidase: This enzyme has been found to be ubiquitously involved in NT metabolism, with a major cleavage site at the Pro10-Tyr11 bond[10].
-
Endopeptidase 24.11 (Neprilysin): This enzyme also contributes to the cleavage at the Pro10-Tyr11 and Tyr11-Ile12 bonds[11][12][13].
-
Angiotensin-Converting Enzyme (ACE): Primarily in brain synaptic membranes, ACE has been shown to cleave the Arg8-Arg9 bond[11].
-
Prolyl Endopeptidase (PREP): This enzyme is known to be involved in the metabolism of proline-containing neuropeptides and is thought to play a role in NT degradation[14][15][16].
The initial cleavage of NT often results in the formation of the N-terminal fragments NT(1-8) and NT(1-11), and the C-terminal fragments NT(9-13) and NT(12-13)[13][17]. While the C-terminal fragments are rapidly degraded, the N-terminal fragments, particularly NT(1-11), are comparatively more stable[8].
Visualizing the Metabolic Cascade
Caption: Major metabolic pathways of Neurotensin.
Neurotensin (1-11): A Tool for Elucidating Metabolic Pathways
The N-terminal fragment NT(1-11) is considered biologically inactive as it lacks the C-terminal residues essential for receptor binding and activation[8]. Its relative stability compared to the C-terminal fragments makes it an excellent substrate for investigating the secondary enzymatic steps in the neurotensin degradation cascade. By using NT(1-11) in in vitro degradation assays, researchers can:
-
Isolate and characterize downstream peptidases: The degradation of NT(1-11) will be mediated by enzymes that may not be apparent when using the full-length NT(1-13) as a substrate, due to the rapid cleavage of the latter.
-
Map the complete metabolic pathway: Understanding how NT(1-11) is further processed helps to build a comprehensive picture of the entire degradation cascade.
-
Screen for enzyme inhibitors: NT(1-11) can be used as a substrate in high-throughput screening assays to identify compounds that inhibit specific peptidases involved in NT metabolism. This is crucial for the development of therapeutic strategies aimed at prolonging the action of endogenous or administered neurotensin.
Experimental Protocols
Protocol 1: In Vitro Degradation of NT(1-11) using Rat Brain Synaptic Membranes
This protocol describes a method to study the degradation of NT(1-11) by enzymes present in a physiologically relevant tissue preparation.
Rationale: Brain synaptic membranes are enriched in peptidases that are responsible for the inactivation of neurotransmitters and neuromodulators at the synapse[11]. This in vitro model provides a close approximation of the enzymatic environment that neurotensin and its metabolites would encounter in the CNS.
Materials:
-
Neurotensin (1-11) peptide standard
-
Rat brain tissue (fresh or frozen)
-
Sucrose solution (0.32 M)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Protease inhibitor cocktail (optional, for control experiments)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
C18 solid-phase extraction (SPE) cartridges
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector[18][19] or Mass Spectrometer[20][21].
Procedure:
A. Preparation of Rat Brain Synaptic Membranes (adapted from Checler et al., 1983[11])
-
Homogenize rat brain tissue in 10 volumes of ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude mitochondrial and synaptosomal fraction.
-
Resuspend the pellet in a hypotonic buffer (e.g., 5 mM Tris-HCl, pH 8.0) to induce osmotic shock and lyse the synaptosomes.
-
Centrifuge at 100,000 x g for 30 minutes at 4°C to pellet the synaptic membranes.
-
Wash the pellet with Tris-HCl buffer (50 mM, pH 7.4) and resuspend in the same buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
B. In Vitro Degradation Assay
-
In a microcentrifuge tube, combine the following on ice:
-
Synaptic membrane preparation (final protein concentration of 50-100 µg/mL)
-
NT(1-11) (final concentration of 10-50 µM)
-
Tris-HCl buffer (50 mM, pH 7.4) to a final volume of 100 µL.
-
-
Include control tubes:
-
No enzyme control: NT(1-11) in buffer alone.
-
Boiled enzyme control: Use synaptic membranes that have been boiled for 10 minutes prior to addition.
-
Inhibitor control (optional): Pre-incubate the membranes with specific peptidase inhibitors (e.g., captopril for ACE, thiorphan for neprilysin) for 15-30 minutes before adding NT(1-11).
-
-
Incubate the reaction tubes at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction by adding an equal volume of 1 M HCl or by heating at 95°C for 5 minutes.
-
Centrifuge the tubes at 14,000 x g for 10 minutes to pellet the precipitated proteins.
C. Sample Clean-up and Analysis
-
Condition a C18 SPE cartridge with acetonitrile followed by 0.1% TFA in water.
-
Load the supernatant from the degradation assay onto the SPE cartridge.
-
Wash the cartridge with 0.1% TFA in water to remove salts.
-
Elute the peptides with a solution of 50% acetonitrile in 0.1% TFA.
-
Dry the eluted sample in a vacuum centrifuge.
-
Reconstitute the sample in the HPLC mobile phase for analysis.
-
Analyze the sample by reverse-phase HPLC, monitoring the absorbance at 214 nm or 280 nm[22]. Identify the degradation products by comparing their retention times to those of known NT fragment standards. For more definitive identification, collect the fractions and subject them to mass spectrometry analysis[20][21].
Protocol 2: Analysis of NT(1-11) Metabolites by HPLC-MS
Rationale: The combination of HPLC for separation and mass spectrometry for detection provides a powerful tool for the unambiguous identification and quantification of peptide fragments.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)[19].
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer coupled to the HPLC system.
-
MS Conditions: Operate in positive ion mode, scanning a mass range appropriate for the expected fragments of NT(1-11).
Procedure:
-
Inject the prepared sample from the degradation assay onto the HPLC-MS system.
-
Acquire the data, including the total ion chromatogram (TIC) and the mass spectra for each eluting peak.
-
Identify the metabolites by their mass-to-charge ratio (m/z). The expected masses of potential fragments can be calculated based on the amino acid sequence of NT(1-11).
-
For further confirmation, perform tandem mass spectrometry (MS/MS) on the parent ions of the putative metabolites to obtain fragmentation patterns that can be matched to the peptide sequence.
Visualizing the Experimental Workflow
Caption: Workflow for NT(1-11) degradation assay.
Data Interpretation and Expected Outcomes
The analysis of the degradation of NT(1-11) will yield a time-dependent decrease in the peak corresponding to the parent peptide and the appearance of new peaks corresponding to its metabolites.
| Potential Fragment | Cleavage Site | Expected Monoisotopic Mass (Da) | Significance |
| NT(1-8) | Pro7-Arg8 | 988.5 | A major N-terminal metabolite of NT(1-13)[13]. |
| NT(1-7) | Lys6-Pro7 | 832.4 | Indicates cleavage at the Proline residue. |
| NT(1-6) | Asn5-Lys6 | 735.3 | Further N-terminal degradation. |
| NT(1-5) | Glu4-Asn5 | 607.3 | Further N-terminal degradation. |
Note: The exact fragmentation pattern will depend on the specific peptidases present in the tissue preparation. The use of specific enzyme inhibitors can help to identify the contribution of individual peptidases to the observed degradation profile.
Conclusion
The study of neurotensin metabolism is essential for a complete understanding of its physiological roles and for the rational design of NT-based therapeutics. The biologically inactive but stable fragment, Neurotensin (1-11), serves as an invaluable tool for dissecting the complex enzymatic cascade that governs the degradation of the parent peptide. The protocols and methodologies outlined in this document provide a robust framework for researchers to investigate the downstream metabolic pathways of neurotensin, identify the enzymes involved, and screen for potential modulators of NT stability. This knowledge will ultimately contribute to the development of novel therapeutic strategies targeting the neurotensinergic system.
References
-
Neurotensin - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
- Wang, L., & He, S. (2015). Phylogenetic history, pharmacological features, and signal transduction of neurotensin receptors in vertebrates. Journal of Molecular Endocrinology, 54(3), R179-R194.
- Vincent, J. P., Mazella, J., & Kitabgi, P. (1999). Neurotensin receptors: binding properties, transduction pathways, and structure. Journal of Neurochemistry, 72(6), 2249-2260.
- Orlowski, M., Wilk, E., Pearce, S., & Wilk, S. (1983). Prolyl endopeptidase. Journal of Neurochemistry, 41(Supplement), S131.
- Shaw, C., & Buchanan, K. D. (1989). Biological potency of neurotensin metabolites in vivo: importance of alcohol 'fixation' of blood.
- Gendron, L., Perron, A., & Hélou, J. (2017). The signaling signature of the neurotensin type 1 receptor with endogenous ligands. Journal of Receptors and Signal Transduction, 37(3), 249-258.
- Checler, F., Barelli, H., & Martinez, J. (1988). Neurotensin metabolism in various tissues of central and peripheral origins: ubiquitous involvement of a novel neurotensin degrading metalloendopeptidase. Biochimie, 70(1), 75-82.
- Checler, F., Vincent, J. P., & Kitabgi, P. (1983). Degradation of neurotensin by rat brain synaptic membranes: involvement of a thermolysin-like metalloendopeptidase (enkephalinase), angiotensin-converting enzyme, and other unidentified peptidases. Journal of Neurochemistry, 41(2), 375-384.
- Davis, T. P., Culling-Berglund, A. J., & Gillespie, T. J. (1996). The simultaneous determination of neurotensin and its major fragments by on-line trace enrichment HPLC with electrochemical detection. Life Sciences, 59(13), 1087-1098.
- Kinkead, B., & Nemeroff, C. B. (2002). The role of neurotensin in central nervous system pathophysiology: What is the evidence? CNS Spectrums, 7(4), 284-290.
- Tschumi, C. W., & Beckstead, M. J. (2019). Diverse actions of the modulatory peptide neurotensin on central synaptic transmission. Journal of Neurophysiology, 122(1), 373-383.
- Boules, M., Li, Z., Smith, K., Fredrickson, P., & Richelson, E. (2013). Diverse roles of neurotensin agonists in the central nervous system. Frontiers in Endocrinology, 4, 36.
-
7TM Antibodies®. (n.d.). Neurotensin Receptors. Retrieved January 20, 2026, from [Link]
- Moody, T. W., Mayr, C. A., Gillespie, T. J., & Davis, T. P. (1998). Neurotensin is metabolized by endogenous proteases in prostate cancer cell lines. Peptides, 19(2), 253-258.
- Alva-Sánchez, C., & Becerril-Villanueva, E. (2021). Neurotensin and Neurotensin Receptors in Stress-related Disorders: Pathophysiology & Novel Drug Targets. Current Neuropharmacology, 19(10), 1738-1750.
- Dal-Pozzo, A., & Muzi-Falconi, M. (2007). Synthesis and biological activity of stable branched neurotensin peptides for tumor targeting. Molecular Cancer Therapeutics, 6(9), 2441-2448.
- Irvine, G. B., & Williams, C. H. (Eds.). (1999). Neuropeptide protocols. Humana Press.
- Bunnett, N. W., Reeve, J. R., & Walsh, J. H. (1986). Catabolism of neurotensin in interstitial fluid of the rat stomach. Neuropeptides, 7(4), 343-353.
- Checler, F., Vincent, J. P., & Kitabgi, P. (1986). Inactivation of neurotensin by rat brain synaptic membranes. Cleavage at the Pro10-Tyr11 bond by endopeptidase 24.11 (enkephalinase) and a peptidase different from proline-endopeptidase. Journal of Neurochemistry, 47(4), 1295-1301.
- Pellegrino, M. (2024). Neurotensin affects metabolism, inflammation, and neurological pathologies involving mast cells. Biolife, 12(2), 235-242.
- Li, L. (2021). Recent Advances in Mass Spectrometry Analysis of Neuropeptides. Annual Review of Analytical Chemistry, 14, 353-376.
- Mentlein, R. (1997). A radioactive assay for the degradation of neuropeptide Y. Journal of Peptide Research, 49(5), 411-417.
- Poduslo, J. F., & Curran, G. L. (2018). U.S. Patent No. 9,914,754. Washington, DC: U.S.
- Myöhänen, T. T. (2018). The role of prolyl oligopeptidase, understanding the puzzle. Frontiers in Neuroscience, 12, 623.
- Shaw, C., Thim, L., & Conlon, J. M. (1990). Catabolism of neurotensin in the epithelial layer of porcine small intestine. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1041(2), 145-151.
- Kirilov, K., et al. (2025). Neurotensin(8-13) analogs targeting NTS1 and NTS2 receptors: A comparative in vitro and molecular modeling study.
- Pellegrino, M. (2024). NEUROTENSIN AFFECTS METABOLISM, INFLAMMATION, AND NEUROLOGICAL PATHOLOGIES INVOLVING MAST CELLS. Biolife - Scientific Publisher.
- Williamson, P. T. F., et al. (2018). Conformational Changes in Tyrosine 11 of Neurotensin Are Required to Activate the Neurotensin Receptor 1. Biochemistry, 57(2), 209-218.
- Andrén, P. E., & Caprioli, R. M. (1999). Techniques for neuropeptide determination. Brain Research Protocols, 4(2), 113-123.
- Lebrun, I., Camargo, A. C., & Correa, F. M. (1988). Pharmacological effects and metabolism of neurotensin and bradykinin in the isolated rat uterus. European Journal of Pharmacology, 148(2), 231-237.
- Hammer, R. A., & Leeman, S. E. (1986). Hepatic metabolism of neurotensin. Peptides, 7(Suppl 1), 123-126.
- Di Majo, D., et al. (2021). New Insights in the Control of Fat Homeostasis: The Role of Neurotensin. International Journal of Molecular Sciences, 22(16), 8758.
- Woodworth, H. L., et al. (2020). Role of Central Neurotensin in Regulating Feeding and Body Weight. Endocrinology, 161(12), bqaa177.
- Venäläinen, J. I., et al. (2016). Different interactions of prolyl oligopeptidase and neurotensin in dopaminergic function of the rat nigrostriatal and mesolimbic pathways. Journal of Neuroscience Research, 94(12), 1546-1557.
- Annangudi, S. P., et al. (2025). Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry. bioRxiv.
- García-Garayoa, E., et al. (2001). In vitro and in vivo evaluation of new radiolabeled neurotensin(8-13) analogues with high affinity for NT1 receptors. Nuclear Medicine and Biology, 28(1), 75-84.
- Loser, D., et al. (2023). Human In Vitro Models of Neuroenergetics and Neurometabolic Disturbances: Current Advances and Clinical Perspectives. Cells, 12(11), 1533.
- Barchetta, I., et al. (2021).
- Chen, Y. C., et al. (2024). Mass Spectrometry Analysis of Neurotransmitter Shifting during Neurogenesis and Neurodegeneration of PC12 Cells. International Journal of Molecular Sciences, 25(19), 10567.
-
SIELC Technologies. (n.d.). HPLC Separation of Neurotransmitters and Related Drugs. Retrieved January 20, 2026, from [Link]
- Williamson, P. T. F., et al. (2000). Expression and Purification of Recombinant Neurotensin in Escherichia coli.
- Sun, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 925-943.
- Chen, Y. C., et al. (2025). Mass Spectrometry Analysis of Neurotransmitter Shifting during Neurogenesis and Neurodegeneration of PC12 Cells.
-
YouTube. (2023, February 15). Metabolomic Analysis Using Mass Spectrometry. Retrieved January 20, 2026, from [Link]
- Aseervatham, J., et al. (2023). A Targeted Mass Spectrometry Approach to Identify Peripheral Changes in Metabolic Pathways of Patients with Alzheimer's Disease. International Journal of Molecular Sciences, 24(11), 9726.
Sources
- 1. Diverse Roles of Neurotensin Agonists in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neurotensin and Neurotensin Receptors in Stress-related Disorders: Pathophysiology & Novel Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neurotensin - Wikipedia [en.wikipedia.org]
- 6. Neurotensin receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biological potency of neurotensin metabolites in vivo: importance of alcohol 'fixation' of blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Neurotensin metabolism in various tissues of central and peripheral origins: ubiquitous involvement of a novel neurotensin degrading metalloendopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation of neurotensin by rat brain synaptic membranes: involvement of a thermolysin-like metalloendopeptidase (enkephalinase), angiotensin-converting enzyme, and other unidentified peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inactivation of neurotensin by rat brain synaptic membranes. Cleavage at the Pro10-Tyr11 bond by endopeptidase 24.11 (enkephalinase) and a peptidase different from proline-endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Catabolism of neurotensin in the epithelial layer of porcine small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Different interactions of prolyl oligopeptidase and neurotensin in dopaminergic function of the rat nigrostriatal and mesolimbic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. The simultaneous determination of neurotensin and its major fragments by on-line trace enrichment HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Recent Advances in Mass Spectrometry Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Techniques for neuropeptide determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development and Validation of N-terminus Specific Neurotensin Antibodies
Introduction: The Rationale for N-Terminus Specificity
Neurotensin (NT) is a 13-amino acid neuropeptide with the sequence pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu.[1][2] It functions as a neurotransmitter or neuromodulator in the central nervous system and as a local hormone in the periphery.[1][3] NT exerts its diverse biological effects—including the modulation of dopaminergic signaling, analgesia, and regulation of gut motility—by binding to specific G protein-coupled receptors (GPCRs), primarily the high-affinity neurotensin receptor 1 (NTS1).[4][5][6][7]
Crucially, the full biological activity of neurotensin is conferred by its C-terminal region, specifically the fragment NT(8-13).[2][8][9] This region is responsible for high-affinity binding to NTS1 and subsequent signal transduction.[7][8][10] The N-terminal portion (1-7), while not directly involved in receptor activation, plays a modulatory role.[2]
This structural-functional dichotomy presents a unique challenge and opportunity for immunoassay development. Antibodies that recognize the C-terminus may fail to detect receptor-bound neurotensin, leading to an underestimation of its biological engagement. Conversely, antibodies specific to the N-terminus can detect the peptide regardless of its receptor-binding state. Such reagents are invaluable for:
-
Total Neurotensin Quantification: Accurately measuring total NT levels in complex biological samples.
-
Pharmacokinetic Studies: Tracking the fate of NT-based therapeutics without interference from receptor binding.
-
Distinguishing Isoforms: Differentiating between full-length NT and its bioactive C-terminal fragments.
-
Immunohistochemical Localization: Precisely mapping the distribution of NT-producing cells and their projections.
This guide provides a comprehensive framework for the design, production, and validation of high-specificity polyclonal and monoclonal antibodies targeting the N-terminus of neurotensin.
Neurotensin Signaling Pathway Overview
Neurotensin primarily signals through the NTS1 receptor, which preferentially couples to the Gαq G protein.[5][6] This initiates a canonical signaling cascade leading to the activation of downstream effectors.
Caption: Simplified Neurotensin signaling via the NTS1-Gq pathway.
Antigen Design and Preparation
The successful generation of anti-peptide antibodies is critically dependent on immunogen design.[11] Because small peptides (like the N-terminal fragment of NT) are haptens, they are not immunogenic on their own and must be conjugated to a large carrier protein to elicit a robust immune response.[12]
Peptide Sequence Selection
The N-terminal sequence of neurotensin is pGlu-Leu-Tyr-Glu-Asn-Lys-Pro... . For generating N-terminus specific antibodies, a peptide corresponding to the first 6-7 amino acids is a suitable starting point.
-
Proposed Immunizing Peptide: pGlu-Leu-Tyr-Glu-Asn-Lys-Cys
-
Rationale:
-
Specificity: This sequence is unique to the N-terminus.
-
Pyroglutamic Acid (pGlu): The inclusion of the native N-terminal modified residue is critical for generating antibodies that recognize the processed, mature form of the peptide.
-
Terminal Cysteine: A cysteine residue is added at the C-terminus. Its thiol (-SH) group provides a specific, directional attachment point for conjugation to the carrier protein, ensuring the N-terminus remains exposed to the immune system.
-
Carrier Protein Selection
Keyhole Limpet Hemocyanin (KLH) is the most commonly used carrier protein due to its large size and high immunogenicity.[12][13] Bovine Serum Albumin (BSA) is an alternative but is often used as a blocking agent in immunoassays; using it as the immunizing carrier can lead to high background in subsequent applications.[12]
Protocol: Peptide-KLH Conjugation via MBS Chemistry
This protocol uses the heterobifunctional crosslinker m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) to link the peptide's C-terminal cysteine to primary amines on KLH.
Materials:
-
N-terminal Neurotensin Peptide (with C-terminal Cys)
-
Keyhole Limpet Hemocyanin (KLH)
-
Dimethylformamide (DMF)
-
Conjugation Buffer: 50 mM Phosphate Buffer, pH 6.0
-
Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.0-7.2
-
PD-10 Desalting Columns
-
Ammonium Bicarbonate (0.1 M)
Workflow:
Sources
- 1. Neurotensin receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotensin - Wikipedia [en.wikipedia.org]
- 3. [Neurotensin--structure, origin and biological function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotensin receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Neurotensin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Structure of the agonist-bound neurotensin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. sysy.com [sysy.com]
- 10. Structure of the agonist-bound neurotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-peptide antibodies - Nanbiosis [nanbiosis.es]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. P133-S An Improved Protocol of Coupling Synthetic Peptides to KLH for Antibody Production Using DMF - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Identification of Neurotensin (1-11) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
Neurotensin (NT) is a 13-amino acid neuropeptide with a diverse range of physiological roles, acting as a neurotransmitter in the central nervous system and a hormone in the periphery.[1][2] Its functions include the regulation of luteinizing hormone and prolactin release, interaction with the dopaminergic system, and modulation of gastrointestinal activity.[1][3] The N-terminal fragment, Neurotensin (1-11) (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr), has also demonstrated biological activity, notably inhibiting cortisol secretion from human adrenocortical cells.[4] Given its low endogenous concentrations and involvement in various signaling pathways, highly sensitive and specific analytical methods are required for its accurate identification and quantification in complex biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for peptide analysis due to its exceptional sensitivity, specificity, and ability to provide structural information.[5][6][7]
This application note provides a comprehensive guide to the analysis of Neurotensin (1-11) using LC-MS/MS. We will delve into the critical aspects of sample preparation, chromatographic separation, and mass spectrometric detection, explaining the rationale behind each step to ensure robust and reliable results. This document is intended for researchers, scientists, and drug development professionals seeking to establish a validated workflow for the identification of this important neuropeptide.
The Analytical Challenge: Why Mass Spectrometry?
The analysis of neuropeptides like Neurotensin (1-11) from biological samples presents several challenges.[8] These include:
-
Low Abundance: Endogenous concentrations are often in the picomolar to femtomolar range.
-
Complex Matrices: Biological samples (e.g., plasma, tissue homogenates, microdialysates) contain a vast excess of other proteins, peptides, salts, and lipids that can interfere with analysis.[8]
-
Post-Translational Modifications (PTMs): Peptides can undergo various modifications that alter their mass and chromatographic behavior.
Mass spectrometry, particularly when coupled with liquid chromatography, is uniquely suited to address these challenges. LC provides the necessary separation of the target peptide from interfering matrix components, while tandem mass spectrometry (MS/MS) offers unparalleled specificity and sensitivity for identification and quantification.[7][9] The "soft" ionization techniques, such as Electrospray Ionization (ESI), allow for the gentle transfer of intact peptide ions into the gas phase, minimizing fragmentation in the source.[10][11][12] Subsequent fragmentation in the collision cell provides structural information for confident identification.[13][14]
Foundational Principles: Sample Preparation
The success of any LC-MS/MS analysis hinges on meticulous sample preparation.[6][8][15] The primary goals are to extract the peptide of interest, remove interfering substances, and concentrate the sample to a level suitable for detection.
Extraction from Biological Matrices
For tissue samples, a common and effective method is acidified solvent extraction . A typical protocol involves homogenization of the tissue in an acidic solution, such as 10% glacial acetic acid in a methanol/water mixture.[16] The acid serves to inactivate endogenous proteases that would otherwise degrade the target peptide, while the organic solvent precipitates larger proteins.
For liquid samples like plasma or microdialysates, protein precipitation with an organic solvent like acetonitrile is a rapid and effective first step.
Solid-Phase Extraction (SPE) for Cleanup and Concentration
Following initial extraction, Solid-Phase Extraction (SPE) is a crucial step for removing salts and other highly polar contaminants that can suppress the ESI signal. Reversed-phase C18 cartridges are commonly used for peptide cleanup.[16]
The Causality Behind SPE: The C18 stationary phase is hydrophobic. In an acidic, aqueous loading buffer (e.g., 0.1% formic acid in water), the peptide will have a net positive charge and will be retained on the column through hydrophobic interactions. Salts and other polar impurities will pass through. The peptide is then eluted with a solvent of higher organic content (e.g., 50% acetonitrile with 0.1% formic acid).[16] This process not only purifies the sample but can also be used to concentrate the analyte.
Caption: Workflow for Neurotensin (1-11) sample preparation.
The Core of the Analysis: LC-MS/MS Methodology
Liquid Chromatography: Achieving Separation
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard for peptide separations.[7]
-
Column: A C18 column is typically used, offering good retention and resolution for peptides of this size.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A gradient from low to high organic content (Mobile Phase B) is used to elute the peptides. The gradient profile should be optimized to ensure Neurotensin (1-11) is well-resolved from other components. The use of ion-pairing agents like formic acid is crucial as it protonates the acidic residues of the peptide, improving peak shape and retention on the reversed-phase column.[17][18]
Mass Spectrometry: Ionization and Detection
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is the preferred method for peptide analysis.[10][12][17] ESI is a "soft" ionization technique that generates multiply charged ions of the intact peptide with minimal in-source fragmentation.[12]
-
Mass Analyzer: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are ideal for this application. Their high mass accuracy aids in the confident identification of the precursor and fragment ions.
Tandem Mass Spectrometry (MS/MS): Structural Confirmation
For unambiguous identification, tandem mass spectrometry (MS/MS) is employed. The process involves:
-
MS1 Scan: The mass spectrometer scans a range of mass-to-charge (m/z) ratios to detect the precursor ions of Neurotensin (1-11).
-
Precursor Ion Selection: The instrument isolates a specific precursor ion (e.g., the doubly or triply charged ion of Neurotensin (1-11)).
-
Collision-Induced Dissociation (CID): The isolated precursor ion is fragmented by collision with an inert gas (e.g., argon or nitrogen) in a collision cell.[13][14][19] This process typically cleaves the peptide backbone at the amide bonds, generating a series of b- and y-ions.[20]
-
MS2 Scan: The mass spectrometer analyzes the m/z ratios of the resulting fragment ions, producing an MS/MS spectrum that serves as a structural fingerprint of the peptide.
Caption: LC-MS/MS workflow for peptide identification.
Data Interpretation: Identifying the Fingerprint of Neurotensin (1-11)
The amino acid sequence of Neurotensin (1-11) is pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr. Its monoisotopic mass is 1384.72 Da. In positive ESI-MS, it is commonly observed as multiply charged ions.
| Parameter | Value | Rationale |
| Amino Acid Sequence | pGlu-L-Y-E-N-K-P-R-R-P-Y | The primary structure of the analyte. |
| Monoisotopic Mass | 1384.72 Da | Theoretical mass used for precursor ion identification. |
| [M+2H]²⁺ | 693.37 m/z | A common and abundant charge state for peptides of this size in ESI. |
| [M+3H]³⁺ | 462.58 m/z | Another likely charge state, especially at lower pH. |
Table 1: Theoretical Mass Spectrometry Data for Neurotensin (1-11)
Upon CID, a characteristic fragmentation pattern is expected. The most common fragments are b- and y-ions, which result from cleavage of the peptide backbone.
| Fragment Ion | Sequence | Theoretical m/z | Fragment Ion | Sequence | Theoretical m/z |
| b₂ | pGlu-Leu | 224.12 | y₁ | Tyr | 182.08 |
| b₃ | pGlu-Leu-Tyr | 387.18 | y₂ | Pro-Tyr | 279.13 |
| b₄ | pGlu-Leu-Tyr-Glu | 516.22 | y₃ | Arg-Pro-Tyr | 435.24 |
| b₅ | pGlu-Leu-Tyr-Glu-Asn | 630.26 | y₄ | Arg-Arg-Pro-Tyr | 591.34 |
| b₆ | pGlu-Leu-Tyr-Glu-Asn-Lys | 758.36 | y₅ | Pro-Arg-Arg-Pro-Tyr | 688.40 |
| y₇ | Lys-Pro-Arg-Arg-Pro-Tyr | 884.52 | y₈ | Asn-Lys-Pro-Arg-Arg-Pro-Tyr | 998.56 |
| y₉ | Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr | 1127.60 | y₁₀ | Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr | 1290.67 |
Table 2: Predicted b- and y-ion series for Neurotensin (1-11) (singly charged fragments)
The presence of a significant number of these fragment ions in the MS/MS spectrum provides high confidence in the identification of Neurotensin (1-11).
Caption: Fragmentation diagram of Neurotensin (1-11).
Detailed Protocol
This protocol provides a general framework. Optimization may be required based on the specific sample matrix and instrumentation.
5.1. Materials
-
Neurotensin (1-11) standard
-
LC-MS grade water, acetonitrile, methanol, and formic acid
-
C18 SPE cartridges
-
Homogenizer (for tissue)
-
Centrifuge
5.2. Sample Preparation
-
Tissue Extraction: Homogenize tissue in 10 volumes of ice-cold 10% glacial acetic acid in methanol/water (1:1).[16]
-
Centrifugation: Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.[16]
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Cleanup: a. Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. b. Equilibrate the cartridge with 1 mL of 0.1% formic acid in water. c. Load the supernatant onto the cartridge. d. Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts. e. Elute the peptide with 1 mL of 50% acetonitrile containing 0.1% formic acid.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in 100 µL of mobile phase A.
5.3. LC-MS/MS Analysis
-
LC System: High-performance liquid chromatography system.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-60% B
-
15-17 min: 60-95% B
-
17-19 min: 95% B
-
19-20 min: 95-5% B
-
20-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Q-TOF or Orbitrap mass spectrometer.
-
Ionization Mode: Positive ESI.
-
MS1 Scan Range: m/z 300-1500.
-
MS/MS: Data-dependent acquisition (DDA) of the top 3-5 most intense precursor ions.
-
Collision Energy: Use a normalized collision energy (NCE) appropriate for peptides (e.g., 25-35%).
Conclusion
This application note outlines a robust and sensitive method for the identification of Neurotensin (1-11) using LC-MS/MS. By combining effective sample preparation with high-resolution chromatography and tandem mass spectrometry, this workflow provides the specificity and sensitivity required for the analysis of this low-abundance neuropeptide in complex biological samples. The detailed explanation of the principles behind each step empowers researchers to adapt and optimize this protocol for their specific analytical needs, contributing to a deeper understanding of the role of Neurotensin (1-11) in health and disease.
References
-
Sleno, L., & Volmer, D. A. (2005). Collision-induced dissociation of peptides and proteins. Methods in Enzymology, 402, 148–185. [Link]
-
Ye, H., et al. (2018). Mass Spectrometric Characterization of the Crustacean Neuropeptidome. ResearchGate. [Link]
-
Medzihradszky, K. F., & Burlingame, A. L. (2005). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Journal of the American Society for Mass Spectrometry, 16(4), 595-608. [Link]
-
Rinner, O., et al. (2016). A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. Molecular & Cellular Proteomics, 15(2), 649–660. [Link]
-
Hook, V., et al. (2018). Neuropeptidomics: Mass Spectrometry-Based Identification and Quantitation of Neuropeptides. Endotext. [Link]
-
Kaye, B., & Moseley, M. A. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. [Link]
-
Baitai Paike Biotechnology Co., Ltd. (n.d.). Peptide Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis. 百泰派克生物科技. [Link]
-
IonSense. (2025). Science Behind Electrospray Ionization in Peptide Analysis. IonSense. [Link]
-
Mtoz Biolabs. (n.d.). Procedure for Protein Identification Using LC-MS/MS. Mtoz Biolabs. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Wikipedia. [Link]
-
Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Taylor & Francis. [Link]
-
Chromatography Today. (n.d.). Protein Analysis using Proteotypic Peptides and LC-MS. Chromatography Today. [Link]
-
LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]
-
Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics. [Link]
-
Rubakhin, S. S., et al. (2025). Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry. Journal of Visualized Experiments. [Link]
-
Wikipedia. (n.d.). Neurotensin. Wikipedia. [Link]
-
Li, L., & Sweedler, J. V. (2008). Neuropeptidomics: Mass Spectrometry-based Qualitative and Quantitative Analysis. Methods in Molecular Biology, 426, 271-298. [Link]
-
LKT Laboratories, Inc. (n.d.). Neurotensin (1-11). Amazon S3. [Link]
-
Skemman. (2018). A MALDI-MSI method to detect neuropeptides in the basal ganglia of the brain. Skemman. [Link]
-
White, J. T., et al. (2012). Analysis of a G-protein Coupled Receptor for Neurotensin by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(3), 447–455. [Link]
-
White, J. F., et al. (2012). Structure of the agonist-bound neurotensin receptor. Nature, 490(7421), 508–513. [Link]
-
Wei, H., et al. (2006). Identification and Quantification of Neuropeptides in Brain Tissue by Capillary Liquid Chromatography Coupled Off-Line to MALDI-TOF MS. Analytical Chemistry, 78(18), 6649-6656. [Link]
-
Proteopedia. (2016). Neurotensin receptor. Proteopedia. [Link]
-
Neeley, T. R. (2019). Charge-Based Optimization of Neurotensin for Neurotensin-Receptor-1 Targeting Utilizing a One-Bead One-Compound Peptide Library. DigitalCommons@UNMC. [Link]
-
Sicard, F., et al. (2006). The N-Terminal Neurotensin Fragment, NT1–11, Inhibits Cortisol Secretion by Human Adrenocortical Cells. The Journal of Clinical Endocrinology & Metabolism, 91(10), 4058–4064. [Link]
-
University of Wisconsin-Madison. (2023). Developing Mass Spectrometry-Based Strategies for the Enhanced Characterization of Biomolecules in the Nervous System. ProQuest. [Link]
-
Elter, S., et al. (2017). Probing the Conformation States of Neurotensin Receptor 1 Variants by NMR Site-Directed Methyl Labeling. Angewandte Chemie International Edition, 56(44), 13626-13630. [Link]
-
Kyriatzis, D., et al. (2024). A peptide-neurotensin conjugate that crosses the blood-brain barrier induces pharmacological hypothermia associated with anticonvulsant, neuroprotective and anti-inflammatory properties following status epilepticus in mice. eLife. [Link]
-
Lada, M. W., et al. (2005). Capillary liquid chromatography with MS3 for the determination of enkephalins in microdialysis samples from the striatum of anesthetized and freely-moving rats. Journal of Mass Spectrometry, 40(2), 146-153. [Link]
-
Library and Archives Canada. (n.d.). SENSITIVITY ENHANCEMENT FOR CAPILLARY ZONE ELECTROPHORESIS- MASS SPECTROMETRY: DEVELOPMENTS AND APPLICATIONS. Library and Archives Canada. [Link]
-
Richards, S. M., et al. (2020). Conformational Changes in Tyrosine 11 of Neurotensin Are Required to Activate the Neurotensin Receptor 1. ACS Chemical Biology, 15(7), 1930–1940. [Link]
-
Waters Corporation. (n.d.). Peptide and Protein Bioanalysis Application Notebook. Waters Corporation. [Link]
-
Draper-Joyce, C. J., et al. (2020). Conformational transitions of a neurotensin receptor 1–G i1 protein complex. Nature, 579(7798), 305–310. [Link]
-
ResearchGate. (n.d.). Typical peptide fragmentation generates b or y ions of different mass.... ResearchGate. [Link]
-
Waterman, S. A., & Costa, M. (2007). Neurotensin Changes Propulsive Activity into a Segmental Motor Pattern in the Rat Colon. Journal of Neurogastroenterology and Motility, 13(2), 109-119. [Link]
Sources
- 1. Neurotensin - Wikipedia [en.wikipedia.org]
- 2. Neurotensin Receptors [sigmaaldrich.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Peptide Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis | Beijing Baitai Paike Biotechnology Co., Ltd. [en.biotech-pack.com]
- 6. LC-MS/MS Peptide Analysis: Complete Protocol - Peptide Port [peptideport.com]
- 7. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Neuropeptidomics: Mass Spectrometry-Based Identification and Quantitation of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 11. verifiedpeptides.com [verifiedpeptides.com]
- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 13. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 19. Collision-Based Ion-activation and Dissociation - AnalyteGuru [thermofisher.com]
- 20. researchgate.net [researchgate.net]
Application Note: Utilizing Neurotensin (1-11) in Studies of Peptidase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Neurotensin Metabolism
Neurotensin (NT) is a 13-amino acid neuropeptide with a diverse range of biological functions, including roles in thermoregulation, intestinal motility, and the modulation of dopaminergic circuits.[1][2] The biological activity of neurotensin is tightly regulated by its rapid degradation by various peptidases in both central and peripheral tissues.[1][3] The primary metabolites of neurotensin, such as Neurotensin (1-11) (NT(1-11)), are generated through specific enzymatic cleavages. Understanding the activity of the peptidases responsible for this metabolism is crucial for elucidating the physiological roles of neurotensin and for the development of therapeutic agents that can modulate its signaling.
NT(1-11), a major metabolite, is itself a substrate for further peptidase activity, leading to the formation of smaller fragments like NT(1-8) and NT(1-10).[4] The study of NT(1-11) degradation, therefore, provides a valuable window into the activity of several key metallopeptidases. This application note provides a comprehensive guide to utilizing NT(1-11) as a substrate to characterize the activity of these enzymes, with a focus on robust and reproducible assay methodologies.
Key Peptidases Involved in Neurotensin and NT(1-11) Degradation:
Several membrane-bound zinc metallopeptidases have been identified as key players in the degradation of neurotensin and its fragments. These include:
-
Neprilysin (NEP, Neutral Endopeptidase 24.11, EC 3.4.24.11): A widely distributed peptidase that plays a significant role in the inactivation of numerous peptide hormones.[4][5] NEP cleaves neurotensin at the Pro¹⁰-Tyr¹¹ and Tyr¹¹-Ile¹² bonds to generate NT(1-10) and NT(1-11), respectively.[5][6][7]
-
Endothelin-Converting Enzyme-1 (ECE-1, EC 3.4.24.71): Known for its role in producing the potent vasoconstrictor endothelin-1, ECE-1 also efficiently hydrolyzes neurotensin and other neuropeptides within endosomes, playing a role in receptor resensitization.[8][9]
-
Angiotensin-Converting Enzyme (ACE, EC 3.4.15.1): A central component of the renin-angiotensin system, ACE can also cleave the C-terminal dipeptide of NT(1-11).[10][11][12]
-
Neurolysin (Endopeptidase 24.16, EC 3.4.24.16): A neutral metalloendopeptidase that cleaves neurotensin at the Pro¹⁰-Tyr¹¹ bond.[2][13]
The use of specific inhibitors for these enzymes, such as phosphoramidon for NEP and captopril for ACE, is essential for dissecting the relative contribution of each peptidase to NT(1-11) degradation in complex biological samples.[4][14]
Principle of the Peptidase Activity Assay
The fundamental principle of the assay is to incubate NT(1-11) with a source of peptidase activity (e.g., purified enzyme, cell lysates, tissue homogenates) and then to measure the rate of substrate disappearance or the appearance of cleavage products over time. High-Performance Liquid Chromatography (HPLC) is the gold standard for this application, as it allows for the simultaneous separation and quantification of the intact substrate and its various metabolites.
Visualizing the Cleavage of Neurotensin
The following diagram illustrates the primary cleavage sites on the parent neurotensin molecule that lead to the formation of NT(1-11) and other major fragments by key peptidases.
Caption: Primary peptidase cleavage sites on Neurotensin.
Materials and Reagents
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reverse-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Water bath or incubator set to 37°C
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and sterile, low-protein-binding microcentrifuge tubes
Reagents:
-
Neurotensin (1-11) (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr)
-
Enzyme source (e.g., purified recombinant neprilysin, rat brain synaptosomes, cell lysates)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Quenching Solution: 1 M HCl or 10% Trifluoroacetic Acid (TFA)
-
HPLC Mobile Phase A: 0.1% TFA in water
-
HPLC Mobile Phase B: 0.1% TFA in acetonitrile
-
(Optional) Peptidase Inhibitors:
-
Phosphoramidon (NEP inhibitor)
-
Captopril (ACE inhibitor)
-
Amastatin (Aminopeptidase inhibitor)
-
Experimental Protocol: HPLC-Based Peptidase Activity Assay
This protocol provides a robust method for quantifying the degradation of NT(1-11) by a peptidase source using reverse-phase HPLC.
Step 1: Preparation of Stock Solutions
-
NT(1-11) Substrate Stock (1 mM): Dissolve the appropriate amount of NT(1-11) peptide in the Assay Buffer. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Enzyme Preparation: Prepare the enzyme source (e.g., purified enzyme, tissue homogenate) in ice-cold Assay Buffer. The optimal protein concentration must be determined empirically but a starting point for tissue homogenates is typically 10-50 µg of total protein per reaction.
-
Inhibitor Stocks (Optional): Prepare 100x stock solutions of inhibitors in an appropriate solvent (e.g., water or DMSO).
Step 2: Enzyme Reaction
-
Set up reactions in 1.5 mL microcentrifuge tubes on ice. Prepare a master mix for each condition to ensure consistency.
-
For a standard 50 µL reaction, add the components in the following order:
-
Assay Buffer (to final volume of 50 µL)
-
(Optional) Inhibitor or vehicle (1 µL of 100x stock)
-
Enzyme preparation (e.g., 10 µL)
-
-
Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding the NT(1-11) substrate to a final concentration of 30-50 µM.[15] Vortex briefly to mix.
-
Incubate at 37°C. The incubation time will depend on the activity of the enzyme source and must be determined empirically to ensure linear reaction kinetics (typically 15-60 minutes).
-
Zero-Time Point (T=0): For the T=0 control, add the Quenching Solution before adding the substrate. This sample represents 100% intact substrate.
Step 3: Reaction Quenching and Sample Preparation
-
Terminate the reaction by adding 10 µL of Quenching Solution (e.g., 1 M HCl).[15] This will precipitate the protein.
-
Vortex and then centrifuge the tubes at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.[16]
-
Carefully transfer the supernatant, which contains the peptide substrate and its fragments, to an HPLC vial for analysis.
Step 4: HPLC Analysis
-
Column: C18 reverse-phase column.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in H₂O
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient: A typical gradient involves increasing the percentage of Solvent B over time to elute the peptides. An example gradient is 0-60% Solvent B over 30 minutes.[17]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Injection Volume: 20-50 µL.
-
Run the T=0 sample first to identify the retention time of the intact NT(1-11). Subsequent samples will show a decrease in this peak and the appearance of new peaks corresponding to cleavage products.
Experimental Workflow: HPLC-Based Assay
This diagram outlines the sequential steps involved in performing the NT(1-11) degradation assay.
Caption: Workflow for HPLC-based peptidase activity assay.
Data Analysis and Interpretation
-
Peak Identification: Identify the peak corresponding to intact NT(1-11) based on the T=0 chromatogram. Metabolite peaks will typically elute earlier than the parent peptide.
-
Quantification: Integrate the area under the curve (AUC) for the NT(1-11) peak in all samples.
-
Calculate Substrate Remaining:
-
% Remaining = (AUC of NT(1-11) at time t / AUC of NT(1-11) at T=0) x 100
-
-
Calculate Peptidase Activity: The rate of degradation can be expressed as pmol of substrate hydrolyzed per minute per mg of protein.
-
Activity = (([Substrate]T=0 - [Substrate]t) / incubation time) / [Protein]
-
-
Inhibitor Studies: Compare the percentage of substrate remaining in the presence and absence of specific inhibitors. A significant increase in the % remaining indicates that the targeted enzyme is active in the sample. For example, phosphoramidon completely inhibits the formation of NT(1-11) and NT(1-10) by NEP.[4]
Data Presentation:
For clarity, quantitative data should be summarized in tables.
| Sample Condition | Incubation Time (min) | % NT(1-11) Remaining | Specific Activity (pmol/min/mg) |
| Enzyme Only | 30 | 45% | Calculated Value |
| + Phosphoramidon | 30 | 85% | Calculated Value |
| + Captopril | 30 | 50% | Calculated Value |
| No Enzyme Control | 30 | 98% | N/A |
Troubleshooting
-
Problem: No degradation of NT(1-11) is observed.
-
Possible Causes: Inactive enzyme, incorrect buffer pH, insufficient enzyme concentration.
-
Solutions: Verify enzyme activity with a positive control substrate, check buffer pH, increase the amount of enzyme in the reaction.
-
-
Problem: Substrate degrades too quickly (all gone by the first time point).
-
Possible Causes: Enzyme concentration is too high, incubation time is too long.
-
Solutions: Perform a time-course experiment with shorter incubation times and/or dilute the enzyme preparation.
-
-
Problem: Poor peak resolution in HPLC.
-
Possible Causes: Column degradation, improper mobile phase composition, gradient is too steep.
-
Solutions: Use a new or cleaned column, prepare fresh mobile phases, optimize the HPLC gradient to better separate the peaks of interest.
-
Conclusion
Neurotensin (1-11) is a highly effective and relevant substrate for studying the activity of several clinically important metallopeptidases. The HPLC-based assay described here provides a robust, quantitative, and specific method for characterizing enzyme activity in both purified and complex biological samples. By combining this assay with the use of selective peptidase inhibitors, researchers can dissect the specific enzymatic pathways responsible for neurotensin metabolism, paving the way for a deeper understanding of its physiological regulation and the development of novel therapeutics.
References
-
Checler, F., et al. (1984). Mechanism of degradation of LH-RH and neurotensin by synaptosomal peptidases. Journal of Neurochemistry, 43(1), 210-216. [Link]
-
Barelli, H., et al. (1987). Peptidases in dog-ileum circular and longitudinal smooth-muscle plasma membranes. Their relative contribution to the metabolism of neurotensin. Biochemical Journal, 245(2), 481-487. [Link]
-
Checler, F., et al. (1986). Purification and characterization of a novel neurotensin-degrading peptidase from rat brain synaptic membranes. Journal of Biological Chemistry, 261(24), 11274-11281. [Link]
-
MEROPS. (2023). Substrates for peptidase M13.001: neprilysin. EMBL-EBI. [Link]
-
UniProt Consortium. (n.d.). Ace - Angiotensin-converting enzyme - Mus musculus (Mouse). UniProtKB. [Link]
-
Science.gov. (n.d.). prolyl endopeptidase pep: Topics by Science.gov. [Link]
-
GenScript. (n.d.). Neurotensin (1-11). [Link]
-
Doulut, S., et al. (1992). Role of endopeptidase 3.4.24.16 in the catabolism of neurotensin, in vivo, in the vascularly perfused dog ileum. British Journal of Pharmacology, 105(4), 833-839. [Link]
-
UniProt Consortium. (n.d.). Ace3 - Angiotensin-converting enzyme - Rattus norvegicus (Rat). UniProtKB. [Link]
-
UniProt Consortium. (n.d.). MME - Neprilysin - Sus scrofa (Pig). UniProtKB. [Link]
-
Tullai, J. W., et al. (2000). Inhibition of NUDEL (nuclear distribution element-like)-oligopeptidase activity by disrupted-in-schizophrenia 1. Proceedings of the National Academy of Sciences, 97(1), 178-183. [Link]
-
Ramchandran, R., & Takefumi, M. (2013). Angiotensin-converting enzymes and drug discovery in cardiovascular diseases. Future Medicinal Chemistry, 5(5), 567-584. [Link]
-
Shaw, G., et al. (1991). Catabolism of neurotensin in the epithelial layer of porcine small intestine. Biochemical Journal, 276(Pt 3), 779-785. [Link]
-
Assay Genie. (n.d.). Endothelin Converting Enzyme 1 Activity Assay Kit (Fluorometric). [Link]
-
UniProt Consortium. (n.d.). LOC101382544 - Angiotensin-converting enzyme - Odobenus rosmarus divergens (Pacific walrus). UniProtKB. [Link]
-
Whyteside, A. R., & Turner, A. J. (2008). Human neprilysin-2 (NEP2) and NEP display distinct subcellular localisations and substrate preferences. FEBS Letters, 582(16), 2382-2386. [Link]
-
Williamson, M., et al. (2000). Expression and Purification of Recombinant Neurotensin in Escherichia coli. Protein Expression and Purification, 18(3), 271-276. [Link]
-
UniProt Consortium. (n.d.). MME - Neprilysin - Oryctolagus cuniculus (Rabbit). UniProtKB. [Link]
-
MEROPS. (2023). Substrates for peptidase M14.017: carboxypeptidase A4. EMBL-EBI. [Link]
-
O'Cuinn, G., & O'Connor, B. (1993). A comparative study of neurotensin inactivation by brain peptidases from a reptile and a bird. Comparative Biochemistry and Physiology. C, Comparative Pharmacology and Toxicology, 106(2), 439-443. [Link]
-
Gouty, S., et al. (2021). A peptide-neurotensin conjugate that crosses the blood-brain barrier induces pharmacological hypothermia associated with anticonvulsant, neuroprotective and anti-inflammatory properties following status epilepticus in mice. eLife, 10, e65288. [Link]
-
Brown, M. A., et al. (2001). Structure of neurolysin reveals a deep channel that limits substrate access. Proceedings of the National Academy of Sciences, 98(6), 3127-3132. [Link]
-
Mentlein, R., et al. (1990). Purification and characterization of a secreted arginine-specific amidase from rat pituitary. European Journal of Biochemistry, 190(3), 579-586. [Link]
-
Oliveira, V., et al. (2001). Selective Neurotensin-Derived Internally Quenched Fluorogenic Substrates for Neurolysin (EC 3.4.24.16): Comparison with Thimet Oligopeptidase (EC 3.4.24.15) and Neprilysin (EC 3.4.24.11). Analytical Biochemistry, 292(2), 257-265. [Link]
-
UniProt Consortium. (n.d.). Mme - Neprilysin - Rattus norvegicus (Rat). UniProtKB. [Link]
-
Besserer-Offroy, É., et al. (2021). Design, Structural Optimization, and Characterization of the First Selective Macrocyclic Neurotensin Receptor Type 2 Non-opioid Analgesic. Journal of Medicinal Chemistry, 64(5), 2685-2704. [Link]
-
Shrine, N., et al. (2022). Genome-wide association study of ACE inhibitor-induced cough implicates neuropeptides and shows genetic overlap with chronic dry cough. medRxiv. [Link]
-
Dauch, P., et al. (1991). Fluorimetric assay of the neurotensin-degrading metalloendopeptidase, endopeptidase 24.16. Biochemical Pharmacology, 42(12), 2347-2353. [Link]
- Goudreau, N., et al. (2017). Conjugates of neurotensin or neurotensin analogs and uses thereof. U.S.
-
Cavelier, F., et al. (2020). Insightful Backbone Modifications Preventing Proteolytic Degradation of Neurotensin Analogs Improve NTS1-Induced Protective Hypothermia. Frontiers in Chemistry, 8, 481. [Link]
-
Djokic, T. D., et al. (1989). [Alternative pathways for the activation of the renin-angiotensin system]. The American review of respiratory disease, 140(1), 186-190. [Link]
-
Legrand, R., et al. (2016). Ventral Midbrain NTS1 Receptors Mediate Conditioned Reward Induced by the Neurotensin Analog, D-Tyr[6]neurotensin. Frontiers in Behavioral Neuroscience, 10, 18. [Link]
-
Besserer-Offroy, É., et al. (2021). Metabolically Stable Neurotensin Analogs Exert Potent and Long-Acting Analgesia Without Hypothermia. arXiv preprint arXiv:2101.07166. [Link]
-
Uribe-Cano, S. (2023). Local Angiotensin Converting Enzyme 2 (ACE2) Enzymatic Activity Modulates Cholinergic Interneuron Function in the Dorsolateral Striatum. CUNY Academic Works. [Link]
-
Roosterman, D., et al. (2009). Endothelin-converting enzyme 1 promotes re-sensitization of neurokinin 1 receptor-dependent neurogenic inflammation. British Journal of Pharmacology, 158(7), 1773-1783. [Link]
-
Mais, D., et al. (2022). Dually Labeled Neurotensin NTS1R Ligands for Probing Radiochemical and Fluorescence-Based Binding Assays. Journal of Medicinal Chemistry, 65(1), 583-602. [Link]
-
Poblete, M. I., et al. (2000). Angiotensin I-Converting Enzyme Modulates Neutral Endopeptidase Activity in the Rat. Hypertension, 36(4), 534-538. [Link]
Sources
- 1. A peptide-neurotensin conjugate that crosses the blood-brain barrier induces pharmacological hypothermia associated with anticonvulsant, neuroprotective and anti-inflammatory properties following status epilepticus in mice [elifesciences.org]
- 2. Structure of neurolysin reveals a deep channel that limits substrate access - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catabolism of neurotensin in the epithelial layer of porcine small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. uniprot.org [uniprot.org]
- 7. uniprot.org [uniprot.org]
- 8. assaygenie.com [assaygenie.com]
- 9. Endothelin-converting enzyme 1 promotes re-sensitization of neurokinin 1 receptor-dependent neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. uniprot.org [uniprot.org]
- 12. uniprot.org [uniprot.org]
- 13. Fluorimetric assay of the neurotensin-degrading metalloendopeptidase, endopeptidase 24.16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. genscript.com [genscript.com]
- 15. pnas.org [pnas.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
Application Note & Protocol: The Critical Role of Neurotensin (1-11) as a Standard in Neurotensin Degradation Assays
Audience: Researchers, scientists, and drug development professionals in neuropharmacology, oncology, and metabolic research.
Abstract: This document provides a comprehensive guide to understanding and utilizing Neurotensin (1-11) [NT(1-11)] as a critical analytical standard in enzymatic degradation assays of Neurotensin (1-13) [NT(1-13)]. Neurotensin, a 13-amino acid neuropeptide, is a key neuromodulator in the central nervous system and also plays significant roles in peripheral tissues.[1][2] Its biological activity is tightly regulated by enzymatic degradation. Accurate measurement of this degradation is fundamental for studying NT's physiological functions and for the development of therapeutic agents that target the neurotensinergic system. This guide details the enzymatic pathways of NT degradation, explains the rationale behind using NT(1-11) as a primary metabolite standard, and provides a detailed, validated protocol for conducting degradation assays using High-Performance Liquid Chromatography (HPLC).
Scientific Foundation: The Dynamics of Neurotensin Inactivation
Neurotensin (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu) is a pleiotropic peptide with a short biological half-life, a characteristic attributed to its rapid enzymatic cleavage by various peptidases.[3] Understanding the activity of these enzymes is crucial, as their dysregulation is implicated in numerous pathologies. The primary enzymatic inactivation of NT occurs through hydrolysis of specific peptide bonds, primarily within the C-terminal region, which is crucial for receptor binding and biological activity.[3][4]
Several key metalloendopeptidases are responsible for NT degradation:
-
Neprilysin (NEP, Neutral Endopeptidase, EC 3.4.24.11): This is a major NT-degrading enzyme found in the brain and peripheral tissues.[5][6] NEP primarily cleaves NT at the Pro¹⁰-Tyr¹¹ and Tyr¹¹-Ile¹² bonds.[5][6][7] Cleavage at the Tyr¹¹-Ile¹² bond is a principal reaction that generates the NT(1-11) fragment.[7][8]
-
Angiotensin-Converting Enzyme (ACE, EC 3.4.15.1): ACE is known to cleave the Arg⁸-Arg⁹ bond.[5]
-
Neurolysin (EC 3.4.24.16): This enzyme also targets the Pro¹⁰-Tyr¹¹ bond.[9]
-
Thimet Oligopeptidase (TOP, EC 3.4.24.15): TOP contributes to NT metabolism by hydrolyzing the Arg⁸-Arg⁹ bond.[9]
The generation of specific fragments, such as NT(1-11), NT(1-10), and NT(1-8), serves as a direct measure of the activity of these peptidases.[5][10] Therefore, monitoring the appearance of these metabolites is the cornerstone of NT degradation assays.
The Rationale for Neurotensin (1-11) as a Standard
In any quantitative bioanalytical method, the availability of pure, well-characterized standards is non-negotiable for achieving accuracy and reproducibility. NT(1-11) is an ideal standard in this context for several reasons:
-
Primary Metabolite: Cleavage at the Tyr¹¹-Ile¹² bond by Neprilysin is a major inactivating step, making NT(1-11) a principal and readily formed product in many biological systems, including brain synaptic membranes and intestinal epithelia.[5][7] Its rate of formation is a direct proxy for the activity of key NT-degrading enzymes.
-
Chromatographic Resolution: In reversed-phase HPLC, the most common analytical method for these assays, NT(1-11) is structurally distinct enough from the parent NT(1-13) and other major fragments (like NT(1-8) and NT(1-10)) to allow for clear baseline separation and individual quantification.[11]
-
Commercial Availability: High-purity, synthetic NT(1-11) is commercially available, enabling researchers to construct precise calibration curves for accurate quantification of the metabolite formed during the enzymatic reaction.[8][12]
-
Assay Validation: As a certified reference standard, NT(1-11) is essential for validating the entire analytical workflow, including sample extraction, chromatographic separation, and detection, ensuring the method is linear, accurate, and precise.
Visualizing the Degradation Pathway
The enzymatic processing of Neurotensin can be visualized as a cascade of cleavage events. The following diagram illustrates the primary cleavage sites on NT(1-13) and the generation of key fragments, including NT(1-11).
Caption: Enzymatic cleavage of Neurotensin (1-13).
Detailed Protocol: HPLC-Based Neurotensin Degradation Assay
This protocol provides a robust method for quantifying the degradation of NT(1-13) by monitoring the formation of the NT(1-11) fragment in a sample containing enzymatic activity (e.g., brain homogenates, cell lysates, or purified enzymes).
Materials and Reagents
-
Peptides:
-
Neurotensin (1-13), human (≥97% purity)
-
Neurotensin (1-11), human (≥97% purity, as the analytical standard)[12]
-
-
Enzyme Source:
-
Rat brain synaptic membranes, cultured cells (e.g., LNCaP cells known to express NEP[13]), or purified Neprilysin.
-
-
Buffers and Solvents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Reaction Stop Solution: 1 M HCl or 10% Trifluoroacetic Acid (TFA)
-
HPLC Mobile Phase A: 0.1% TFA in HPLC-grade water
-
HPLC Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)
-
-
Enzyme Inhibitors (for control experiments):
-
Equipment:
-
Reversed-phase HPLC system with a UV detector (214 nm or 280 nm)
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Thermomixer or water bath set to 37°C
-
Microcentrifuge
-
HPLC vials
-
Experimental Workflow
The workflow is designed to ensure robust and reproducible results, from standard preparation to data analysis.
Caption: Workflow for NT Degradation Assay.
Step-by-Step Methodology
Step 1: Preparation of Standards and Solutions
-
Peptide Stock Solutions: Prepare 1 mM stock solutions of NT(1-13) and NT(1-11) in HPLC-grade water. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Calibration Standards: On the day of the experiment, prepare a series of NT(1-11) standards by serially diluting the stock solution in Assay Buffer. A typical concentration range would be 0.5 µM to 50 µM. Also prepare a standard for NT(1-13) to determine its retention time.
-
Enzyme Preparation: Prepare the enzyme source (e.g., brain homogenate) at a desired protein concentration (e.g., 1 mg/mL) in ice-cold Assay Buffer. Keep on ice until use.
Step 2: Enzymatic Reaction
-
Set up microcentrifuge tubes for each time point and condition (e.g., control, inhibitor). A typical reaction volume is 100 µL.
-
To each tube, add 80 µL of the enzyme preparation. For inhibitor controls, pre-incubate the enzyme with the inhibitor (e.g., 1 µM Thiorphan) for 15 minutes at 37°C.[5]
-
Initiate the reaction by adding 20 µL of the NT(1-13) substrate to a final concentration of 10-50 µM. Mix gently.
-
Incubate the reactions at 37°C. Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes). The 0-minute time point is crucial as a baseline.
-
Terminate the reaction by adding 20 µL of Stop Solution (1 M HCl) to each tube at the designated time point. Vortex immediately.
Step 3: Sample Processing and HPLC Analysis
-
Centrifuge the terminated reaction tubes at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully transfer the supernatant to HPLC vials.
-
Inject 50-100 µL of the supernatant onto the C18 column.
-
Run a linear gradient elution. A typical gradient might be:
-
0-5 min: 10% Mobile Phase B
-
5-25 min: 10% to 50% Mobile Phase B
-
25-30 min: 50% to 10% Mobile Phase B (re-equilibration)
-
Flow Rate: 1.0 mL/min
-
-
Monitor the eluent by UV absorbance at 214 nm.
-
Inject the NT(1-11) and NT(1-13) standards to determine their respective retention times and to generate a calibration curve by plotting peak area against concentration.
Data Analysis and Interpretation
-
Identify Peaks: Compare the retention times from the experimental samples to those of the pure NT(1-13) and NT(1-11) standards to identify the substrate and metabolite peaks.
-
Quantify NT(1-11) Formation: Integrate the peak area corresponding to NT(1-11) in each sample. Use the linear regression equation from the NT(1-11) standard curve to convert the peak area into concentration (µM).
-
Calculate Enzyme Activity: Plot the concentration of NT(1-11) formed (µM) against time (minutes). The initial linear portion of this curve represents the initial reaction velocity (V₀). The slope of this line (µM/min) is a measure of the enzyme activity. This can be normalized to the amount of protein in the assay (e.g., µmol/min/mg protein).
-
Assess Inhibition: Compare the rate of NT(1-11) formation in the presence and absence of specific inhibitors. A significant reduction in the formation rate in the presence of Thiorphan, for example, confirms that Neprilysin is a key enzyme responsible for the degradation.
Representative Data
The following table illustrates typical quantitative results from a time-course experiment.
| Time (min) | Condition | NT(1-13) Peak Area | NT(1-11) Peak Area | Calculated [NT(1-11)] (µM) |
| 0 | No Inhibitor | 1,250,000 | 5,100 | 0.5 |
| 15 | No Inhibitor | 850,000 | 435,000 | 14.5 |
| 30 | No Inhibitor | 480,000 | 795,000 | 26.5 |
| 60 | No Inhibitor | 150,000 | 1,110,000 | 37.0 |
| 60 | + Thiorphan (1 µM) | 1,180,000 | 33,000 | 1.1 |
Data are hypothetical and for illustrative purposes.
Troubleshooting and Best Practices
-
No Degradation Observed:
-
Cause: Inactive enzyme, incorrect buffer pH, or presence of unforeseen inhibitors.
-
Solution: Verify enzyme activity with a known positive control substrate. Check buffer pH. Ensure reagents are not contaminated.
-
-
High Background/Noisy Baseline:
-
Cause: Contaminated solvents or sample precipitation.
-
Solution: Use fresh, HPLC-grade solvents. Ensure complete protein precipitation and centrifugation before injecting the supernatant.
-
-
Poor Peak Resolution:
-
Cause: Suboptimal HPLC gradient or aging column.
-
Solution: Optimize the ACN gradient to improve separation. Replace the guard column or the main analytical column if pressure increases or peak shape deteriorates.
-
-
Self-Validating System: The protocol's integrity is maintained by including critical controls. The "time 0" sample confirms no degradation occurs pre-incubation. The no-enzyme control ensures degradation is enzymatic. The use of selective inhibitors like Thiorphan validates the specific contribution of the targeted peptidase, confirming the assay's specificity.
Conclusion and Broader Applications
The use of Neurotensin (1-11) as an analytical standard is indispensable for the accurate study of Neurotensin metabolism. The detailed HPLC-based assay described here provides a robust platform for:
-
Characterizing the enzymatic profile of NT degradation in various tissues and cell types.
-
Screening and characterizing novel inhibitors of NT-degrading enzymes for therapeutic purposes (e.g., in oncology, pain management, or psychiatric disorders).[16][17]
-
Studying the pharmacokinetics and metabolic stability of synthetic neurotensin analogs designed for enhanced therapeutic efficacy.[18][19]
By providing a reliable method to quantify a key inactivation step, this protocol empowers researchers to delve deeper into the complex biology of the neurotensinergic system and accelerate the development of novel therapeutics.
References
-
Checler, F., Vincent, J. P., & Kitabgi, P. (1986). Degradation of neurotensin by rat brain synaptic membranes: involvement of a thermolysin-like metalloendopeptidase (enkephalinase), angiotensin-converting enzyme, and other unidentified peptidases. Journal of Neurochemistry, 41(2), 375-384. [Link]
-
Dubuc, I., et al. (1997). New hydroxamate inhibitors of neurotensin-degrading enzymes: Synthesis and enzyme active-site recognition. Journal of Medicinal Chemistry, 40(24), 3991-4000. [Link]
-
Checler, F., et al. (1985). Inactivation of neurotensin by rat brain synaptic membranes. Cleavage at the Pro10-Tyr11 bond by endopeptidase 2.11 (enkephalinase) and a peptidase different from proline-endopeptidase. European Journal of Biochemistry, 146(1), 239-244. [Link]
-
Roques, B. P., et al. (1980). The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice. Nature, 288(5788), 286-288. [Link]
-
Zou, K., et al. (2006). Inhibition of neprilysin by thiorphan (i.c.v.) causes an accumulation of amyloid beta and impairment of learning and memory. Behavioural Brain Research, 168(1), 83-91. [Link]
-
McDermott, J. R., et al. (1982). Mechanism of neurotensin degradation by rat brain peptidases. Neurochemistry International, 4(4), 257-264. [Link]
-
Iwata, K., et al. (2006). Inhibition of neprilysin by infusion of thiorphan into the hippocampus causes an accumulation of amyloid Beta and impairment of learning and memory. Journal of Pharmacology and Experimental Therapeutics, 317(1), 334-340. [Link]
-
Wilkinson, I. B., et al. (2013). Effects of neutral endopeptidase (neprilysin) inhibition on the response to other vasoactive peptides in small human resistance arteries: studies with thiorphan and omapatrilat. British Journal of Clinical Pharmacology, 75(3), 775-784. [Link]
-
Shaw, C., et al. (1991). Catabolism of neurotensin in the epithelial layer of porcine small intestine. Biochemical Journal, 278(Pt 3), 807–813. [Link]
-
Chen, J. L., et al. (2003). Thiorphan-induced neprilysin inhibition raises amyloid beta levels in rabbit cortex and cerebrospinal fluid. Neuroscience Letters, 350(3), 178-180. [Link]
-
Checler, F., et al. (1988). Neurotensin metabolism in various tissues of central and peripheral origins: ubiquitous involvement of a novel neurotensin degrading metalloendopeptidase. Biochimie, 70(1), 75-82. [Link]
-
Kinkead, B., & Nemeroff, C. B. (2002). The role of neurotensin in the pathophysiology of schizophrenia. CNS Spectrums, 7(4), 291-296. [Link]
-
Moody, T. W., et al. (1998). Neurotensin is metabolized by endogenous proteases in prostate cancer cell lines. Peptides, 19(2), 253-258. [Link]
-
Atursson, E., et al. (2018). Mechanism of Peptide Binding and Cleavage by the Human Mitochondrial Peptidase Neurolysin. Journal of Molecular Biology, 430(3), 337-353. [Link]
-
Al-Kouba, J., et al. (2020). Neurotensin and Neurotensin Receptors in Stress-related Disorders: Pathophysiology & Novel Drug Targets. Current Neuropharmacology, 18(5), 385–401. [Link]
-
Carraway, R. E. (1984). Rapid proteolytic generation of neurotensin-related peptide(s) and biologic activity during extraction of rat and chicken gastric tissues. The Journal of Biological Chemistry, 259(16), 10328-10334. [Link]
-
Davis, T. P., et al. (1987). The simultaneous determination of neurotensin and its major fragments by on-line trace enrichment HPLC with electrochemical detection. Life Sciences, 40(10), 981-989. [Link]
-
Burbach, J. P. (1984). Biotransformation of neuropeptides. Progress in Neuroendocrinology, 1, 3-38. [Link]
-
Aapptec Peptides. (n.d.). Neurotensin (1-11); [74032-89-6]. Aapptec Product Catalog. [Link]
-
GenScript. (n.d.). Neurotensin (1-11). GenScript Product Page. [Link]
-
Maschauer, S., et al. (2018). Modifications at Arg and Ile Give Neurotensin(8–13) Derivatives with High Stability and Retained NTS 1 Receptor Affinity. Molecules, 23(10), 2539. [Link]
-
Glukhova, A., et al. (2019). Stabilization of pre-existing neurotensin receptor conformational states by β-arrestin-1 and the biased allosteric modulator ML314. Nature Communications, 10(1), 4345. [Link]
-
Rökaeus, A. (1981). Inhibitory Effect of Neurotensin on Gastric Acid Secretion in Rats. Development of a Bioassay Model. Acta Physiologica Scandinavica, 111(2), 141-146. [Link]
- Garcia-Garayoa, E., et al. (2009). Neurotensin analogues for radioisotope targeting to neurotensin receptor-positive tumors.
-
Eddy, M. T., et al. (2018). Conformational Changes in Tyrosine 11 of Neurotensin Are Required to Activate the Neurotensin Receptor 1. Biochemistry, 57(17), 2465–2468. [Link]
-
de Abreu, C. L., et al. (2020). Forced Degradation Studies of Norepinephrine and Epinephrine from dental anesthetics: Development of Stability‐Indicating HPLC Method and In Silico Toxicity evaluation. Journal of Pharmaceutical Sciences, 109(3), 1325-1333. [Link]
-
Li, Y., et al. (2022). Establishing the HPLC-MS/MS Method for Monitoring the Residue and Degradation of Butralin in Ginseng during Field and Risk Assessments. Molecules, 27(21), 7381. [Link]
-
Ribeiro, A. R., et al. (2014). Enantioselective HPLC analysis and biodegradation of atenolol, metoprolol and fluoxetine. Environmental Science and Pollution Research, 21(12), 7457-7466. [Link]
Sources
- 1. Neurotensin, 39379-15-2, 97 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
- 2. Conformational Changes in Tyrosine 11 of Neurotensin Are Required to Activate the Neurotensin Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotensin and Neurotensin Receptors in Stress-related Disorders: Pathophysiology & Novel Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2454272B1 - Neurotensin analogues for radioisotope targeting to neurotensin receptor-positive tumors - Google Patents [patents.google.com]
- 5. Degradation of neurotensin by rat brain synaptic membranes: involvement of a thermolysin-like metalloendopeptidase (enkephalinase), angiotensin-converting enzyme, and other unidentified peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivation of neurotensin by rat brain synaptic membranes. Cleavage at the Pro10-Tyr11 bond by endopeptidase 24.11 (enkephalinase) and a peptidase different from proline-endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catabolism of neurotensin in the epithelial layer of porcine small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of neurotensin degradation by rat brain peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The simultaneous determination of neurotensin and its major fragments by on-line trace enrichment HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. Neurotensin is metabolized by endogenous proteases in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MEROPS - the Peptidase Database [ebi.ac.uk]
- 15. Inhibition of neprilysin by thiorphan (i.c.v.) causes an accumulation of amyloid beta and impairment of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stabilization of pre-existing neurotensin receptor conformational states by β-arrestin-1 and the biased allosteric modulator ML314 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibitory effect of neurotensin on gastric acid secretion in rats. Development of a bioassay model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Harnessing Neurotensin (1-11) to Define Assay Specificity and Elucidate Non-Specific Binding
An Application Note and Protocol Guide for Researchers
Abstract
In the realm of G-protein coupled receptor (GPCR) research and drug discovery, distinguishing true receptor-mediated interactions from non-specific binding (NSB) is a paramount challenge. Non-specific binding can obscure genuine signals, leading to false positives and the misinterpretation of structure-activity relationships. This guide provides a detailed framework for utilizing Neurotensin (1-11) [NT(1-11)], a biologically relevant peptide fragment, as a sophisticated control to validate assay specificity for the high-affinity neurotensin receptors, NTS1 and NTS2. We will explore the mechanistic basis for its use, provide detailed experimental protocols for binding and functional assays, and offer insights into data interpretation. By contrasting the activity of the full-length agonist, Neurotensin (1-13), with the targeted inactivity of NT(1-11), researchers can build a self-validating system to ensure the integrity and reliability of their findings.
The Foundational Challenge: Specificity in Neurotensin Receptor Assays
The neurotensin system is a key modulator of various physiological processes, including dopamine signaling, analgesia, and food intake, making its receptors significant therapeutic targets.[1][2][3] The endogenous ligand is Neurotensin (NT), a 13-amino acid peptide that exerts its primary effects through two high-affinity GPCRs, NTS1 and NTS2.[4][5]
In any in vitro assay, the total measured signal (e.g., bound radioligand) is a composite of two phenomena:
-
Specific Binding: The high-affinity, saturable interaction of a ligand with its intended receptor target (e.g., NT binding to NTS1). This binding event is what triggers the biological signal.
-
Non-Specific Binding (NSB): The low-affinity, non-saturable binding of a ligand to other components in the assay system, such as lipids, proteins, plasticware, or filters.[6]
Accurately quantifying and controlling for NSB is non-negotiable for reliable data. The conventional method to determine NSB involves adding a high concentration (typically 100- to 1000-fold over the Kd) of an unlabeled, active ligand to saturate the specific receptors. Any remaining radioligand binding under these conditions is defined as non-specific.[7] While effective, this method defines NSB but does not inherently validate that the primary binding pocket is the one of interest. This is where a rationally chosen negative control becomes indispensable.
A Tale of Two Termini: The Structure-Activity of Neurotensin Fragments
The biological activity of neurotensin is overwhelmingly dictated by its C-terminal region. Understanding the roles of different NT fragments is crucial to designing robust experiments.
-
Neurotensin (1-13) (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OH): The full-length, endogenous peptide that binds with high affinity to NTS1 (Kd ≈ 0.1-0.4 nM) and NTS2 (Kd ≈ 2-5 nM) to elicit a biological response.[3][4]
-
Neurotensin (8-13) (Arg-Arg-Pro-Tyr-Ile-Leu): This C-terminal hexapeptide is the minimal fragment required for high-affinity binding and activation of NTS1 and NTS2.[5][8][9] Its potency is often comparable to or even greater than the full-length peptide.[9]
-
Neurotensin (1-11) (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr): This N-terminal fragment lacks the critical C-terminal isoleucine and leucine residues. Consequently, it is reported to be inactive in competing for radiolabeled NT binding at brain membrane sites, demonstrating a profound loss of affinity for the classical NTS1/NTS2 receptors.[6]
This stark difference in receptor affinity between the C-terminal-containing peptides and the N-terminal NT(1-11) fragment is the cornerstone of its utility as an experimental control.
Table 1: Comparative Properties of Key Neurotensin Peptides
| Peptide Fragment | Sequence | Key Characteristic | Typical Affinity for NTS1 |
|---|---|---|---|
| NT(1-13) | pE-L-Y-E-N-K-P-R-R-P-Y-I-L | Endogenous full-length agonist | High (Sub-nanomolar Kd)[4] |
| NT(8-13) | R-R-P-Y-I-L | Minimal active C-terminal fragment | High (Sub-nanomolar to low nM Kd)[8] |
| NT(1-11) | pE-L-Y-E-N-K-P-R-R-P-Y | N-terminal fragment lacking key residues | Inactive / Very Low Affinity[6] |
The Principle: Using NT(1-11) as a Null Hypothesis Tool
The logic for using NT(1-11) is to test the null hypothesis that an observed binding event or functional response is not mediated by the specific, C-terminus-recognizing binding pocket of NTS1/NTS2.
If a test compound is truly interacting with the NTS1/NTS2 orthosteric site, its effects should be mimicked or competed by ligands that also act at this site (NT(1-13), NT(8-13)). Conversely, NT(1-11), which does not effectively bind to this site, should have no effect.
Figure 1: Logical workflow for using NT(1-11) to validate binding specificity.
Protocols and Applications
Application 1: Validating Specificity in Radioligand Binding Assays
This protocol describes a competitive binding experiment to confirm that the binding of a radioligand (e.g., [³H]Neurotensin) is specific to NTS1 receptors.
Objective: To demonstrate that unlabeled NT(1-13) can displace the radioligand, while NT(1-11) cannot.
Materials:
-
Receptor Source: Cell membranes prepared from HEK293 or CHO cells stably expressing human NTS1.
-
Radioligand: [³H]Neurotensin (specific activity 80-120 Ci/mmol).
-
Competitors: Unlabeled NT(1-13) and unlabeled NT(1-11).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters (e.g., Whatman GF/B), cell harvester, scintillation fluid, and microplate scintillation counter.
Figure 2: Experimental workflow for the NTS1 competitive binding assay.
Step-by-Step Protocol:
-
Prepare Competitor Dilutions: Create serial dilutions of unlabeled NT(1-13) and NT(1-11) in Assay Buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁵ M.
-
Set Up Assay Plate: In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: Add Assay Buffer (no competitor).
-
Non-Specific Binding (NSB): Add a saturating concentration of unlabeled NT(1-13) (e.g., 1 µM final concentration).
-
NT(1-13) Competition: Add the serial dilutions of unlabeled NT(1-13).
-
NT(1-11) Competition: Add the serial dilutions of unlabeled NT(1-11).
-
-
Add Radioligand: Add [³H]Neurotensin to all wells to achieve a final concentration near its Kd (e.g., 0.5 nM).
-
Initiate Reaction: Add the NTS1-expressing cell membranes to all wells to start the binding reaction. The final volume should be consistent (e.g., 250 µL).
-
Incubate: Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).
-
Harvest: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.[10]
-
Wash: Immediately wash the filters three times with ice-cold Wash Buffer to minimize NSB to the filter itself.[10]
-
Count: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Analyze Data: Convert counts per minute (CPM) to percent specific binding and plot against the log concentration of the competitor to determine the IC₅₀ value.
Table 2: Expected Outcomes from the NTS1 Competitive Binding Assay
| Competitor | Expected IC₅₀ | Interpretation |
|---|---|---|
| NT(1-13) | 0.5 - 5 nM | The competitor binds with high affinity to the NTS1 receptor, confirming a specific interaction. |
| NT(1-11) | > 10,000 nM (No displacement) | The competitor does not bind to the NTS1 receptor, validating that binding requires the C-terminus. |
Application 2: Confirming Agonist Specificity in a Functional Assay
NTS1 is predominantly a Gαq/11-coupled receptor; its activation leads to the stimulation of Phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca²⁺]i).[4][11] This protocol uses a calcium mobilization assay to test the specificity of an agonist response.
Figure 3: Simplified NTS1 receptor signaling pathway leading to calcium mobilization.
Objective: To demonstrate that NT(1-13) elicits a dose-dependent calcium response, while NT(1-11) is inactive.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing NTS1 and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Agonists: Unlabeled NT(1-13) and unlabeled NT(1-11).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Plate reader capable of measuring fluorescence or luminescence (e.g., FLIPR, FlexStation).
Step-by-Step Protocol:
-
Cell Plating: Seed the NTS1-expressing cells into 96- or 384-well black, clear-bottom plates and grow to confluence.
-
Dye Loading: If using a fluorescent dye, incubate cells with the dye (e.g., Fluo-4 AM) according to the manufacturer's protocol (typically 30-60 minutes at 37°C).
-
Prepare Agonist Plate: In a separate plate, prepare serial dilutions of NT(1-13) and NT(1-11) in Assay Buffer at a concentration 4-5x the final desired concentration.
-
Measure Response: Place the cell plate in the plate reader. Establish a stable baseline reading for 15-30 seconds.
-
Add Agonist: Program the instrument to automatically add the agonists from the source plate to the cell plate.
-
Record Signal: Continue recording the fluorescence or luminescence signal for 1-3 minutes to capture the peak response and subsequent decay.
-
Analyze Data: For each well, calculate the peak response over baseline. Plot the response versus the log concentration of the agonist to generate dose-response curves and calculate EC₅₀ values.
Expected Outcome:
-
NT(1-13): Will produce a robust, sigmoidal dose-response curve with a potent EC₅₀ value, confirming its agonist activity at NTS1.
-
NT(1-11): Will not elicit any significant calcium response, even at high concentrations, confirming its inactivity and validating that the functional assay is specific to the C-terminus-mediated receptor activation.
Interpreting Ambiguous Results
While the expected outcomes are clear, experimental science can yield surprising results.
| Observation | Potential Cause | Recommended Action |
| NT(1-11) shows weak displacement or functional activity. | 1. Peptide Contamination: The NT(1-11) stock may be contaminated with small amounts of highly potent NT(1-13).[12] | 1. Verify the purity of the NT(1-11) peptide stock via HPLC and Mass Spectrometry. Synthesize a fresh batch if necessary. |
| 2. Novel Receptor Interaction: The cell system may express a novel receptor that recognizes the N-terminus of neurotensin.[2] | 2. Characterize the pharmacology further. Test other N-terminal fragments. Consider using a cell line with no known neurotensin receptors as a negative control. | |
| 3. High Assay NSB: The assay conditions may promote high levels of non-specific binding, for which NT(1-11) has some affinity. | 3. Optimize assay buffer conditions. Try adding BSA, increasing salt concentration, or using a non-ionic surfactant to reduce NSB.[13] | |
| Neither NT(1-13) nor NT(1-11) show expected activity. | 1. Poor Receptor Expression: The cell line may have low or no functional NTS1 expression. | 1. Verify receptor expression via Western Blot, qPCR, or a saturation binding experiment. |
| 2. Degraded Reagents: Peptides or membranes may have degraded due to improper storage. | 2. Use freshly prepared reagents and verify peptide integrity. | |
| 3. Suboptimal Assay Conditions: Incubation times, temperatures, or buffer composition may be incorrect. | 3. Re-optimize the assay parameters systematically. |
Conclusion
Neurotensin (1-11) is more than just an inactive peptide fragment; it is a powerful diagnostic tool. By serving as a stringent negative control, it allows researchers to build an internal validation system within their experiments. Incorporating NT(1-11) alongside the active ligand NT(1-13) provides an unambiguous method to confirm that any observed binding or functional activity is genuinely mediated by the C-terminus-recognizing pocket of the NTS1/NTS2 receptors. This rigorous approach enhances data reliability, prevents the pursuit of misleading results, and ultimately accelerates progress in neurotensin-related research and drug development.
References
-
Dal Farra, C., et al. (2017). SPR-based fragment screening with neurotensin receptor 1 generates novel small molecule ligands. PLoS ONE, 12(5), e0175846. [Link]
-
Dupouy, S., et al. (2013). Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy. Frontiers in Endocrinology, 4, 17. [Link]
-
Gunn, N. J., et al. (2022). Re-evaluation of Cyclic Peptide Binding to Neurotensin Receptor 1 by Shifting the Peptide Register during Synthesis. ACS Medicinal Chemistry Letters, 13(5), 821–826. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Neurotensin receptors. Retrieved from [Link]
-
White, J. F., et al. (2012). Structure of the agonist-bound neurotensin receptor. Nature, 490(7421), 508–513. [Link]
-
Kitabgi, P., et al. (1980). Specific binding of tritiated neurotensin to rat brain membranes: characterization and regional distribution. Life Sciences, 27(22), 2587–2596. [Link]
-
André, V., et al. (2006). The N-Terminal Neurotensin Fragment, NT1–11, Inhibits Cortisol Secretion by Human Adrenocortical Cells. Endocrinology, 147(8), 3899–3906. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Hruby, V. J., et al. (2006). The conformation of neurotensin bound to its G protein-coupled receptor. Proceedings of the National Academy of Sciences, 103(34), 12797–12802. [Link]
-
Proteopedia. (2016). Neurotensin receptor. Retrieved from [Link]
-
Lee, K. S., et al. (1997). Characterization of high affinity neurotensin receptor NTR1 in HL-60 cells and its down regulation during granulocytic differentiation. British Journal of Pharmacology, 121(8), 1649–1656. [Link]
-
GraphPad Software. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]
Sources
- 1. SPR-based fragment screening with neurotensin receptor 1 generates novel small molecule ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Characterization of high affinity neurotensin receptor NTR1 in HL-60 cells and its down regulation during granulocytic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotensin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Structure of the agonist-bound neurotensin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific binding of tritiated neurotensin to rat brain membranes: characterization and regional distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.uwec.edu [chem.uwec.edu]
- 8. pnas.org [pnas.org]
- 9. Neurotensin receptor - Proteopedia, life in 3D [proteopedia.org]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
Technical Support Center: Immunoassay-Based Differentiation of Neurotensin vs. Neurotensin (1-11)
Welcome to the technical support center for neurotensin (NT) immunoassays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying full-length neurotensin (NT) and its primary metabolite, neurotensin (1-11) [NT(1-11)]. Differentiating between these two peptides is critical for understanding the physiological and pathological roles of NT, as the biological activity resides in the C-terminal portion of the molecule.[1]
This resource provides in-depth troubleshooting advice, validated experimental protocols, and a comprehensive FAQ section to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is it important to differentiate between full-length neurotensin and NT(1-11)?
A1: Full-length neurotensin is a 13-amino acid neuropeptide with a wide range of biological activities, including roles in pain perception, body temperature regulation, and dopamine pathway modulation.[2][3] Its biological activity is primarily attributed to its C-terminal fragment (8-13).[1] NT(1-11) is a major metabolite of NT, resulting from the cleavage of the Tyr11-Ile12 bond.[4] This fragment lacks the C-terminal dipeptide essential for receptor binding and is therefore considered inactive. Accurately distinguishing between the active (full-length NT) and inactive (NT(1-11)) forms is crucial for correctly interpreting experimental results related to NT's physiological functions and its role in disease.
Q2: My immunoassay is showing high cross-reactivity with NT(1-11). What is the likely cause?
A2: High cross-reactivity often stems from the antibody's epitope specificity. If the antibody used in your assay was generated against the N-terminal or a central region of the neurotensin molecule, it will likely recognize both the full-length peptide and the NT(1-11) fragment, as they share this sequence. To specifically detect full-length neurotensin, it is essential to use an antibody that targets the C-terminal end of the peptide.
Q3: Can I use a standard commercial neurotensin ELISA kit to specifically measure the full-length peptide?
A3: Not necessarily. Many commercial ELISA kits are designed for high sensitivity in detecting total neurotensin and may use antibodies that recognize epitopes common to both full-length NT and its fragments.[5] It is crucial to review the kit's technical datasheet for information on antibody specificity and cross-reactivity with NT fragments. If this information is not provided, you may need to perform your own validation experiments or select a kit that explicitly states it is specific for the C-terminus of neurotensin.
Q4: How can I prevent the degradation of neurotensin in my samples?
A4: Neurotensin is susceptible to rapid degradation by various peptidases present in biological samples.[6][7] To minimize degradation, it is critical to collect and process samples appropriately. This includes collecting blood samples in tubes containing protease inhibitors (e.g., aprotinin, EDTA) and keeping the samples on ice at all times. For tissue samples, rapid homogenization in buffers containing a cocktail of protease inhibitors is recommended. Avoid repeated freeze-thaw cycles, as this can also lead to peptide degradation.[5]
The Core Challenge: Structural Similarity
The primary difficulty in differentiating full-length neurotensin from NT(1-11) lies in their significant structural overlap. NT(1-11) is only missing the last two amino acids from the C-terminus.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues in neurotensin immunoassays.
Problem 1: Poor Assay Specificity / High Cross-Reactivity
Symptoms:
-
Similar signal intensity for both full-length NT and NT(1-11) standards.
-
Inability to distinguish between the two peptides in biological samples.
Potential Causes & Solutions:
| Potential Cause | Explanation | Solution |
| Antibody Epitope | The primary antibody recognizes an epitope in the N-terminal or mid-region (residues 1-11) of neurotensin, which is common to both the full-length peptide and the NT(1-11) fragment.[8] | Use a C-terminally directed antibody. Select a monoclonal or polyclonal antibody specifically generated against the C-terminal region of neurotensin (e.g., residues 8-13 or 11-13). This ensures that only the full-length, biologically active peptide is detected. |
| Assay Format | A competitive ELISA format may be more prone to cross-reactivity if the labeled peptide and the antibody are not highly specific.[9] | Consider a sandwich ELISA. If available, a sandwich ELISA using two different antibodies—one for capture (e.g., N-terminal specific) and one for detection (C-terminal specific)—can significantly enhance specificity. |
Problem 2: Low Signal or Poor Sensitivity
Symptoms:
-
Weak signal even at high concentrations of the full-length NT standard.
-
Inability to detect endogenous neurotensin in samples where it is expected to be present.
Potential Causes & Solutions:
| Potential Cause | Explanation | Solution |
| Sample Degradation | Neurotensin is rapidly degraded by peptidases in biological fluids.[10] If samples are not handled correctly, the target analyte may be lost before detection. | Implement a strict sample handling protocol. Collect blood in tubes containing aprotinin and EDTA. Process all samples on ice and add a protease inhibitor cocktail. Store samples at -80°C and avoid multiple freeze-thaw cycles.[11] |
| Suboptimal Assay Conditions | Incubation times, temperatures, and reagent concentrations can all impact assay performance.[12] | Optimize your assay protocol. Systematically test different incubation times and temperatures. Titrate your primary and secondary antibodies to determine the optimal concentrations. Ensure that all wash steps are performed thoroughly to reduce background noise.[13] |
| Matrix Effects | Components in the sample matrix (e.g., lipids, proteins) can interfere with antibody-antigen binding.[14] | Dilute your samples. If matrix effects are suspected, try diluting your samples in the assay buffer. You may also consider a sample extraction or purification step to remove interfering substances. |
Troubleshooting Workflow
Experimental Protocols
Protocol 1: Antibody Cross-Reactivity Assessment
This protocol allows you to determine the specificity of your primary antibody.
Materials:
-
Full-length neurotensin standard
-
Neurotensin (1-11) fragment standard
-
Your primary antibody against neurotensin
-
Appropriate secondary antibody and substrate for your assay format (e.g., HRP-conjugated secondary and TMB substrate for colorimetric ELISA)[5]
-
Coated microplate and buffers as per your standard ELISA protocol
Procedure:
-
Prepare serial dilutions of both the full-length NT and NT(1-11) standards in your assay buffer. A typical concentration range would be from 1000 pg/mL down to 0 pg/mL.
-
Follow your standard ELISA protocol, adding the different concentrations of each peptide to the wells.[15]
-
Incubate with your primary antibody, followed by the secondary antibody and substrate.
-
Measure the signal (e.g., absorbance at 450 nm).
-
Plot the signal versus the peptide concentration for both full-length NT and NT(1-11).
-
Calculate the percentage cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of full-length NT at 50% binding / Concentration of NT(1-11) at 50% binding) x 100
Data Interpretation:
| % Cross-Reactivity | Interpretation |
| < 1% | Excellent Specificity: The antibody is highly specific for full-length neurotensin. |
| 1-10% | Moderate Specificity: The antibody shows some cross-reactivity with NT(1-11). Results should be interpreted with caution. |
| > 10% | Poor Specificity: The antibody is not suitable for specifically measuring full-length neurotensin. |
Protocol 2: Optimized Sample Collection and Preparation
This protocol is designed to minimize the ex-vivo degradation of neurotensin.
Materials:
-
Blood collection tubes containing EDTA and aprotinin (or another suitable protease inhibitor).
-
Protease inhibitor cocktail (for tissue samples).
-
Ice bucket.
-
Refrigerated centrifuge.
Procedure for Plasma Samples:
-
Collect whole blood directly into pre-chilled EDTA/aprotinin tubes.
-
Gently invert the tubes several times to mix.
-
Place the tubes on ice immediately.
-
Within 30 minutes of collection, centrifuge the blood at 1,600 x g for 15 minutes at 4°C.[5]
-
Carefully collect the plasma supernatant, avoiding the buffy coat.
-
Aliquot the plasma into cryovials and store immediately at -80°C until analysis.
Procedure for Tissue Homogenates:
-
Excise the tissue of interest as quickly as possible and place it in ice-cold homogenization buffer containing a protease inhibitor cocktail.
-
Homogenize the tissue on ice using a suitable method (e.g., sonication, mechanical homogenizer).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant.
-
Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
Aliquot the supernatant and store at -80°C until analysis.
References
-
Dually Labeled Neurotensin NTS1R Ligands for Probing Radiochemical and Fluorescence-Based Binding Assays. Journal of Medicinal Chemistry. Available at: [Link]
-
A peptide-neurotensin conjugate that crosses the blood-brain barrier induces pharmacological hypothermia associated with anticonvulsant, neuroprotective, and anti-inflammatory properties following status epilepticus in mice. PubMed Central. Available at: [Link]
-
Comparison of N-terminal modifications on neurotensin(8-13) analogues correlates peptide stability but not binding affinity with in vivo efficacy. PubMed. Available at: [Link]
-
Degradation of neurotensin by rat brain synaptic membranes: involvement of a thermolysin-like metalloendopeptidase (enkephalinase), angiotensin-converting enzyme, and other unidentified peptidases. PubMed. Available at: [Link]
-
Elabscience® Human NT(Neurotensin) ELISA Kit. Elabscience. Available at: [Link]
-
ELISA Kit for Neurotensin Receptor 1, High Affinity (NTSR1). Cloud-Clone Corp. Available at: [Link]
-
Immunologic differentiation of two high-affinity neurotensin receptor isoforms in the developing rat brain. PubMed. Available at: [Link]
-
SPR-based fragment screening with neurotensin receptor 1 generates novel small molecule ligands. SciSpace. Available at: [Link]
-
The dynamic nature of neurotensin receptor 1 (NTS 1 ) allostery and signaling bias. bioRxiv. Available at: [Link]
-
ARG81122 Neurotensin ELISA Kit. arigo biolaboratories. Available at: [Link]
-
A peptide-neurotensin conjugate that crosses the blood-brain barrier induces pharmacological hypothermia associated with anticonvulsant, neuroprotective and anti-inflammatory properties following status epilepticus in mice. eLife. Available at: [Link]
-
Neurotensin antibody - 418 005. Synaptic Systems. Available at: [Link]
-
Mechanism of neurotensin degradation by rat brain peptidases. PubMed. Available at: [Link]
-
Differential Expression of Neurotensin and Specific Receptors, NTSR1 and NTSR2, in Normal and Malignant Human B Lymphocytes. ResearchGate. Available at: [Link]
-
SPR-based fragment screening with neurotensin receptor 1 generates novel small molecule ligands. PLOS One. Available at: [Link]
-
High Sensitive ELISA Kit for Neurotensin (NT). Cloud-Clone Corp. Available at: [Link]
-
Conformational Changes in Tyrosine 11 of Neurotensin Are Required to Activate the Neurotensin Receptor 1. ACS Publications. Available at: [Link]
-
What Are the N-Terminus and C-Terminus of an Antibody? Accurate Sequencing Resolves Structural Challenges. MtoZ Biolabs. Available at: [Link]
-
New Insights in the Control of Fat Homeostasis: The Role of Neurotensin. MDPI. Available at: [Link]
-
A C-terminal cyclic 8-13 neurotensin fragment analog appears less exposed to neprilysin when it crosses the blood-brain barrier than the cerebrospinal fluid-brain barrier in mice. PubMed. Available at: [Link]
-
Peptidases involved in the catabolism of neurotensin: inhibitor studies using superfused rat hypothalamic slices. PubMed. Available at: [Link]
-
A peptide-neurotensin conjugate that crosses the blood-brain barrier induces pharmacological hypothermia associated with anticonvulsant, neuroprotective, and anti-inflammatory properties following status epilepticus in mice. eLife. Available at: [Link]
-
Release and degradation of neurotensin during perfusion of rat small intestine with lipid. PubMed. Available at: [Link]
-
Structure of signaling-competent neurotensin receptor 1 obtained by directed evolution in Escherichia coli. PNAS. Available at: [Link]
-
Optimizing your ELISA Assays. BMG Labtech. Available at: [Link]
-
Immunoassay Troubleshooting Guide. ResearchGate. Available at: [Link]
-
Structure of the agonist-bound neurotensin receptor. PMC. Available at: [Link]
-
Neurotensin ELISA Kit. RayBiotech. Available at: [Link]
-
The 46.1 Antibody Mediates Neurotensin Uptake into the CNS and the Effects Depend on the Route of Intravenous Administration. MDPI. Available at: [Link]
Sources
- 1. sysy.com [sysy.com]
- 2. A peptide-neurotensin conjugate that crosses the blood-brain barrier induces pharmacological hypothermia associated with anticonvulsant, neuroprotective, and anti-inflammatory properties following status epilepticus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Neurotensin antibody (ab233107) | Abcam [abcam.com]
- 4. Degradation of neurotensin by rat brain synaptic membranes: involvement of a thermolysin-like metalloendopeptidase (enkephalinase), angiotensin-converting enzyme, and other unidentified peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. Mechanism of neurotensin degradation by rat brain peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptidases involved in the catabolism of neurotensin: inhibitor studies using superfused rat hypothalamic slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What Are the N-Terminus and C-Terminus of an Antibody? Accurate Sequencing Resolves Structural Challenges | MtoZ Biolabs [mtoz-biolabs.com]
- 9. arigobio.cn [arigobio.cn]
- 10. Release and degradation of neurotensin during perfusion of rat small intestine with lipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.elabscience.com [file.elabscience.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. cloud-clone.com [cloud-clone.com]
Overcoming cross-reactivity of neurotensin antibodies with Neurotensin (1-11)
As a Senior Application Scientist, I've designed this technical support guide to provide you with a comprehensive resource for overcoming the common yet challenging issue of neurotensin (NT) antibody cross-reactivity with its metabolite, Neurotensin (1-11). This guide is structured to move from foundational understanding to actionable troubleshooting protocols, ensuring you can confidently validate your results and achieve the specificity your research demands.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions researchers face when encountering unexpected results in their neurotensin immunoassays.
Q1: Why is my neurotensin antibody detecting Neurotensin (1-11)?
A: This is a classic case of antibody cross-reactivity, which occurs when an antibody binds to an unintended molecule that is structurally similar to the target antigen.[1][2] Full-length Neurotensin is a 13-amino acid peptide (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OH).[3] Neurotensin (1-11) is a major metabolic fragment that lacks the last two C-terminal amino acids (Ile-Leu).[4] If the antibody was generated against an epitope located within the shared 1-11 sequence, it will inevitably bind to both the full-length peptide and this fragment.
Q2: How can I quickly check if my antibody is cross-reacting?
A: The most direct method is to run a competitive ELISA. You can test the ability of a known concentration of Neurotensin (1-11) to compete with your neurotensin standard for antibody binding. A significant reduction in signal in the presence of Neurotensin (1-11) confirms cross-reactivity.[5]
Q3: What is the structural difference between Neurotensin and Neurotensin (1-11)?
A: The key difference lies at the C-terminus, which is critical for the biological activity of neurotensin.[3][6]
| Peptide | Sequence | Length (Amino Acids) |
| Neurotensin (1-13) | pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr -Ile -Leu | 13 |
| Neurotensin (1-11) | pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr | 11 |
The diagram below illustrates this structural relationship.
Caption: Structural comparison of Neurotensin (1-13) and its fragment (1-11).
Q4: Are monoclonal or polyclonal antibodies better for avoiding this cross-reactivity?
A: It depends on the specific antibody. A monoclonal antibody that recognizes a single epitope on the C-terminal (residues 12-13) would be highly specific and ideal.[1] However, if the monoclonal's epitope is within the 1-11 region, it will still cross-react. Polyclonal antibodies contain a mix of antibodies recognizing multiple epitopes. While this can increase sensitivity, it also raises the risk of having a sub-population of antibodies that bind to the shared 1-11 region.[1] Therefore, the key is not the clonality itself, but the specific epitope the antibody recognizes.
Troubleshooting Guide: A Step-by-Step Approach to Ensuring Specificity
If the FAQs confirm your suspicion of cross-reactivity, follow these in-depth troubleshooting guides to diagnose and resolve the issue.
Guide 1: Characterizing Antibody Specificity with Competitive Immunoassay
This is the foundational experiment to quantify the extent of cross-reactivity. The principle is to measure how effectively Neurotensin (1-11) competes with full-length Neurotensin for binding to the antibody.[7]
Caption: Workflow for a competitive ELISA to test cross-reactivity.
-
Coating: Coat a 96-well plate with your primary neurotensin antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.[8]
-
Standard Curve: Prepare a serial dilution of your full-length Neurotensin (1-13) standard.
-
Competitor Preparation: Prepare a high-concentration stock of Neurotensin (1-11).
-
Competition Reaction:
-
To the standard curve wells, add the corresponding NT (1-13) standard.
-
To the test wells, add a fixed, high concentration of NT (1-11).
-
To all wells, add a constant, pre-determined amount of biotinylated Neurotensin (or another labeled version) that will act as the tracer.
-
-
Incubation: Incubate the plate for 1-2 hours to allow the unlabeled peptides (standard or competitor) to compete with the labeled tracer for antibody binding.
-
Detection: Wash the plate thoroughly. Add Streptavidin-HRP and incubate. After another wash step, add TMB substrate and stop the reaction.[9]
-
Analysis: Read the absorbance at 450 nm. The signal is inversely proportional to the amount of unlabeled neurotensin bound.
Calculate the percentage of cross-reactivity using the following formula: % Cross-reactivity = (Concentration of NT (1-13) at 50% inhibition / Concentration of NT (1-11) at 50% inhibition) * 100
| Compound | IC50 (Concentration at 50% Inhibition) | % Cross-Reactivity | Interpretation |
| Neurotensin (1-13) | 100 pg/mL | 100% | Reference standard. |
| Neurotensin (1-11) | 125 pg/mL | 80% | High Cross-Reactivity: The antibody binds almost as well to the fragment as it does to the full peptide. |
| Unrelated Peptide | >10,000 pg/mL | <1% | Negligible Cross-Reactivity: Confirms general specificity of the assay. |
Guide 2: Mitigating Cross-Reactivity in Your Assay
If significant cross-reactivity is confirmed, you have several strategies to obtain specific measurements for full-length Neurotensin.
The most robust solution is to use an antibody that specifically targets the unique C-terminal end of Neurotensin (1-13).
-
Action: Contact antibody vendors and request data on epitope mapping for their neurotensin antibodies.[10][11] Look for antibodies specifically validated against the C-terminal Ile-Leu dipeptide. If you are developing your own antibody, the immunizing peptide should be designed from the C-terminus (e.g., Arg-Pro-Tyr-Ile-Leu).
-
Validation: Even with a C-terminally directed antibody, you must perform the competitive ELISA described in Guide 1 to confirm its specificity and lack of cross-reactivity with NT (1-11).
If you are using a polyclonal antiserum and a specific antibody is not available, you can remove the cross-reacting antibodies from your mixture.
-
Immobilize the Ligand: Covalently link synthetic Neurotensin (1-11) to a solid support like agarose beads.
-
Incubate Antiserum: Incubate your polyclonal antiserum with the Neurotensin (1-11)-beads. The antibodies that recognize the 1-11 sequence will bind to the beads.
-
Purify: Centrifuge the mixture and collect the supernatant. This supernatant now contains the fraction of antibodies that did not bind to NT (1-11), which should be enriched for those specific to the C-terminus of NT (1-13).
-
Re-validate: Thoroughly test the purified antibody fraction using the competitive ELISA protocol to confirm that cross-reactivity has been significantly reduced.
Caption: Purifying specific antibodies using pre-adsorption.
Final Recommendations
-
Trust, but Verify: Never assume an antibody is perfectly specific, even if advertised as such. Always perform in-house validation, especially when measuring analytes with known, abundant metabolites.[2]
-
Control Everything: Include relevant controls in every experiment. This includes positive controls (spiked samples) and negative controls (samples known to lack the analyte) to ensure your assay is performing as expected.[12]
-
Sample Integrity: Be aware that neurotensin is rapidly degraded in biological samples by peptidases.[13][14] Use protease inhibitors during sample collection and processing to prevent the in vitro generation of fragments like NT (1-11) that could confound your results.
By systematically applying these principles and protocols, you can overcome the challenges of neurotensin antibody cross-reactivity and generate accurate, specific, and reproducible data.
References
-
Niebauer, R. T., White, J. F., Fei, Z., & Grisshammer, R. (2006). Characterization of monoclonal antibodies directed against the rat neurotensin receptor NTS1. Journal of Receptors and Signal Transduction, 26(5-6), 395-415. [Link]
-
Dragun, D., & Orlowski, M. (1992). Specificity of neurotensin metabolism by regional rat brain slices. Journal of Neurochemistry, 58(2), 568-575. [Link]
-
Checler, F., Barelli, H., Kitabgi, P., & Vincent, J. P. (1988). Neurotensin metabolism in various tissues of central and peripheral origins: ubiquitous involvement of a novel neurotensin degrading metalloendopeptidase. Biochimie, 70(1), 75-82. [Link]
-
Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies Website. [Link]
-
Gali, R., et al. (2021). Effect of Monoclonal Antibody Blockade of Long Fragment Neurotensin on Weight Loss, Behavior, and Metabolic Traits After High-Fat Diet Induced Obesity. Frontiers in Endocrinology, 12, 726980. [Link]
-
Maeda, K., & Frohman, L. A. (1981). Neurotensin release by rat hypothalamic fragments in vitro. Brain Research, 210(1-2), 261-269. [Link]
-
Biocompare. (2022). Immunoassay Troubleshooting. Biocompare Website. [Link]
-
Van den Broeck, J., et al. (2020). Identification and in vivo characterization of a brain-penetrating nanobody. Fluids and Barriers of the CNS, 17(1), 63. [Link]
-
Datta, P. (2015). How to Detect and Solve Immunoassay Interference. AACC's Clinical Laboratory News. [Link]
-
PubChem. Neurotensin(1-11). National Center for Biotechnology Information. [Link]
-
Jolicoeur, F. B., et al. (1984). Effect of neurotensin and its fragments neurotensin-(1-6) and neurotensin-(8-13) on dopamine release from cat striatum. Progress in Neuro-Psychopharmacology & Biological Psychiatry, 8(3), 493-500. [Link]
-
Synaptic Systems. (n.d.). Neurotensin antibody. Product Page. [Link]
-
SeraCare. (n.d.). Technical Guide for ELISA. SeraCare Website. [Link]
-
Creative Biolabs. (n.d.). Immunoassay Protocol & Troubleshooting. Creative Biolabs Website. [Link]
-
Biocompare. (n.d.). Anti-Neurotensin Antibody Products. Biocompare Website. [Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Neurotensin (NT). Product Manual. [Link]
-
Wikipedia. (n.d.). Neurotensin. Wikipedia, The Free Encyclopedia. [Link]
-
ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. ELISA kit Website. [Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Neurotensin (NT). Product Manual. [Link]
-
Heise, C., et al. (2020). Conformational Changes in Tyrosine 11 of Neurotensin Are Required to Activate the Neurotensin Receptor 1. ACS Chemical Neuroscience, 11(15), 2356-2365. [Link]
-
White, J. F., et al. (2014). Structure of signaling-competent neurotensin receptor 1 obtained by directed evolution in Escherichia coli. Proceedings of the National Academy of Sciences, 111(3), 1119-1124. [Link]
-
ResearchGate. (2014). Is there a way to continuously block non-specific binding at Elisa experiments?. ResearchGate Forum. [Link]
Sources
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. biocompare.com [biocompare.com]
- 3. Neurotensin - Wikipedia [en.wikipedia.org]
- 4. Neurotensin metabolism in various tissues of central and peripheral origins: ubiquitous involvement of a novel neurotensin degrading metalloendopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elisakits.co.uk [elisakits.co.uk]
- 6. sysy.com [sysy.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. researchgate.net [researchgate.net]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. biocompare.com [biocompare.com]
- 11. scbt.com [scbt.com]
- 12. Immunoassay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Specificity of neurotensin metabolism by regional rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neurotensin release by rat hypothalamic fragments in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing cleavage conditions to generate Neurotensin (1-11) in vitro
Welcome to the technical support guide for the in vitro generation of Neurotensin (1-11). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the enzymatic cleavage of pro-neurotensin to yield the desired Neurotensin (1-11) fragment.
Introduction to Neurotensin Processing
Neurotensin (NT) is a 13-amino acid neuropeptide that is proteolytically processed from a larger precursor protein, pro-neurotensin/neuromedin N (pro-NT/NN)[1][2]. The generation of the biologically active NT(1-13) is primarily accomplished by the action of prohormone convertases (PCs), specifically PC1/3 and PC2, which cleave at dibasic amino acid sites, such as Lys-Arg[3][4]. The subsequent generation of the NT(1-11) fragment requires the removal of the C-terminal dipeptide (Ile-Leu) by a carboxypeptidase B-like enzyme[5][6].
This guide will provide a comprehensive overview of the in vitro workflow, optimal reaction conditions, and analytical methods for producing and verifying Neurotensin (1-11).
Core Concepts: The Enzymatic Cascade
The in vitro generation of Neurotensin (1-11) is a two-step enzymatic process. Understanding the sequential nature of this process is critical for success.
-
Step 1: Endoproteolytic Cleavage. The initial cleavage of the pro-neurotensin precursor is mediated by a prohormone convertase (PC1/3 or PC2) to release the full-length Neurotensin (1-13). These enzymes recognize and cleave at the C-terminal side of paired basic amino acid residues.
-
Step 2: Exoproteolytic Trimming. Following the generation of NT(1-13), a carboxypeptidase B-like enzyme is used to specifically remove the C-terminal basic residues (in this case, the dipeptide preceded by Arg-Arg), resulting in the final Neurotensin (1-11) product.
Caption: Sequential enzymatic cleavage of pro-neurotensin to generate Neurotensin (1-11).
Frequently Asked Questions (FAQs)
Q1: Which prohormone convertase should I use, PC1/3 or PC2?
A1: Both PC1/3 and PC2 can process the pro-neurotensin precursor. However, their cleavage specificities can differ, with PC2 often generating smaller peptide fragments[7]. For the primary cleavage to obtain NT(1-13), PC1/3 is generally a suitable choice as it tends to produce larger intermediate peptides[7]. The optimal choice may depend on the specific precursor construct and the desired final product profile.
Q2: What are the critical parameters for the enzymatic cleavage reactions?
A2: The most critical parameters are pH, temperature, and the presence of cofactors. Prohormone convertases typically have an acidic pH optimum (around 5.5-6.0) and are calcium-dependent[7][8]. Carboxypeptidase B activity is generally optimal at a slightly more neutral pH (around 7.5-8.5). Maintaining the recommended temperature (usually 37°C) is also crucial for enzyme activity.
Q3: Can I perform both cleavage reactions in a single step?
A3: A single-step reaction is generally not recommended due to the differing optimal pH conditions for PCs and carboxypeptidase B. Performing the reactions sequentially allows for optimization of each enzymatic step, leading to a higher yield and purity of the final NT(1-11) product. A sequential approach also prevents the carboxypeptidase from prematurely acting on the precursor before the initial cleavage by the prohormone convertase has occurred.
Q4: How do I monitor the progress of the cleavage reactions?
A4: The most effective way to monitor the reactions is by taking time-point samples and analyzing them by High-Performance Liquid Chromatography (HPLC) and/or Mass Spectrometry (MS). This will allow you to track the disappearance of the substrate (pro-neurotensin or NT(1-13)) and the appearance of the product (NT(1-13) or NT(1-11)).
Q5: What is the best way to purify the final Neurotensin (1-11) product?
A5: Reversed-phase HPLC (RP-HPLC) is the standard method for purifying peptide fragments like Neurotensin (1-11)[9]. A C18 column with a water/acetonitrile gradient containing a low concentration of trifluoroacetic acid (TFA) is commonly used for separation.
Experimental Protocols
Protocol 1: Sequential Enzymatic Generation of Neurotensin (1-11)
This protocol outlines a two-step process for the generation of Neurotensin (1-11) from a recombinant pro-neurotensin precursor.
Step 1: PC1/3 Cleavage to Generate Neurotensin (1-13)
-
Substrate Preparation: Dissolve the purified pro-neurotensin precursor in nuclease-free water to a final concentration of 1 mg/mL.
-
Reaction Buffer Preparation (10X): Prepare a 10X PC1/3 reaction buffer containing 1 M Sodium Acetate (pH 5.5) and 50 mM CaCl₂.
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Pro-neurotensin solution (to a final concentration of 0.5 mg/mL)
-
10X PC1/3 Reaction Buffer (to a final 1X concentration)
-
Recombinant PC1/3 enzyme (start with a 1:100 enzyme to substrate ratio, w/w)
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction mixture at 37°C. It is recommended to perform a time-course experiment (e.g., taking aliquots at 0, 1, 2, 4, 8, and 16 hours) to determine the optimal incubation time.
-
Reaction Quenching: Stop the reaction by adding a protease inhibitor cocktail or by heat inactivation (e.g., 95°C for 5 minutes), if the enzyme is heat-labile. Alternatively, the reaction can be stopped by immediate acidification with TFA for direct HPLC analysis.
-
Analysis: Analyze an aliquot of the reaction mixture by RP-HPLC and Mass Spectrometry to confirm the generation of NT(1-13).
Step 2: Carboxypeptidase B Cleavage to Generate Neurotensin (1-11)
-
Buffer Adjustment: Adjust the pH of the reaction mixture from Step 1 to approximately 7.5-8.0 using a suitable buffer (e.g., Tris-HCl).
-
Enzyme Addition: Add Carboxypeptidase B to the reaction mixture. A starting enzyme to substrate (NT(1-13)) ratio of 1:200 (w/w) is recommended.
-
Incubation: Incubate the reaction at 37°C. Similar to the first step, a time-course experiment is advised to optimize the incubation period and prevent over-digestion.
-
Reaction Quenching: Stop the reaction as described in Step 1.5.
-
Analysis and Purification: Analyze the final reaction mixture by RP-HPLC and Mass Spectrometry to confirm the presence of NT(1-11). Proceed with RP-HPLC for purification.
Protocol 2: RP-HPLC Analysis and Purification
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min is a good starting point. This gradient may need to be optimized to achieve baseline separation of NT(1-13), NT(1-11), and any other fragments.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the peak of interest and confirm the identity and purity by Mass Spectrometry.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Cleavage of Pro-Neurotensin | 1. Suboptimal enzyme to substrate ratio. 2. Incorrect buffer conditions (pH, cofactors). 3. Short incubation time. 4. Enzyme inactivity. | 1. Optimize the enzyme to substrate ratio (try 1:50, 1:100, 1:200). 2. Verify the pH of the reaction buffer and ensure the correct concentration of CaCl₂. 3. Increase the incubation time based on time-course experiment results. 4. Test the enzyme activity with a control substrate. |
| Generation of Multiple Unwanted Fragments | 1. Off-target cleavage by the prohormone convertase. 2. Presence of contaminating proteases. 3. Over-digestion with Carboxypeptidase B. | 1. Titrate down the concentration of the prohormone convertase. 2. Ensure the purity of the precursor and enzymes. Add a broad-spectrum protease inhibitor cocktail (use with caution as it may inhibit your primary enzymes). 3. Optimize the Carboxypeptidase B incubation time and enzyme concentration. |
| Low Yield of Neurotensin (1-11) | 1. Inefficient cleavage in either or both steps. 2. Degradation of the final product. 3. Poor recovery during purification. | 1. Re-optimize the cleavage conditions for each enzyme as described above. 2. Minimize the incubation time for the carboxypeptidase step. Ensure samples are kept on ice or frozen when not in use. The stability of neurotensin fragments can be buffer-dependent[10]. 3. Check the binding capacity and recovery of your HPLC column. |
| Co-elution of NT(1-13) and NT(1-11) in HPLC | 1. Insufficient resolution of the HPLC method. | 1. Optimize the HPLC gradient. A shallower gradient around the elution time of the peptides will improve separation. 2. Consider a different column chemistry (e.g., a different C18 phase or a phenyl-hexyl column). |
Data Presentation and Analysis
Table 1: Recommended Reaction Conditions
| Parameter | PC1/3 Cleavage | Carboxypeptidase B Cleavage |
| Enzyme | Recombinant PC1/3 | Recombinant Carboxypeptidase B |
| Substrate | Pro-Neurotensin | Neurotensin (1-13) |
| pH | 5.5 - 6.0 | 7.5 - 8.5 |
| Buffer | Sodium Acetate | Tris-HCl or HEPES |
| Cofactor | 2-5 mM CaCl₂ | None typically required |
| Temperature | 37°C | 37°C |
| Enzyme:Substrate (w/w) | 1:100 (starting point) | 1:200 (starting point) |
| Incubation Time | 4 - 16 hours (optimize) | 1 - 4 hours (optimize) |
Mass Spectrometry Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is essential for confirming the identity of the cleavage products.
-
Expected Mass of Neurotensin (1-13): Calculate the theoretical monoisotopic mass of the pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu sequence.
-
Expected Mass of Neurotensin (1-11): Calculate the theoretical monoisotopic mass of the pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr sequence.
-
Tandem MS (MS/MS): Fragmentation analysis can be used to confirm the amino acid sequence of the generated peptides.
Caption: Workflow for mass spectrometry analysis of purified neurotensin fragments.
References
- Rovère, C., Barbero, P., & Kitabgi, P. (2000). Prohormone convertases differentially process pro-neurotensin/neuromedin N in tissues and cell lines. Journal of Neurochemistry, 75(4), 1664-1672.
- Kitabgi, P. (2006). Differential processing of pro-neurotensin/neuromedin N and relationship to pro-hormone convertases. Peptides, 27(10), 2508-2514.
- Gagnon, J., & Beaudet, A. (2010). Modulation of Prohormone Convertase 1/3 Properties Using Site-Directed Mutagenesis. Molecular Endocrinology, 24(7), 1436-1447.
- Jansen, E., Arolfo, M. P., & Lindberg, I. (2010). Inhibition of Prohormone Convertases PC1/3 and PC2 by 2,5-Dideoxystreptamine Derivatives. ACS Chemical Biology, 5(6), 593-602.
- Williamson, R. A., & Williamson, M. P. (2000). Expression and Purification of Recombinant Neurotensin in Escherichia coli.
- Griffin, J. F., & White, H. B. (2010). Stability of the Neurotensin Receptor NTS1 Free in Detergent Solution and Immobilized to Affinity Resin. PLoS ONE, 5(9), e12891.
- Lee, Y. C., Uttenthal, L. O., Smith, H. A., & Bloom, S. R. (1986). In vitro degradation of neurotensin in human plasma. Peptides, 7(3), 383-387.
- Hook, V. Y. H., Funkelstein, L., Lu, D., Bark, S., Wegman, S., & Hwang, S.-R. (2012). Analysis of peptides in prohormone convertase 1/3 null mouse brain using quantitative peptidomics. Journal of Neurochemistry, 121(4), 629-639.
- Masuyer, G., Pinho, C. M., Teixeira, P. F. S., Branca, R. M. M., Kmiec, B., Wallin, C., ... & Glaser, E. (2018). Mechanism of Peptide Binding and Cleavage by the Human Mitochondrial Peptidase Neurolysin. Journal of Molecular Biology, 430(3), 348-362.
-
protocols.io. (2016). HPLC Purification of Peptides. Retrieved from [Link]
- Bhatia, R., & Kumar, A. (2023). C-Terminal Arginine-Selective Cleavage of Peptides as a Method for Mimicking Carboxypeptidase B. Organic Letters, 25(34), 6334-6338.
- Cool, D. R., & Hardiman, A. (2007). C-Terminal sequencing of peptide hormones using carboxypeptidase Y and SELDI-TOF mass spectrometry. Peptides, 28(1), 32-37.
- Fricker, L. D. (2020). Peptide Biosynthesis: Prohormone Convertases 1/3 and 2. Endocrinology, 161(3), bqaa023.
- Checler, F., Vincent, J. P., & Kitabgi, P. (1986). Neurotensin analogs [D-TYR11] and [D-PHE11]neurotensin resist degradation by brain peptidases in vitro and in vivo. Journal of Pharmacology and Experimental Therapeutics, 238(1), 229-234.
- Kitabgi, P. (2002). Neurotensin and its Involvement in Reproductive Functions: An Exhaustive Review of the Literature. International Journal of Molecular Sciences, 23(5), 2585.
- Neeley, T. R. (2019). Charge-Based Optimization of Neurotensin for Neurotensin-Receptor-1 Targeting Utilizing a One-Bead One-Compound Peptide Library. DigitalCommons@UNMC.
- Sicard, F., Contesse, V., Lefebvre, H., Ait-Ali, D., Gras, M., Cartier, D., ... & Delarue, C. (2006). The N-Terminal Neurotensin Fragment, NT1–11, Inhibits Cortisol Secretion by Human Adrenocortical Cells. The Journal of Clinical Endocrinology & Metabolism, 91(8), 3131-3137.
- Gendron, L., Perron, A., Payet, M. D., & Gallo-Payet, N. (2002). Preclinical Evaluation of a New, Stabilized Neurotensin(8–13) Pseudopeptide Radiolabeled with 99m Tc. Journal of Nuclear Medicine, 43(3), 393-401.
- Doulut, S., Rodriguez, M., Lugrin, D., Vecchini, F., Coquerel, A., Fulcrand, P., ... & Martinez, J. (1991). The simultaneous determination of neurotensin and its major fragments by on-line trace enrichment HPLC with electrochemical detection.
- Blackburn, R. K., & Schmidt, D. E. (1985). Determination of Picomole Levels of Neurotensin, Bombesin, and Related Peptide Fragments Using Gradient Elution High Performance.
- Folkmersson, S., & Folk, J. E. (1958). CARBOXYPEPTIDASE B. Journal of Biological Chemistry, 231(1), 393-403.
-
Taylor & Francis Online. (n.d.). Carboxypeptidases – Knowledge and References. Retrieved from [Link]
- Huber, S., Casagrande, F., Hug, M. N., Wang, L., Heine, P., Kummer, L., ... & Plückthun, A. (2017). SPR-based fragment screening with neurotensin receptor 1 generates novel small molecule ligands. PLOS ONE, 12(5), e0175842.
- Rovère, C., Voisin, T., Barbero, P., & Kitabgi, P. (1996). Altered processing of the neurotensin/neuromedin N precursor in PC2 knock down mice: a biochemical and immunohistochemical study. Journal of Neurochemistry, 66(4), 1694-1701.
-
GenScript. (2014). Avoiding Peptide Assay Failure: Hidden Problems and Solutions. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Carboxypeptidase B – Knowledge and References. Retrieved from [Link]
- White, K. L., & Hsieh, M.-C. (2020). Conformational Changes in Tyrosine 11 of Neurotensin Are Required to Activate the Neurotensin Receptor 1. ACS Chemical Neuroscience, 11(10), 1461-1473.
-
Agilent. (2020). Gradient Design and Development. Retrieved from [Link]
- Krumm, B. E., & White, K. L. (2023). Unravelling the mechanism of neurotensin recognition by neurotensin receptor 1.
- Binder, E. B., Kinkead, B., Owens, M. J., & Nemeroff, C. B. (2001). The role of neurotensin in central nervous system pathophysiology: What is the evidence?. CNS drugs, 15(6), 443-453.
- Bouvier, M., & Dohlman, H. G. (2014). Structure of signaling-competent neurotensin receptor 1 obtained by directed evolution in Escherichia coli. Proceedings of the National Academy of Sciences, 111(6), E652-E661.
- Lavecchia, A., & Di Giovanni, C. (2020). Optimized Opioid-Neurotensin Multitarget Peptides: From Design to Structure–Activity Relationship Studies. Journal of Medicinal Chemistry, 63(18), 10376-10395.
- Kitabgi, P. (2006). Differential processing of pro-neurotensin/neuromedin N and relationship to pro-hormone convertases. Peptides, 27(10), 2508-2514.
- Wróblewski, K., & Stefanowicz, P. (2013). New method of peptide cleavage based on Edman degradation. Analytical and Bioanalytical Chemistry, 405(15), 5035-5039.
- Juliano, L., & Chagas, J. R. (2011). Hysteretic Behavior of Proprotein Convertase 1/3 (PC1/3). PLoS ONE, 6(9), e24653.
- Hook, V., & Funkelstein, L. (2018). i UNIVERSITY OF CALIFORNIA SAN DIEGO Protease Mechanisms for the Biosynthesis of Peptide Neurotransmitters A thesis submitted in. eScholarship.org.
Sources
- 1. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 2. Analysis of peptides in prohormone convertase 1/3 null mouse brain using quantitative peptidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. US9914754B2 - Conjugates of neurotensin or neurotensin analogs and uses thereof - Google Patents [patents.google.com]
- 7. Modulation of Prohormone Convertase 1/3 Properties Using Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical and Cell Biological Properties of the Human Prohormone Convertase 1/3 Ser357Gly Mutation: A PC1/3 Hypermorph - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unravelling the mechanism of neurotensin recognition by neurotensin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of a G-protein Coupled Receptor for Neurotensin by Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Solid-Phase Synthesis of Neurotensin (1-11)
Welcome to the technical support center for the solid-phase peptide synthesis (SPPS) of Neurotensin (1-11). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to low peptide yields during the synthesis of this specific peptide sequence: pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-OH .
Neurotensin (1-11) presents several synthetic challenges, including a pyroglutamic acid N-terminus, the potential for aspartimide formation at the Asparagine residue, and a notoriously difficult Arg-Arg dipeptide sequence. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and optimize your synthesis for higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield when synthesizing Neurotensin (1-11)?
Low yields in the SPPS of Neurotensin (1-11) can often be attributed to a few key factors:
-
Incomplete Deprotection: The failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a primary cause of truncated sequences.
-
Poor Coupling Efficiency: Incomplete amide bond formation leads to deletion sequences, where one or more amino acids are missing from the final peptide.[1] This is particularly prevalent with sterically hindered amino acids or "difficult" sequences like the Arg-Arg coupling in Neurotensin (1-11).[2][3]
-
Peptide Aggregation: As the peptide chain elongates, inter- and intra-chain hydrogen bonding can cause it to aggregate on the resin.[4][5] This aggregation can physically block reactive sites, preventing efficient deprotection and coupling.[1] Hydrophobic sequences are particularly prone to this issue.[4]
-
Aspartimide Formation: The Asparagine (Asn) residue is susceptible to a side reaction under basic conditions (like piperidine treatment for Fmoc removal), forming a cyclic aspartimide intermediate.[4][6][7] This can lead to a mixture of byproducts and reduce the yield of the desired peptide.[6]
-
Suboptimal Cleavage and Purification: Inefficient cleavage from the resin or losses during purification can significantly impact the final isolated yield.[8]
Q2: Which resin is best suited for the synthesis of Neurotensin (1-11)?
The choice of resin is critical. For a C-terminal carboxylic acid peptide like Neurotensin (1-11), a Wang resin or a 2-chlorotrityl chloride (2-CTC) resin is commonly used.[9][10]
-
Wang Resin: While a standard choice, high-loading Wang resins can sometimes exacerbate aggregation issues with difficult sequences.[10]
-
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is often preferred for sequences prone to diketopiperazine formation at the dipeptide stage, especially if Proline is one of the first two residues.[4] Its steric bulk can help minimize this side reaction.
-
TentaGel Resin: For challenging syntheses, a PEG-based resin like TentaGel can be beneficial. The polyethylene glycol chains can improve resin swelling and reduce peptide aggregation, leading to more efficient coupling reactions.[4][10] In one study on opioid-neurotensin hybrids, switching from a high-loading Wang resin to a lower-loading TentaGel resin significantly improved coupling efficiency.[10]
Q3: How can I monitor the progress of my synthesis to catch problems early?
Monitoring each coupling and deprotection step is crucial for troubleshooting.[11]
-
Qualitative Tests: The Kaiser test (for primary amines) or the Chloranil test can provide a quick, colorimetric indication of whether the coupling reaction has gone to completion.[12]
-
UV-Vis Spectrophotometry: Monitoring the UV absorbance of the piperidine solution used for Fmoc deprotection allows for a quantitative assessment of the reaction's progress.[13][14] A broadening of the Fmoc deprotection peak can be an indicator of peptide aggregation.[15]
-
Refractive Index Measurement: This process analytical tool (PAT) can be used for real-time monitoring of mass transfer during coupling and deprotection steps.[11]
In-Depth Troubleshooting Guide
This section provides detailed solutions to specific problems you might encounter during the synthesis of Neurotensin (1-11).
Problem 1: Low Coupling Efficiency, Especially at the Arg(Pbf)-Arg(Pbf) Sequence
The coupling of two consecutive Arginine residues is a well-known challenge in SPPS due to the steric hindrance of the bulky Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) side-chain protecting group.[3][9]
Root Cause Analysis:
The bulky nature of the Pbf group on the incoming amino acid and the resin-bound peptide chain can physically impede the approach of the activated carboxyl group to the N-terminal amine, slowing down or preventing complete amide bond formation.
Solutions & Protocols:
-
Extended Coupling Times and Double Coupling: A straightforward approach is to increase the reaction time for the Arg-Arg coupling. If a qualitative test still indicates incomplete coupling, a second coupling (double coupling) with fresh reagents is highly recommended.[3]
-
Use of More Potent Coupling Reagents: Standard carbodiimide reagents like DCC or DIC might not be efficient enough for this difficult coupling.[16] Consider using more powerful aminium/uronium or phosphonium salt-based reagents.
| Coupling Reagent | Class | Key Advantages for Difficult Couplings |
| HATU | Aminium Salt | Highly efficient, especially for sterically hindered couplings. The resulting OAt esters are more reactive than OBt esters.[17] |
| HBTU/TBTU | Aminium Salt | Very efficient with low racemization; resulting by-products are soluble, simplifying purification.[16][18] |
| PyBOP | Phosphonium Salt | Couples amino acids as efficiently as BOP, but with less hazardous byproducts.[17] |
| COMU | Aminium Salt | Comparable efficiency to HATU, but incorporates the non-explosive and more soluble Oxyma Pure leaving group.[18] |
Protocol: Optimized Double Coupling for Arg(Pbf)-Arg(Pbf)
-
First Coupling:
-
Swell the resin in DMF.
-
Deprotect the N-terminal Fmoc group of the resin-bound Proline with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate Fmoc-Arg(Pbf)-OH (3-5 equivalents) with HATU (3-5 equivalents) and a base like DIPEA or NMM (6-10 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 2-4 hours.
-
-
Monitoring:
-
Take a small sample of resin beads and perform a Kaiser test. If the beads are blue, the coupling is incomplete.
-
-
Second Coupling (if necessary):
-
Wash the resin with DMF.
-
Repeat the coupling step with a fresh solution of activated Fmoc-Arg(Pbf)-OH for another 2-4 hours.
-
-
Final Check:
-
Perform another Kaiser test. The beads should be colorless, indicating a complete reaction.
-
Problem 2: Peptide Aggregation Leading to Synthesis Failure
The Neurotensin (1-11) sequence contains several residues that can contribute to inter-chain hydrogen bonding and subsequent aggregation, especially as the peptide elongates.
Workflow for Diagnosing and Mitigating Aggregation
Caption: Decision workflow for addressing peptide aggregation.
Solutions & Protocols:
-
Solvent Modification: Switching from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or adding DMSO can help break up secondary structures.[4] A "Magic Mixture" containing DCM/DMF/NMP, Triton X100, and ethylene carbonate can also be effective.[19]
-
Chaotropic Salts: Washing the resin with solutions containing chaotropic salts like LiCl or KSCN before coupling can disrupt hydrogen bonding networks.[19][20]
-
Elevated Temperature: Performing couplings at higher temperatures (e.g., 50-75°C), often facilitated by a microwave peptide synthesizer, can increase reaction kinetics and disrupt aggregation.
Problem 3: Side Reactions - Aspartimide Formation at Asn5
The sequence contains an Asparagine (Asn) residue, which is prone to forming an aspartimide intermediate during the basic Fmoc-deprotection step.[6][7] This intermediate can then be attacked by piperidine to form piperidide adducts or by water to form a mixture of α- and β-aspartyl peptides, complicating purification and reducing the yield of the correct product.[4][6]
Root Cause Analysis:
The side-chain amide of Asn can be deprotonated under basic conditions, leading to a cyclization reaction with the peptide backbone, particularly when the following amino acid provides some steric hindrance.
Solutions & Protocols:
-
Use of Additives in Deprotection Cocktail: Adding a weak acid like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help suppress aspartimide formation by protonating the intermediate.[4]
-
Modified Deprotection Conditions: Using a less nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in combination with piperidine can sometimes reduce side reactions, although DBU itself can promote aspartimide formation if not used carefully.[7] Alternatively, using piperazine has been shown to cause fewer side reactions compared to piperidine.[7]
Protocol: Minimized Aspartimide Formation during Deprotection
-
Prepare the Deprotection Reagent: Create a solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Deprotection Step: After the coupling of Fmoc-Asn(Trt)-OH is complete and the resin is washed, treat the resin with the HOBt-containing piperidine solution.
-
Reaction Time: Keep the deprotection time as short as is effective (e.g., two treatments of 5-7 minutes each).
-
Washing: Thoroughly wash the resin with DMF immediately after deprotection to remove all traces of the basic solution.
Problem 4: Inefficient Cleavage from the Resin and Final Purification
Even a successful synthesis can be undermined by a poor cleavage or purification strategy.
Root Cause Analysis:
Incomplete removal of the peptide from the resin, degradation during cleavage due to insufficient scavengers, or co-elution of impurities during HPLC can all lead to a low final yield.
Solutions & Protocols:
-
Optimized Cleavage Cocktail: A standard cleavage cocktail for peptides with Arg(Pbf), Tyr(tBu), and Lys(Boc) is Trifluoroacetic acid (TFA) with scavengers. A common mixture is TFA/TIS/H₂O (95:2.5:2.5) .[10] Triisopropylsilane (TIS) is a crucial scavenger to prevent alkylation of the Tyrosine and other sensitive residues.
-
Cleavage Time: While 2-3 hours is often sufficient, peptides with multiple Arg(Pbf) groups may require longer cleavage times (up to 6 hours or more) for complete deprotection.[21] It can be beneficial to monitor the removal of the Pbf group by HPLC analysis of small aliquots.[21]
-
Purification Strategy: Neurotensin (1-11) is a relatively polar peptide. Reverse-phase HPLC (RP-HPLC) using a C18 column is the standard method for purification.
-
Buffers: A typical buffer system is Buffer A: 0.1% TFA in water, and Buffer B: 0.1% TFA in acetonitrile.[9]
-
Gradient: A shallow gradient (e.g., 0.5-1% increase in Buffer B per minute) will provide the best resolution to separate the target peptide from closely eluting deletion or modified sequences.[9]
-
Workflow for Cleavage and Purification
Caption: Standard workflow for peptide cleavage and purification.
References
- Carraway, R., & Leeman, S. E. (1975). The synthesis of neurotensin. Journal of Biological Chemistry, 250(5), 1912-1918.
-
Biotage. (2023). Using double coupling to improve your peptide synthesis. Available at: [Link]
-
Aapptec Peptides. Coupling Reagents. Available at: [Link]
-
Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. Available at: [Link]
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
-
ACS Publications. (2020). Optimized Opioid-Neurotensin Multitarget Peptides: From Design to Structure–Activity Relationship Studies. Journal of Medicinal Chemistry. Available at: [Link]
-
S4Science. Monitoring Peptide Synthesis. Available at: [Link]
-
ResearchGate. (2015). Which strategies do you use for difficult sequences in solid phase synthesis? Available at: [Link]
-
Indian Academy of Sciences. (2014). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences. Available at: [Link]
- White, P., & Collins, J. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
-
Royal Society of Chemistry. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications. Available at: [Link]
-
ResearchGate. (2014). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. s4science.at [s4science.at]
- 12. ias.ac.in [ias.ac.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 15. Development of ArgTag for Scalable Solid-Phase Synthesis of Aggregating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 18. bachem.com [bachem.com]
- 19. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. merckmillipore.com [merckmillipore.com]
Technical Support Center: Preserving the Integrity of Neurotensin (1-11) Standards
Welcome to the technical support center for Neurotensin (1-11) standards. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies for preventing the degradation of Neurotensin (1-11) during storage and experimental handling. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to ensure the integrity and reliability of your experimental outcomes.
Understanding Neurotensin (1-11) Stability: A Foundation for Success
Neurotensin (NT) is a 13-amino acid neuropeptide with the sequence pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu. The fragment of interest, Neurotensin (1-11), comprises the first eleven amino acids of this sequence. Understanding the inherent chemical properties of this fragment is the first step toward preventing its degradation.
Peptide degradation is a multifaceted process influenced by both the intrinsic properties of the peptide's amino acid sequence and extrinsic environmental factors. Degradation can be broadly categorized into chemical and physical pathways.[1] Chemical instability involves the breaking or formation of covalent bonds, leading to new chemical entities, while physical instability refers to changes in the peptide's secondary or tertiary structure, such as aggregation or adsorption to surfaces.
For Neurotensin (1-11), several potential degradation pathways should be considered:
-
Enzymatic Degradation: While much of the literature focuses on the cleavage of the full-length Neurotensin (1-13) at its C-terminus (e.g., at the Arg8-Arg9, Pro10-Tyr11, and Tyr11-Ile12 bonds), the (1-11) fragment itself can be susceptible to peptidases.[2] The presence of proline residues at positions 7 and 10 may offer some protection against certain proteases. Interestingly, one study found that a specific arginine-specific dibasic cleaving enzyme does not cleave Neurotensin or its (1-11) fragment, likely due to these proline residues.[3] However, other less specific peptidases present in biological samples or as contaminants could still pose a threat.
-
Hydrolysis and Deamidation: The presence of Asparagine (Asn) at position 5 and Glutamic acid (Glu) at position 4 makes the peptide susceptible to hydrolysis and deamidation, particularly at non-neutral pH. Deamidation of asparagine results in the formation of aspartic acid or iso-aspartic acid, which can alter the peptide's structure and function.
-
Oxidation: The Tyrosine (Tyr) residues at positions 3 and 11 are susceptible to oxidation. Exposure to oxygen, especially in the presence of metal ions, can lead to the modification of these residues and a potential loss of biological activity.
-
Physical Instability: Like many peptides, Neurotensin (1-11) can adsorb to surfaces, such as glass and plastic vials, leading to a decrease in the effective concentration of the standard. Aggregation is another concern, especially at high concentrations or after multiple freeze-thaw cycles.
To mitigate these risks, a comprehensive storage and handling strategy is essential.
Troubleshooting Guide: A Proactive Approach to Common Issues
This section addresses specific problems you might encounter with your Neurotensin (1-11) standard, providing potential causes and actionable solutions.
Q1: I'm seeing a loss of biological activity in my assay, but the peptide concentration seems correct based on my initial stock solution.
-
Potential Cause 1: Peptide Degradation. The peptide may have degraded due to improper storage or handling, even if the total peptide concentration appears unchanged by some quantification methods (e.g., UV absorbance).
-
Solution:
-
Verify Storage Conditions: Ensure the lyophilized peptide is stored at -20°C or -80°C in a tightly sealed, desiccated container.[4][5][6][7] For solutions, store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]
-
Assess Purity: Use a high-resolution analytical technique like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to check for the presence of degradation products.[8]
-
Use Fresh Aliquots: Always use a fresh aliquot for critical experiments to minimize the impact of any degradation in previously used vials.
-
-
-
Potential Cause 2: Adsorption to Surfaces. Peptides can stick to the walls of storage vials, especially at low concentrations.
-
Solution:
-
Use Low-Binding Tubes: Store peptide solutions in low-protein-binding microcentrifuge tubes.
-
Incorporate a Carrier Protein: For very dilute solutions, consider adding a carrier protein like bovine serum albumin (BSA) to the buffer to prevent adsorption. However, ensure the carrier protein does not interfere with your downstream application.
-
-
Q2: My HPLC analysis shows multiple peaks, but the standard was initially pure.
-
Potential Cause 1: Chemical Degradation. The appearance of new peaks is a strong indicator of chemical modification.
-
Solution:
-
Identify the Degradation Products: If possible, use Mass Spectrometry (MS) to identify the mass of the new peaks. A mass increase of 16 Da could indicate oxidation of a tyrosine residue. A mass increase of 1 Da could suggest deamidation of the asparagine residue.
-
Optimize Solution pH: If hydrolysis or deamidation is suspected, ensure your solvent pH is between 5 and 7.[7] Avoid highly acidic or basic conditions.
-
Protect from Light and Oxygen: Store peptide solutions in amber vials and consider purging the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.[1][6]
-
-
-
Potential Cause 2: Aggregation. Peptide aggregates can sometimes appear as distinct peaks in HPLC.
-
Solution:
-
Modify Solubilization Protocol: If the peptide is difficult to dissolve, try gentle vortexing or sonication. Avoid harsh conditions that could promote aggregation.
-
Filter the Solution: Before use, you can filter the peptide solution through a 0.22 µm filter to remove any pre-existing aggregates.
-
-
Q3: The lyophilized peptide has a different appearance (e.g., clumpy, glassy) than my previous batch.
-
Potential Cause: Hygroscopicity. Peptides, especially those with a high content of charged or polar amino acids, can be hygroscopic and absorb moisture from the air.
-
Solution:
-
Proper Handling: When weighing the lyophilized peptide, do so quickly in a low-humidity environment.[7]
-
Desiccate: Always store the lyophilized powder in a container with a desiccant.
-
Confirm Purity: The change in appearance does not necessarily mean the peptide is degraded. However, it is prudent to confirm its purity by HPLC before use.
-
-
Frequently Asked Questions (FAQs)
What is the best way to store lyophilized Neurotensin (1-11)?
For long-term storage, keep the lyophilized peptide at -20°C or ideally -80°C in a tightly sealed container with a desiccant to protect it from moisture.[5] For short-term storage (a few days to weeks), 4°C is acceptable.[7]
How should I reconstitute and store Neurotensin (1-11) in solution?
Use a high-purity, sterile solvent appropriate for your application. Water for injection or HPLC-grade water is a good starting point. For peptides with solubility issues, a small amount of a co-solvent like acetonitrile or DMSO may be necessary. Once in solution, it is crucial to aliquot the peptide into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
How many freeze-thaw cycles can a Neurotensin (1-11) solution tolerate?
It is best practice to avoid freeze-thaw cycles altogether by preparing single-use aliquots. Each cycle increases the risk of peptide degradation and aggregation.
What are the signs of Neurotensin (1-11) degradation?
Visible signs can include discoloration of the lyophilized powder or the appearance of precipitates in a solution. However, the most reliable indicators are a decrease in biological activity in your assay and the appearance of new peaks in an HPLC chromatogram.
Data Summary and Protocols
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -80°C | Years | Store in a desiccated, dark environment. |
| -20°C | Months to Years | Store in a desiccated, dark environment. | |
| 4°C | Weeks | For short-term storage only. | |
| In Solution | -80°C | Months | Aliquot into single-use volumes. |
| -20°C | Weeks to Months | Aliquot into single-use volumes. | |
| 4°C | Days | For immediate use. Avoid prolonged storage. |
Protocol: Reconstitution of Lyophilized Neurotensin (1-11)
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.
-
Add the desired volume of sterile, high-purity solvent to the vial.
-
Gently vortex or swirl the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.
-
If necessary, brief sonication in a water bath can aid in dissolving stubborn peptides.
-
Once dissolved, immediately aliquot the solution into low-protein-binding tubes for storage.
Visualizing Degradation Pathways
The following diagram illustrates the potential degradation pathways for Neurotensin (1-11).
Caption: Potential degradation pathways of Neurotensin (1-11).
By understanding the principles of peptide stability and implementing these proactive troubleshooting and handling strategies, you can ensure the integrity of your Neurotensin (1-11) standard, leading to more reliable and reproducible experimental results.
References
-
Huber, S., Casagrande, F., Hug, M. N., Wang, L., Heine, P., Kummer, L., et al. (2017). SPR-based fragment screening with neurotensin receptor 1 generates novel small molecule ligands. PLOS ONE, 12(5), e0175842. [Link]
-
Checler, F., Barelli, H., Kitabgi, P., & Vincent, J. P. (1986). Purification and characterization of a novel neurotensin-degrading peptidase from rat brain synaptic membranes. Journal of Biological Chemistry, 261(24), 11294–11301. [Link]
-
McDermott, J. R., Smith, A. I., Biggins, J. A., Hardy, J. A., & Edwardson, J. A. (1985). Stability of [D-Trp11]-neurotensin to rat brain peptidases. Regulatory Peptides, 10(2-3), 135–144. [Link]
-
Huber, S., et al. (2017). PLOS ONE. [Link]
-
Checler, F., Barelli, H., Kitabgi, P., & Vincent, J. P. (1986). Purification and characterization of a novel neurotensin-degrading peptidase from rat brain synaptic membranes. The Journal of Biological Chemistry, 261(24), 11294-11301. [Link]
-
Devi, L. (1991). Purification and characterization of a secreted arginine-specific dibasic cleaving enzyme from EL-4 cells. The Journal of biological chemistry, 266(31), 21080–21088. [Link]
-
GenScript. (n.d.). Peptide Storage and Handling. Retrieved from [Link]
-
GenScript. (n.d.). Neurotensin. Retrieved from [Link]
-
Cavelier, F., et al. (2020). Metabolically Stable Neurotensin Analogs Exert Potent and Long-Acting Analgesia Without Hypothermia. arXiv. [Link]
-
UniProt. (n.d.). Ace - Angiotensin-converting enzyme - Mesocricetus auratus (Golden hamster). Retrieved from [Link]
-
LKT Laboratories, Inc. (n.d.). Safety Data Sheet - Neurotensin (1-11). Retrieved from [Link]
-
Jay Campbell. (2023, January 18). Peptide Reconstitution and Peptide Storage Best Practices + Melanotan 2 + Q&A... [Video]. YouTube. [Link]
-
FIT9 WELLNESS. (n.d.). Best Practices for Storing Your Peptides: A Guide from FIT9 WELLNESS. Retrieved from [Link]
-
Doulut, S., et al. (1992). New hydroxamate inhibitors of neurotensin-degrading enzymes: Synthesis and enzyme active-site recognition. Journal of Medicinal Chemistry, 35(19), 3691-3700. [Link]
-
sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines - How to store a peptide?. Retrieved from [Link]
Sources
- 1. jpt.com [jpt.com]
- 2. Stability of [D-Trp11]-neurotensin to rat brain peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and characterization of a secreted arginine-specific dibasic cleaving enzyme from EL-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. bachem.com [bachem.com]
- 6. fit9atl.com [fit9atl.com]
- 7. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 8. SPR-based fragment screening with neurotensin receptor 1 generates novel small molecule ligands | PLOS One [journals.plos.org]
Addressing matrix effects in the detection of Neurotensin (1-11) in biological samples
<_ _>
A-Z Guide to Addressing Matrix Effects in Biological Samples
Welcome, researchers and drug development professionals. This guide, compiled by our senior application scientists, provides in-depth technical support for the quantitative analysis of Neurotensin (1-11) in complex biological matrices such as plasma, serum, and brain tissue. We will delve into the pervasive challenge of matrix effects, offering troubleshooting strategies and validated protocols to ensure the accuracy, precision, and reliability of your data.
I. Understanding the Challenge: Matrix Effects in Neurotensin (1-11) Analysis
The accurate quantification of Neurotensin (1-11), a key neuropeptide fragment, is often complicated by the sample matrix.[1][2] Matrix effects, primarily observed as ion suppression or enhancement in mass spectrometry-based assays, can significantly compromise data quality.[3][4][5] These effects arise from co-eluting endogenous components that interfere with the ionization of the target analyte.[1][5]
Key interfering components in biological samples include:
-
Phospholipids: Abundant in plasma and serum, these molecules are notorious for causing ion suppression and fouling mass spectrometry sources.[6][7][8]
-
Salts and Proteins: High concentrations of salts and proteins can also lead to signal suppression and interfere with analyte extraction.[4][9]
II. Frequently Asked Questions (FAQs)
Here we address common questions encountered during the bioanalysis of Neurotensin (1-11).
Q1: My Neurotensin (1-11) signal is significantly lower in plasma samples compared to my standards in neat solution. What is the likely cause?
A1: This is a classic sign of ion suppression , a common matrix effect.[3][4] Endogenous components in the plasma, such as phospholipids and salts, co-elute with your analyte and compete for ionization in the mass spectrometer's source, leading to a reduced signal for Neurotensin (1-11).[1][5] To confirm this, you can perform a post-column infusion experiment.[10]
Q2: What is the most effective sample preparation technique to minimize matrix effects for Neurotensin (1-11)?
A2: Solid-Phase Extraction (SPE) is highly recommended for peptide analysis from complex matrices.[2][11] It provides superior cleanup compared to simpler methods like protein precipitation by effectively removing interfering substances.[2] For Neurotensin (1-11), a mixed-mode cation exchange SPE sorbent can be particularly effective due to the peptide's basic nature.
Q3: I'm observing poor recovery of Neurotensin (1-11) after my extraction procedure. What could be the issue?
A3: Poor recovery of peptides like Neurotensin (1-11) can stem from several factors:
-
Adsorption: Peptides can adsorb to plasticware and column surfaces. Using low-binding tubes and plates is crucial.[1]
-
Inefficient Elution: The elution solvent in your SPE protocol may not be strong enough to desorb the analyte completely from the sorbent.
-
Degradation: Peptides are susceptible to enzymatic degradation. Acidifying samples can help improve stability.[1]
Q4: How can I be certain that the peak I'm integrating is Neurotensin (1-11) and not an interfering species?
A4: The gold standard for ensuring specificity is the use of tandem mass spectrometry (LC-MS/MS) . By monitoring multiple, specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), you can confidently identify and quantify your target peptide.[12][13] Additionally, a stable isotope-labeled internal standard (SIL-IS) for Neurotensin (1-11) will have the same fragmentation pattern but a different mass, providing an extra layer of confirmation.[14][15]
Q5: What is a stable isotope-labeled internal standard (SIL-IS) and why is it critical for accurate quantification?
A5: A SIL-IS is a synthetic version of your analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, or ²H).[16] It is chemically identical to the analyte and will co-elute chromatographically and experience the same extraction recovery and matrix effects.[15] By normalizing the analyte's signal to the SIL-IS signal, you can accurately compensate for variations in sample preparation and ion suppression, leading to highly reliable quantitative data.[14][15][17]
III. Troubleshooting Guides
This section provides structured guidance for resolving specific experimental issues.
Guide 1: Diagnosing and Mitigating Ion Suppression
Symptom: You observe a significantly lower signal for Neurotensin (1-11) in your biological samples compared to standards prepared in a clean solvent.
Workflow for Diagnosis and Mitigation:
Caption: Workflow for addressing ion suppression.
Detailed Steps:
-
Confirm Ion Suppression: A post-column infusion experiment is the definitive way to diagnose ion suppression.[10] This involves infusing a constant flow of a Neurotensin (1-11) solution into the mass spectrometer while injecting an extracted blank matrix sample. A dip in the baseline signal at the retention time of co-eluting matrix components confirms ion suppression.[10]
-
Enhance Sample Preparation:
-
Solid-Phase Extraction (SPE): This is the most effective way to remove a broad range of interferences.[2][11]
-
Phospholipid Removal: If phospholipids are the primary culprits, specialized phospholipid removal plates or cartridges can be used.[6][7][18][19] These products typically use a sorbent that specifically retains phospholipids while allowing the analyte to pass through.[18][19]
-
-
Optimize Chromatography:
-
Gradient Modification: Adjusting the gradient profile can help separate Neurotensin (1-11) from interfering matrix components.
-
Column Choice: Using a column with a different chemistry or a smaller particle size can improve resolution.
-
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the ultimate tool for compensating for matrix effects.[14][15] Since the SIL-IS is affected by ion suppression in the same way as the analyte, the ratio of their signals remains constant, ensuring accurate quantification.[15][17]
Guide 2: Improving Low Analyte Recovery
Symptom: The recovery of Neurotensin (1-11) from your biological samples is consistently low.
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| Analyte Adsorption | Peptides, especially basic ones like Neurotensin (1-11), can non-specifically bind to surfaces of plastic tubes, plates, and vials.[1] | Use low-binding polypropylene or silanized glass consumables. Pre-conditioning containers with a blocking agent like bovine serum albumin (BSA) can also help.[1] |
| Inefficient SPE Elution | The elution solvent may not be strong enough to fully desorb Neurotensin (1-11) from the SPE sorbent. | Increase the organic content or add a small percentage of a stronger acid (e.g., trifluoroacetic acid) to the elution solvent. Test a range of elution solvent compositions to find the optimal conditions. |
| Peptide Degradation | Proteases present in biological samples can degrade Neurotensin (1-11). | Add protease inhibitors to your samples immediately after collection. Keeping samples on ice and acidifying them can also help to inactivate enzymes.[1] |
| Suboptimal pH | The pH of the sample and wash solutions during SPE can affect the retention and recovery of the analyte. | For a basic peptide like Neurotensin (1-11) on a cation exchange sorbent, ensure the loading and wash solutions have a pH that promotes its positive charge, and the elution solution has a pH that neutralizes this charge. |
IV. Validated Experimental Protocols
These protocols provide a starting point for developing a robust bioanalytical method for Neurotensin (1-11).
Protocol 1: Solid-Phase Extraction (SPE) for Neurotensin (1-11) from Human Plasma
This protocol is designed for a mixed-mode cation exchange SPE plate.
Workflow Diagram:
Caption: Solid-Phase Extraction workflow.
Step-by-Step Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 20 µL of SIL-IS working solution and 200 µL of 4% phosphoric acid in water.
-
Vortex for 30 seconds.
-
-
SPE Plate Conditioning:
-
Add 1 mL of methanol to each well and apply vacuum or positive pressure to pass the solvent through.
-
-
SPE Plate Equilibration:
-
Add 1 mL of water to each well and pass it through.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE plate and apply a slow vacuum to pass the sample through the sorbent.
-
-
Wash Steps:
-
Wash 1: Add 1 mL of 2% formic acid in water to each well and pass it through.
-
Wash 2: Add 1 mL of methanol to each well and pass it through.
-
-
Elution:
-
Elute Neurotensin (1-11) by adding 500 µL of 5% ammonium hydroxide in methanol to each well. Collect the eluate in a clean collection plate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Protocol 2: Post-Column Infusion to Detect Ion Suppression
Experimental Setup:
-
Prepare a stock solution of Neurotensin (1-11) at a concentration that gives a stable and moderate signal on your mass spectrometer.
-
Set up a T-junction between your LC column and the mass spectrometer's ion source.
-
Use a syringe pump to deliver the Neurotensin (1-11) solution at a constant, low flow rate (e.g., 10 µL/min) into the T-junction.
-
Begin acquiring data on the mass spectrometer, monitoring the MRM transition for Neurotensin (1-11). You should see a stable baseline signal.
-
Inject a prepared blank matrix sample (e.g., plasma extracted using your current method) onto the LC system.
-
Monitor the baseline. Any significant drop in the signal indicates ion suppression at that retention time.[10]
V. Method Validation and Regulatory Compliance
All bioanalytical methods must be validated to ensure their reliability.[20][21] Key validation parameters, as outlined in the FDA's Bioanalytical Method Validation Guidance, include:[20][22][23][24]
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.[21]
-
Accuracy and Precision: How close the measured values are to the true value and to each other.
-
Calibration Curve and Range: The relationship between concentration and response, and the limits of reliable quantification (LLOQ and ULOQ).
-
Matrix Effect: Assessment of the impact of the biological matrix on analyte quantification.
-
Stability: Ensuring the analyte is stable throughout the sample handling, processing, and storage procedures.
By systematically addressing matrix effects and rigorously validating your method, you can generate high-quality, reliable data for your research and drug development programs.
References
-
Detection and quantification of neurotensin in human brain tissue by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. PubMed. Available from: [Link]
-
Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Aragen Life Sciences. Available from: [Link]
-
Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics. National Institutes of Health. Available from: [Link]
-
A peptide-neurotensin conjugate that crosses the blood-brain barrier induces pharmacological hypothermia associated with anticonvulsant, neuroprotective, and anti-inflammatory properties following status epilepticus in mice. PubMed Central. Available from: [Link]
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry - ACS Publications. Available from: [Link]
-
All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions. Available from: [Link]
-
Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials. Sannova. Available from: [Link]
-
Peptide bioanalysis – solution guide. Bioanalysis Zone. Available from: [Link]
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. National Institutes of Health. Available from: [Link]
-
Simultaneous mass spectrometry imaging of multiple neuropeptides in the brain and alterations induced by experimental parkinsonism. DiVA. Available from: [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Available from: [Link]
-
A peptide-neurotensin conjugate that crosses the blood-brain barrier induces pharmacological hypothermia associated with anticonvulsant, neuroprotective, and anti-inflammatory properties following status epilepticus in mice. eLife. Available from: [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available from: [Link]
-
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. Available from: [Link]
-
Peptide nucleic acids targeted to the neurotensin receptor and administered i.p. cross the blood–brain barrier and specifically reduce gene expression. PNAS. Available from: [Link]
-
Comparative study of stable isotope-labeled internal standard substances for the LC-MS/MS determination of the urinary excretion of melatonin. J-STAGE. Available from: [Link]
-
A peptide-neurotensin conjugate that crosses the blood-brain barrier induces pharmacological hypothermia associated with anticonvulsant, neuroprotective and anti-inflammatory properties following status epilepticus in mice. eLife. Available from: [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health. Available from: [Link]
-
Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics. Available from: [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available from: [Link]
-
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. Available from: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available from: [Link]
-
The N-Terminal Neurotensin Fragment, NT1–11, Inhibits Cortisol Secretion by Human Adrenocortical Cells. Endocrine Society. Available from: [Link]
-
Ion suppression (mass spectrometry). Wikipedia. Available from: [Link]
-
Identification and Quantification of Neuropeptides in Brain Tissue by Capillary Liquid Chromatography Coupled Off-Line to MALDI-. CDC Stacks. Available from: [Link]
-
Sample Prep Tech Tip: Phospholipid Removal. Phenomenex. Available from: [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. Available from: [Link]
-
FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. Available from: [Link]
-
SAMPLE PREPARATION. Phenomenex. Available from: [Link]
-
Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. PubMed. Available from: [Link]
-
LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Chromatography Today. Available from: [Link]
-
Reducing Peptide Sequence Bias in Quantitative Mass Spectrometry Data with Machine Learning. Journal of Proteome Research - ACS Publications. Available from: [Link]
-
Molecular cloning and functional characterization of a type-I neurotensin receptor (NTR) and a novel NTR from the bullfrog brain. Journal of Molecular Endocrinology. Available from: [Link]
-
Ion Suppression Effect in DESI Mass Spectrometry and ESI Mass Spectrometry. ResearchGate. Available from: [Link]
-
Peptide Bioanalysis Solution Guide. Lambda Life a.s. Available from: [Link]
-
The trials and triumphs in oligonucleotide bioanalysis. Bioanalysis Zone. Available from: [Link]
-
Dr. Ehrenstorfer - Introduction to stable isotope internal standards. YouTube. Available from: [Link]
-
Solid Phase Extraction (SPE) Tutorial. YouTube. Available from: [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. Available from: [Link]
-
Internal Standard Considerations for Protein Therapeutic Bioanalytical LC–MS/MS Assays. Future Science. Available from: [Link]
-
USFDA. Guidance for Industry: Bioanalytical Method Validation. ResearchGate. Available from: [Link]
Sources
- 1. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences [aragen.com]
- 2. Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials - Sannova [sannova.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. lambda.sk [lambda.sk]
- 14. Detection and quantification of neurotensin in human brain tissue by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. youtube.com [youtube.com]
- 17. jsbms.jp [jsbms.jp]
- 18. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. fda.gov [fda.gov]
- 21. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 22. resolvemass.ca [resolvemass.ca]
- 23. bioanalysis-zone.com [bioanalysis-zone.com]
- 24. researchgate.net [researchgate.net]
Navigating the Nuances of Synthetic Neurotensin (1-11) Purity: A Technical Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with synthetic Neurotensin (1-11) and need to ensure the utmost purity and integrity of their peptide for reliable experimental outcomes. In the world of neuropeptide research, the adage "garbage in, garbage out" has never been more pertinent. Even minor impurities can significantly alter experimental results, leading to misinterpretation of data and jeopardizing the reproducibility of your studies.[1]
This resource provides a structured approach to confirming the purity of your synthetic Neurotensin (1-11), moving beyond simple checklists to explain the scientific rationale behind each analytical technique. We will delve into common issues, provide detailed troubleshooting protocols, and offer insights gleaned from years of hands-on experience in peptide chemistry and analysis.
The Critical Importance of Purity for Neurotensin (1-11)
Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous and gastrointestinal systems.[2] The truncated fragment, Neurotensin (1-11), is also of significant interest for its biological activities. The fidelity of your research hinges on the precise molecular identity and purity of the synthetic peptide you are using. Impurities, which can arise during solid-phase peptide synthesis (SPPS), may include deletion sequences, truncated sequences, incompletely deprotected peptides, or by-products from side reactions.[3] These contaminants can compete with the target peptide for receptor binding or elicit off-target effects, confounding your results.
Core Analytical Strategy: An Orthogonal Approach
No single analytical technique is infallible.[4] A truly rigorous assessment of peptide purity relies on an orthogonal approach, employing multiple methods that measure different physicochemical properties of the peptide. This ensures that what one method might miss, another will detect.
dot graph "Orthogonal_Approach_for_Purity_Confirmation" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_0" { label="Initial Assessment"; bgcolor="#F1F3F4"; "RP_HPLC" [label="Reverse-Phase HPLC\n(Purity Assessment)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MS" [label="Mass Spectrometry\n(Identity Confirmation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_1" { label="Quantitative & Compositional Analysis"; bgcolor="#F1F3F4"; "AAA" [label="Amino Acid Analysis\n(Quantification & Composition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Water_Content" [label="Water Content\n(Karl Fischer Titration)", fillcolor="#FBBC05", fontcolor="#202124"]; "Counterion_Content" [label="Counterion Content\n(IC or NMR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_2" { label="Final Purity Calculation"; bgcolor="#F1F3F4"; "Net_Peptide_Content" [label="Net Peptide Content\n(Mass Balance)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; }
"RP_HPLC" -> "Net_Peptide_Content" [label="Provides % Purity"]; "MS" -> "RP_HPLC" [label="Confirms Peak Identity"]; "AAA" -> "Net_Peptide_Content" [label="Determines Peptide Amount"]; "Water_Content" -> "Net_Peptide_Content"; "Counterion_Content" -> "Net_Peptide_Content"; } Caption: Orthogonal workflow for comprehensive purity analysis of synthetic peptides.
Troubleshooting & FAQs: A Deeper Dive into Purity Confirmation
This section addresses common questions and challenges encountered during the purity analysis of synthetic Neurotensin (1-11).
Question 1: My HPLC chromatogram shows a single major peak. Is this sufficient to confirm the purity of my Neurotensin (1-11)?
Answer: While a single, sharp peak on a reverse-phase high-performance liquid chromatography (RP-HPLC) chromatogram is a positive indicator, it is not, on its own, definitive proof of purity. Co-elution of impurities with the main peptide peak is a common issue.[5] To confidently assess purity, you must couple HPLC with mass spectrometry (MS) and consider other analytical techniques.
Expert Insight: The choice of detection wavelength in HPLC is crucial. Peptide bonds have a strong absorbance around 210-220 nm, making this range ideal for detecting all peptide species, including impurities that may lack aromatic residues.[6][7] Relying solely on absorbance at 280 nm, which is specific for tryptophan and tyrosine, can lead to an overestimation of purity if impurities lack these amino acids.
Troubleshooting Protocol: HPLC-MS for Identity and Purity
This protocol outlines the standard procedure for analyzing synthetic Neurotensin (1-11) using LC-MS.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of your lyophilized Neurotensin (1-11) powder.
-
Dissolve the peptide in a suitable diluent. A common starting point is 0.1% trifluoroacetic acid (TFA) in water. Some peptides may require a small amount of organic solvent like acetonitrile for complete dissolution.[3]
-
Prepare a final concentration of 0.2-1.0 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulates.
-
-
LC-MS System Configuration:
-
LC System: A UHPLC or HPLC system capable of generating reproducible gradients.[8]
-
Column: A C18 reversed-phase column is the workhorse for peptide analysis.[7] Typical dimensions are 2.1 mm x 100 mm with a 1.7 µm particle size for UHPLC.[5]
-
Mobile Phase A: 0.1% Formic Acid or 0.1% TFA in water.
-
Mobile Phase B: 0.1% Formic Acid or 0.1% TFA in acetonitrile.
-
MS Detector: An electrospray ionization (ESI) mass spectrometer is most commonly used for peptide analysis.[9]
-
-
Chromatographic Method:
-
Flow Rate: 0.2-0.4 mL/min for a 2.1 mm ID column.
-
Column Temperature: 40-60°C to improve peak shape and resolution.[10]
-
Gradient: A linear gradient from ~5% to 50% Mobile Phase B over 15-30 minutes is a good starting point. This will need to be optimized for your specific peptide.
-
Detection: UV detection at 214 nm or 220 nm.
-
-
Data Analysis:
-
Purity Calculation: The purity is expressed as the percentage of the area of the main peptide peak relative to the total area of all peaks in the chromatogram.[6]
-
Mass Confirmation: The mass spectrometer will provide the mass-to-charge ratio (m/z) of the eluting peaks. Confirm that the molecular weight of the main peak matches the theoretical molecular weight of Neurotensin (1-11).
-
| Parameter | Typical Value for Neurotensin (1-11) | Rationale |
| Purity (by HPLC at 214 nm) | >95% for most research applications | Ensures that the majority of the material is the target peptide.[1] |
| Molecular Weight (by MS) | Matches theoretical mass ± 0.5 Da | Confirms the identity of the peptide and rules out major modifications.[11] |
Question 2: The mass spectrometry data confirms the correct molecular weight, but the biological activity of my peptide is lower than expected. What could be the issue?
Answer: This is a classic scenario that highlights the limitations of relying solely on HPLC purity and mass confirmation. Several factors could be at play:
-
Presence of Isobaric Impurities: These are impurities that have the same mass as the target peptide but a different structure (e.g., epimers or isomers).[12] Standard LC-MS may not be able to separate or distinguish these.
-
Incorrect Peptide Quantification: Lyophilized peptides are not 100% peptide. They contain water and counterions (like TFA from the purification process).[9] If you are quantifying your peptide by gross weight, you are likely using a lower molar amount than intended.
-
Peptide Aggregation: Peptides can form aggregates, which may have reduced biological activity.[13]
Expert Insight: The "purity" value from an HPLC chromatogram is a measure of homogeneity, not content. To accurately determine the amount of active peptide, you must perform a quantitative Amino Acid Analysis (AAA).[14]
Troubleshooting Protocol: Quantitative Amino Acid Analysis (AAA)
AAA is considered the gold standard for determining the net peptide content (NPC).[9] It involves hydrolyzing the peptide into its constituent amino acids and then quantifying each amino acid.
Step-by-Step Methodology:
-
Sample Hydrolysis:
-
An accurately weighed amount of the peptide is hydrolyzed in 6N HCl at 110°C for 24 hours. This breaks all the peptide bonds.
-
Note: This harsh acidic condition can degrade certain amino acids like serine and threonine, and completely destroys tryptophan.[15] Correction factors are often applied.
-
-
Amino Acid Separation and Detection:
-
The resulting amino acid mixture is separated by ion-exchange chromatography or reverse-phase chromatography after derivatization with a fluorescent tag (e.g., AccQ-Tag™).[9]
-
The amount of each amino acid is quantified by comparing its peak area to that of a known standard.
-
-
Data Analysis:
-
The molar amount of each amino acid is determined.
-
By knowing the sequence of Neurotensin (1-11), the total amount of peptide in the original sample can be calculated. This gives you the Net Peptide Content.
-
| Analytical Technique | Information Provided | Why it's Important |
| Amino Acid Analysis (AAA) | Net Peptide Content, Amino Acid Ratios | The most accurate way to quantify the peptide for preparing solutions of a known molar concentration.[15][16] |
| Karl Fischer Titration | Water Content | Essential for calculating the mass balance and understanding the hygroscopic nature of the peptide.[17] |
| Ion Chromatography (IC) | Counterion (e.g., TFA) Content | TFA can be toxic to cells, and its content is needed for an accurate mass balance calculation.[14] |
Question 3: How can I be sure that the amino acid stereochemistry (L vs. D) is correct in my synthetic Neurotensin (1-11)?
Answer: Racemization, the conversion of an L-amino acid to a D-amino acid, can occur during peptide synthesis, particularly for certain amino acids. The presence of D-isomers can significantly impact the peptide's structure and biological function. Standard RP-HPLC and MS will not detect these enantiomeric impurities.
Expert Insight: While not always a routine analysis for standard research-grade peptides, confirming the enantiomeric purity is critical for therapeutic peptide development.[18] This often requires specialized chromatographic methods or hydrolysis followed by chiral analysis.
Advanced Analytical Technique: Chiral Amino Acid Analysis
-
Peptide Hydrolysis: The peptide is hydrolyzed as in the standard AAA protocol.
-
Chiral Derivatization: The resulting amino acids are reacted with a chiral derivatizing agent.
-
Separation and Detection: The derivatized amino acids are then separated using gas chromatography (GC) or HPLC, which can resolve the L- and D-enantiomers.
Summary: A Self-Validating System for Purity Confirmation
By adopting a multi-pronged analytical strategy, you create a self-validating system for confirming the purity of your synthetic Neurotensin (1-11).
dot graph "Self_Validating_System" { layout=dot; rankdir=LR; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
"Purity" [label="HPLC Purity\n(Homogeneity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Identity" [label="Mass Spec\n(Molecular Weight)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Quantity" [label="Amino Acid Analysis\n(Net Peptide Content)", fillcolor="#FBBC05", fontcolor="#202124"]; "Confidence" [label="High Confidence\nin Peptide Quality", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Purity" -> "Confidence"; "Identity" -> "Confidence"; "Quantity" -> "Confidence"; } Caption: A multi-technique approach ensures high confidence in peptide quality.
References
-
Characterization of Synthetic Peptides by Mass Spectrometry - PubMed. Available at: [Link]
-
Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - ACS Publications. Available at: [Link]
-
Understanding Peptide Purity Testing - Maxed Out Compounds. Available at: [Link]
-
Advancements in Synthetic Peptide Characterization Technologies - ResolveMass. Available at: [Link]
-
A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING - Waters Corporation. Available at: [Link]
-
Characterization of Synthetic Peptides by Mass Spectrometry - Springer Nature Experiments. Available at: [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. Available at: [Link]
-
Principle of Peptide Purity Analysis Using HPLC - Mtoz Biolabs. Available at: [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control - ResearchGate. Available at: [Link]
-
Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration - Polypeptide. Available at: [Link]
-
Quality control: the central pillar supporting peptide manufacturing - European Pharmaceutical Review. Available at: [Link]
-
Amino Acid Analysis Overview - Bio-Synthesis. Available at: [Link]
-
How to verify the structure and purity of peptides? - Biotyscience. Available at: [Link]
-
Ask the Expert: Developing Strategic Analytical Programs for Therapeutic Peptides - BioProcess International. Available at: [Link]
-
How can I check the purity level of a peptide in a synthesized powder besides a BCA test? - ResearchGate. Available at: [Link]
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study - Almac. Available at: [Link]
-
4 things to remember about Amino Acid Analysis of proteins & peptides - Alphalyse. Available at: [Link]
-
Peptide analysis using reverse phase liquid chromatography - Separation Science. Available at: [Link]
-
Reversed-Phase Liquid Chromatography for the Separation and Purification of Peptides and Proteins - Chromatography Today. Available at: [Link]
-
Analysis of a G-protein Coupled Receptor for Neurotensin by Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC - NIH. Available at: [Link]
-
Conformational Changes in Tyrosine 11 of Neurotensin Are Required to Activate the Neurotensin Receptor 1 - PubMed Central. Available at: [Link]
Sources
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. Conformational Changes in Tyrosine 11 of Neurotensin Are Required to Activate the Neurotensin Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. almacgroup.com [almacgroup.com]
- 4. How to verify the structure and purity of peptides? [en.biotech-pack.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 8. ijsra.net [ijsra.net]
- 9. biosynth.com [biosynth.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. bioprocessintl.com [bioprocessintl.com]
- 14. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 15. Amino Acid Analysis: 4 Important Facts [alphalyse.com]
- 16. Amino Acid Analysis Overview [biosyn.com]
- 17. polypeptide.com [polypeptide.com]
- 18. pubs.acs.org [pubs.acs.org]
Neurotensin (1-11) Peptide: A Technical Support Guide for Researchers
Welcome to the technical support center for Neurotensin (1-11). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the handling and use of this peptide. Here, we will delve into the critical aspects of dissolution, storage, and application of Neurotensin (1-11), ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Neurotensin (1-11) and what are its key physicochemical properties?
Neurotensin (1-11) is the N-terminal fragment of the 13-amino acid neuropeptide, Neurotensin. It is generated through cleavage of the full-length peptide.[1] The sequence of Neurotensin (1-11) is pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-OH.
| Property | Value | Source |
| Molecular Weight | 1446.66 g/mol | [2][3] |
| Molecular Formula | C66H99N19O18 | [3] |
| Purity | Typically >95% | [4] |
Q2: What is the best solvent for dissolving lyophilized Neurotensin (1-11)?
The primary recommended solvent for Neurotensin (1-11) is sterile, high-purity water. For a related novel hexapeptide with neurotensin activity, solubility in aqueous solution was found to be greater than 10 mg/ml.[2]
For peptides that are difficult to dissolve in water, other solvents can be considered. A common strategy for hydrophobic peptides is to first dissolve them in a minimal amount of a stronger solvent like dimethyl sulfoxide (DMSO) and then slowly add the aqueous buffer of choice.[5]
Q3: What is the optimal pH for dissolving and storing Neurotensin (1-11) solutions?
The stability of peptides in aqueous solution is highly pH-dependent. For a novel hexapeptide with neurotensin activity, the greatest stability was observed at approximately pH 4.[2] However, for in vitro and in vivo experiments that require physiological conditions, a neutral pH is often necessary. Studies on Neurotensin (8-13) analogues have shown good stability at pH 7.4 for at least 60 minutes.
Recommendation: For short-term use in biological assays, reconstituting in a buffer at pH 7.4 is acceptable. For long-term storage of stock solutions, a slightly acidic pH may improve stability, though it is always best to prepare fresh solutions for each experiment.
Q4: How should I store lyophilized and reconstituted Neurotensin (1-11)?
Proper storage is crucial to maintain the biological activity of the peptide.
-
Lyophilized Peptide: Store desiccated at -20°C.[4]
-
Reconstituted Peptide: For short-term storage (days to a week), keep at 2-8°C. For long-term storage, it is recommended to aliquot the reconstituted peptide into single-use volumes and store at -20°C or -80°C. Crucially, avoid repeated freeze-thaw cycles , as this can lead to peptide degradation.[5]
Troubleshooting Guide
Issue: The peptide won't dissolve completely.
Possible Causes & Solutions:
-
Incorrect Solvent: While water is the primary recommendation, the peptide's net charge can influence its solubility. Neurotensin (1-11) has a net positive charge, which suggests it should be soluble in acidic solutions. If you encounter solubility issues in water, try a dilute aqueous solution of acetic acid (e.g., 10%).
-
Concentration is Too High: You may be attempting to dissolve the peptide at a concentration above its solubility limit. Try preparing a more dilute solution.
-
Insufficient Mixing: Ensure gentle but thorough mixing. Avoid vigorous vortexing, which can cause aggregation. Gentle swirling or inversion of the vial is recommended.
-
Use of Sonication: If gentle mixing is insufficient, brief sonication in a water bath can help to break up any aggregates and facilitate dissolution.[5]
Issue: I'm observing peptide aggregation or precipitation.
Possible Causes & Solutions:
-
Improper Reconstitution: Rapid addition of solvent or vigorous shaking can promote aggregation. Always add the solvent slowly and mix gently.
-
Buffer Incompatibility: The composition of your buffer can affect peptide solubility. If you observe precipitation after diluting a stock solution into your experimental buffer, the buffer may be incompatible. Consider preparing the peptide directly in the final experimental buffer at a lower concentration.
-
Multiple Freeze-Thaw Cycles: As previously mentioned, this is a common cause of peptide aggregation and degradation. Aliquoting into single-use vials is the best practice to avoid this.
Issue: I'm seeing inconsistent results in my biological assays.
Possible Causes & Solutions:
-
Peptide Degradation: Improper storage of either the lyophilized powder or the reconstituted solution can lead to loss of biological activity. Always follow the recommended storage conditions and prepare fresh solutions whenever possible.
-
Inaccurate Peptide Concentration: Ensure accurate measurement of the solvent volume during reconstitution. Use calibrated pipettes for precise measurements.
-
Adsorption to Surfaces: Peptides can adsorb to glass and plastic surfaces. To minimize this, consider using low-protein-binding tubes and pipette tips. Including a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your buffers can also help prevent adsorption.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Neurotensin (1-11)
This protocol provides a step-by-step guide for the proper reconstitution of lyophilized Neurotensin (1-11) to ensure optimal solubility and biological activity.
Caption: Workflow for the reconstitution of lyophilized peptides.
Steps:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized Neurotensin (1-11) to come to room temperature. This prevents condensation of atmospheric moisture, which can affect the stability of the peptide.
-
Prepare a Sterile Workspace: Work in a laminar flow hood or a clean, designated area. Use sterile pipette tips and tubes to prevent contamination.
-
Calculate Solvent Volume: Determine the volume of solvent needed to achieve your desired stock solution concentration.
-
Add Solvent: Using a calibrated pipette, slowly add the appropriate volume of sterile, high-purity water or your chosen buffer to the vial. Direct the solvent down the side of the vial to avoid dislodging the peptide powder.
-
Dissolve the Peptide: Gently swirl the vial or invert it several times until the peptide is completely dissolved. Avoid vigorous shaking or vortexing.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: For immediate use, the solution can be stored at 2-8°C. For longer-term storage, aliquot into single-use, low-protein-binding tubes and store at -20°C or -80°C.
Protocol 2: Quality Control Check for Biological Activity
To ensure the biological activity of your reconstituted Neurotensin (1-11), it is advisable to perform a functional assay. A common method is to assess its ability to induce signaling through its receptor, for example, by measuring calcium mobilization in a cell line known to express neurotensin receptors.
Caption: Workflow for a cell-based calcium flux assay.
Steps:
-
Cell Culture: Culture a suitable cell line known to express neurotensin receptors (e.g., HT-29 or CHO cells stably expressing the receptor).
-
Cell Plating: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Loading with Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Establish Baseline: Measure the baseline fluorescence of the cells before adding the peptide.
-
Peptide Addition: Add varying concentrations of the reconstituted Neurotensin (1-11) to the wells.
-
Measure Calcium Flux: Immediately measure the change in fluorescence over time using a plate reader equipped for fluorescence measurement. An increase in fluorescence indicates a calcium influx, demonstrating the biological activity of the peptide.
-
Data Analysis: Plot the change in fluorescence against the peptide concentration to generate a dose-response curve and determine the EC50 value.
By adhering to these best practices and troubleshooting guidelines, researchers can ensure the reliable and effective use of Neurotensin (1-11) in their experiments, leading to more accurate and reproducible scientific outcomes.
References
-
Stability of a novel hexapeptide, (Me)Arg-Lys-Pro-Trp-tert-Leu-Leu-OEt, with neurotensin activity, in aqueous solution and in the solid state. PubMed. [Link]
-
CHEMICAL STABILITY OF NEW NEUROTENSIN (8-13) ANALOGUES. Scientific Works of the Union of Scientists in Bulgaria-Plovdiv, Series C. Technics and Technologies. [Link]
-
Cat# SP-55373-1 Description - Alpha Diagnostic International. Alpha Diagnostic International. [Link]
-
Neurotensin (1-11) - GenScript. GenScript. [Link]
-
Neurotensin (1-11); [74032-89-6] - Aapptec Peptides. Aapptec. [Link]
-
Neurotensin (1-11) LKT Laboratories, Inc. - Amazon S3. LKT Laboratories, Inc. [Link]
Sources
- 1. ricerca.unich.it [ricerca.unich.it]
- 2. Stability of a novel hexapeptide, (Me)Arg-Lys-Pro-Trp-tert-Leu-Leu-OEt, with neurotensin activity, in aqueous solution and in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. A peptide-neurotensin conjugate that crosses the blood-brain barrier induces pharmacological hypothermia associated with anticonvulsant, neuroprotective and anti-inflammatory properties following status epilepticus in mice [elifesciences.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Validating Neurotensin (1-11) Detection Methods
Welcome to the technical support resource for the specific and accurate detection of Neurotensin (1-11). This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with quantifying this specific neuropeptide fragment. We will move beyond simple protocol recitation to explore the underlying principles of assay validation, providing you with the tools to generate data you can trust.
The Core Challenge: Differentiating a Fragment from its Precursor
Neurotensin (NT) is a 13-amino acid neuropeptide (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu) involved in a wide array of physiological processes, from dopamine modulation in the central nervous system to fat metabolism in the periphery.[1][2][3][4] It is synthesized from a larger precursor protein and can be metabolized into smaller fragments.[3][5] One of the primary metabolites is Neurotensin (1-11), which results from the cleavage of the C-terminal Tyr-Ile-Leu.
Caption: Structural overlap between Neurotensin (1-13) and its metabolite Neurotensin (1-11).
Frequently Asked Questions (FAQs)
Q1: My immunoassay for NT(1-11) is showing positive results, but I suspect it's also detecting full-length NT(1-13). Why is this happening?
This is the most common issue and stems from antibody cross-reactivity. The antibody used in your assay was likely raised against an epitope within the 1-11 amino acid sequence. Since this sequence is identical in the full-length NT(1-13) peptide, the antibody cannot distinguish between the fragment and the parent molecule. Without proper validation, it is impossible to know what proportion of your signal is from NT(1-11) versus NT(1-13).
Q2: What is the absolute minimum validation I should perform on a commercial or in-house NT(1-11) immunoassay?
At a minimum, every new lot of an assay, or when introducing a new sample matrix, you must perform:
-
Specificity/Cross-Reactivity Assessment: Using a competitive binding experiment to quantify the degree to which the assay cross-reacts with NT(1-13) and other relevant fragments.
-
Matrix Effect Evaluation: Through Spike-and-Recovery and Linearity of Dilution experiments to ensure components in your biological sample (e.g., plasma, CSF, tissue homogenate) are not interfering with detection.[6][7]
Q3: When is an immunoassay sufficient, and when should I use an orthogonal method like Liquid Chromatography-Mass Spectrometry (LC-MS)?
Immunoassays are excellent for high-throughput analysis and for detecting low-abundance peptides. However, due to the potential for cross-reactivity, they provide immunoreactivity data, not definitive identification. LC-MS provides absolute specificity by identifying peptides based on their unique mass-to-charge ratio and fragmentation pattern.[8][9]
-
Use Immunoassays for: Screening large sample sets, routine quantification once the assay is rigorously validated.
-
Use LC-MS for: Definitive confirmation of NT(1-11) presence, validating the specificity of an immunoassay, and when results from immunoassays are ambiguous or critical for major decisions (e.g., clinical trials).
Q4: Can I trust the cross-reactivity data provided on the manufacturer's datasheet?
Manufacturer data is a valuable starting point, but it should always be verified in your own laboratory, with your specific sample matrix.[10] The performance of an assay can be affected by buffer components, sample collection methods, and endogenous interfering substances unique to your experimental conditions.[11] A validation plan is crucial for ensuring reliable results.[12]
Troubleshooting & In-Depth Validation Guides
This section provides step-by-step workflows to diagnose and solve the most common issues in NT(1-11) detection.
Problem: High Signal & Suspected Cross-Reactivity with NT(1-13)
This guide will help you quantify the exact level of interference from the full-length peptide, allowing you to determine if your assay is suitable for its intended purpose.
Caption: Workflow for validating assay specificity against cross-reactivity.
This protocol is designed for a standard competitive ELISA format where the signal is inversely proportional to the concentration of the analyte.
Objective: To determine the concentration of NT(1-13) and other related fragments required to displace 50% of the signal (IC50) compared to the IC50 of the target analyte, NT(1-11).
Materials:
-
Your complete NT(1-11) ELISA kit (coated plate, detection antibody, substrate, etc.).
-
High-purity synthetic peptides:
-
Neurotensin (1-11) (as the standard).
-
Neurotensin (1-13) (as the primary competitor).
-
(Optional) Other relevant fragments, like Neuromedin N.
-
-
Assay buffer as specified by the kit manufacturer.
Procedure:
-
Prepare NT(1-11) Standard Curve: Prepare a serial dilution of the NT(1-11) peptide in assay buffer according to the kit's instructions. This will serve as your reference curve.
-
Prepare Competitor Peptide Curves: In separate tubes, prepare serial dilutions of NT(1-13) and any other potential cross-reactants. The concentration range should be broad, typically spanning from 100x higher to 1/100th of the expected IC50 of the NT(1-11) standard.
-
Run the Assay:
-
Add the NT(1-11) standard dilutions to their assigned wells on the ELISA plate.
-
In separate wells, add the NT(1-13) competitor dilutions.
-
In separate wells, add the dilutions of any other competitor peptides.
-
Follow the ELISA kit protocol for the addition of the biotinylated tracer (if applicable), detection antibody-HRP conjugate, and subsequent incubation steps.
-
-
Develop and Read: Add the substrate, stop the reaction, and read the absorbance (OD) on a plate reader at the appropriate wavelength.
Data Analysis & Interpretation:
-
Plot the OD values against the log of the peptide concentration for NT(1-11), NT(1-13), and other competitors.
-
For each curve, determine the IC50 value (the concentration of the peptide that causes a 50% reduction in the maximum signal).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of NT(1-11) / IC50 of Competitor Peptide) * 100
Data Summary Table:
| Peptide | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| Neurotensin (1-11) | e.g., 5.0 | 100% | Reference |
| Neurotensin (1-13) | e.g., 10.0 | 50% | High Cross-Reactivity |
| Neuromedin N | e.g., 5000 | 0.1% | Negligible Cross-Reactivity |
Problem: Inaccurate Results due to Sample Matrix Interference
Biological samples are complex mixtures that can interfere with assay performance. This guide helps you validate your assay for your specific sample type.[11][13]
Caption: Workflow for validating against sample matrix effects.
Objective: To determine if the sample matrix inhibits or enhances the detection of NT(1-11) and to establish the appropriate sample dilution to minimize these effects.[6][7]
A. Spike-and-Recovery
Procedure:
-
Select at least three different representative samples of your matrix (e.g., three different plasma pools).
-
Divide each sample into two aliquots: "Neat" and "Spiked".
-
Add a known, low-to-mid-range concentration of NT(1-11) standard to the "Spiked" aliquot. Add an equal volume of assay buffer to the "Neat" aliquot.
-
Assay both the "Neat" and "Spiked" aliquots in your NT(1-11) ELISA.
-
Calculate the concentration of endogenous NT(1-11) in the "Neat" sample and the total concentration in the "Spiked" sample from the standard curve.
Data Analysis: Calculate the percent recovery for each sample: % Recovery = ( [Spiked Sample] - [Neat Sample] / [Known Spike Amount] ) * 100
B. Linearity of Dilution
Procedure:
-
Select a sample with a high endogenous level of NT(1-11) or spike a sample to a high concentration.
-
Create a series of dilutions of this sample using the assay buffer (e.g., 1:2, 1:4, 1:8, 1:16).
-
Assay all the diluted samples in your NT(1-11) ELISA.
-
Calculate the concentration of NT(1-11) in each dilution from the standard curve.
-
Correct for the dilution factor to get the "Observed" concentration for the neat sample at each dilution point. (e.g., for the 1:4 dilution, multiply its measured concentration by 4).
Data Analysis: Compare the "Observed" concentrations at each dilution. They should be consistent across the dilution series.
Data Summary Table:
| Sample ID | Endogenous (Neat) (pg/mL) | Spike Added (pg/mL) | Observed in Spiked (pg/mL) | % Recovery |
| Plasma 1 | 15 | 50 | 72 | 114% |
| Plasma 2 | 22 | 50 | 61 | 78% |
| Dilution Factor | Measured Conc. (pg/mL) | Observed Neat Conc. (pg/mL) |
| 1:2 | 48 | 96 |
| 1:4 | 25 | 100 |
| 1:8 | 12 | 96 |
| 1:16 | 6.5 | 104 |
Context: Neurotensin Signaling
Understanding the downstream effects of Neurotensin is key to appreciating why accurate measurement is critical. NT(1-13) binding to its primary receptor, NTSR1, a G protein-coupled receptor (GPCR), initiates multiple signaling cascades.[1][14][15] These pathways regulate crucial cellular functions, and incorrectly attributing their activation to NT(1-11) due to a non-specific assay can derail research programs.
Caption: Simplified signaling pathways activated by Neurotensin binding to the NTSR1 receptor.[14][15]
By implementing these validation and troubleshooting protocols, you can ensure the specificity and accuracy of your Neurotensin (1-11) detection methods, leading to more reliable and reproducible scientific outcomes.
References
-
Besserer-Offroy, É., et al. (2017). The signaling signature of the neurotensin type 1 receptor with endogenous ligands. PLOS ONE, 12(6), e0179451. [Link]
-
Besserer-Offroy, É., et al. (2017). The signaling signature of the neurotensin type 1 receptor with endogenous ligands. bioRxiv. [Link]
-
Vincent, J. P. (1995). Neurotensin receptors: binding properties, transduction pathways, and structure. Cellular and Molecular Neurobiology, 15(5), 501-512. [Link]
-
Torruella, M., et al. (2021). Neurotensin in reward processes. Frontiers in Endocrinology, 12, 700884. [Link]
-
Krumm, B. E., et al. (2022). Re-evaluation of Cyclic Peptide Binding to Neurotensin Receptor 1 by Shifting the Peptide Register during Synthesis. ACS Medicinal Chemistry Letters, 13(5), 835-840. [Link]
-
Wikipedia contributors. (2023). Neurotensin. Wikipedia, The Free Encyclopedia. [Link]
-
Bioprocess Online. (n.d.). Dilution Linearity And Spike Recovery. Bioprocess Online. [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]
-
Pellegrino, G., et al. (2024). NEUROTENSIN AFFECTS METABOLISM, INFLAMMATION, AND NEUROLOGICAL PATHOLOGIES INVOLVING MAST CELLS. Biolife, 12(2). [Link]
-
Pellegrino, G., et al. (2024). NEUROTENSIN AFFECTS METABOLISM, INFLAMMATION, AND NEUROLOGICAL PATHOLOGIES INVOLVING MAST CELLS. Biolife. [Link]
-
Biomatik. (2023). Troubleshooting Common Issues In Elisa Kits: Tips And Strategies. Biomatik. [Link]
-
Maxanim. (n.d.). Troubleshooting Common ELISA Problems. Maxanim. [Link]
-
Li, J., et al. (2016). Neurotensin differentially regulates bile acid metabolism and intestinal FXR-bile acid transporter axis in response to nutrient abundance. American Journal of Physiology-Gastrointestinal and Liver Physiology, 311(3), G444-G454. [Link]
-
Biosensis. (n.d.). TECHNICAL NOTE #1 Determining the Accuracy of an ELISA using Spike-and-Recovery and Linearity-of-Dilution Experiments. Biosensis. [Link]
-
Biosensis. (n.d.). The Art of Obtaining Accurate ELISA Results – The Importance of Parallelism, Linearity-of-Dilution and Spike. Biosensis. [Link]
-
Malte, S., et al. (2019). Neurotensin Is Coexpressed, Coreleased, and Acts Together With GLP-1 and PYY in Enteroendocrine Control of Metabolism. Endocrinology, 160(1), 259-273. [Link]
-
Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Bio-Techne. [Link]
-
Ertl, C., et al. (2020). Dually Labeled Neurotensin NTS1R Ligands for Probing Radiochemical and Fluorescence-Based Binding Assays. Journal of Medicinal Chemistry, 63(24), 15858-15873. [Link]
-
Williams, D. K., et al. (2010). Analysis of a G-protein Coupled Receptor for Neurotensin by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(5), 809-816. [Link]
-
Biocompare. (n.d.). Anti-Neurotensin Antibody Products. Biocompare. [Link]
-
Feillet, C., et al. (2012). Neurotensin and its receptors in the control of glucose homeostasis. Frontiers in Endocrinology, 3, 134. [Link]
-
Lizarbe, B., et al. (2024). A peptide-neurotensin conjugate that crosses the blood-brain barrier induces pharmacological hypothermia associated with anticonvulsant, neuroprotective and anti-inflammatory properties following status epilepticus in mice. eLife, 12, RP90578. [Link]
-
Shariatgorji, M., et al. (2020). Simultaneous mass spectrometry imaging of multiple neuropeptides in the brain and alterations induced by experimental parkinsonism. Uppsala University Publications. [Link]
-
Biocompare. (2020). Expert Tips on Optimizing Immunoassay Design and Validation. Biocompare. [Link]
-
Cloud-Clone Corp. (n.d.). High Sensitive ELISA Kit for Neurotensin (NT). Cloud-Clone Corp. [Link]
-
ELK Biotechnology. (n.d.). Mouse NTS(Neurotensin) ELISA Kit. ELK Biotechnology. [Link]
-
antibodies-online. (n.d.). Neurotensin Antibodies. antibodies-online. [Link]
-
Gelin, M., et al. (2014). Peptide binding to neurotensin receptors. Competition binding studies... ResearchGate. [Link]
-
Keller, M., et al. (2021). High-Affinity and Proteolytically Stable Peptidic Fluorescent NTS1R Ligands. Molecules, 26(11), 3326. [Link]
-
Haskins, W. E., et al. (2001). Capillary liquid chromatography with MS3 for the determination of enkephalins in microdialysis samples from the striatum of anesthetized and freely moving rats. Journal of Neuroscience Methods, 104(2), 153-162. [Link]
-
Reddot Biotech. (n.d.). Mouse Neurotensin Receptor 1, High Affinity (NTSR1) ELISA Kit. Reddot Biotech. [Link]
-
Gonzalez, D., et al. (2022). The 46.1 Antibody Mediates Neurotensin Uptake into the CNS and the Effects Depend on the Route of Intravenous Administration. Pharmaceutics, 14(8), 1696. [Link]
-
Agilent Technologies. (n.d.). Guide to Peptide Quantitation. Agilent Technologies. [Link]
-
Agilent Technologies. (n.d.). Therapeutic Peptides Workflow Resource Guide. Agilent Technologies. [Link]
-
Gudmundsson, K. (2017). A MALDI-MSI method to detect neuropeptides in the basal ganglia of the brain. Skemman. [Link]
-
Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. [Link]
-
Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. ResearchGate. [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Research Protocols. JPT Peptide Technologies. [Link]
-
Leonard, P. (2017). Immunoassay Validation. In Immunoassays. Jenny Stanford Publishing. [Link]
-
He, Y., et al. (2016). Probing the Conformation States of Neurotensin Receptor 1 Variants by NMR Site-Directed Methyl Labeling. Angewandte Chemie International Edition, 55(49), 15262-15266. [Link]
-
peptides & elephants. (n.d.). Protocols & Downloads. peptides & elephants. [Link]
-
Pérez-Grijalba, V., et al. (2016). Validation of Immunoassay-Based Tools for the Comprehensive Quantification of Aβ40 and Aβ42 Peptides in Plasma. Journal of Alzheimer's Disease, 54(1), 225-236. [Link]
-
ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques: FAQs Answered by Experts. ResolveMass Laboratories Inc. [Link]
Sources
- 1. Neurotensin receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotensin - Wikipedia [en.wikipedia.org]
- 3. NEUROTENSIN AFFECTS METABOLISM, INFLAMMATION, AND NEUROLOGICAL PATHOLOGIES INVOLVING MAST CELLS - Biolife - Scientific Publisher [biolife-publisher.it]
- 4. Anti-Neurotensin antibody (ab233107) | Abcam [abcam.com]
- 5. biolife-publisher.it [biolife-publisher.it]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. Analysis of a G-protein Coupled Receptor for Neurotensin by Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. biocompare.com [biocompare.com]
- 11. biosensis.com [biosensis.com]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. biosensis.com [biosensis.com]
- 14. researchgate.net [researchgate.net]
- 15. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Neurotensin Fragments: NT(1-11) vs. NT(8-13)
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotensin (NT) is a 13-amino acid neuropeptide with a diverse range of functions in both the central nervous system and peripheral tissues. It is intimately involved in processes such as pain perception, thermoregulation, and the modulation of dopaminergic systems. The biological effects of neurotensin are mediated through its interaction with specific G protein-coupled receptors (GPCRs), primarily the high-affinity neurotensin receptor 1 (NTS1) and the lower-affinity neurotensin receptor 2 (NTS2).
Structure-activity relationship studies have revealed that the full biological activity of neurotensin resides in its C-terminal region. This guide provides a detailed comparison of the biological activities of two key fragments of neurotensin: the N-terminal fragment NT(1-11) and the C-terminal hexapeptide NT(8-13). Understanding the distinct pharmacological profiles of these fragments is crucial for the rational design of novel therapeutics targeting the neurotensin system.
The Critical Role of the C-Terminus: Neurotensin (8-13) as the Active Core
Experimental evidence overwhelmingly indicates that the C-terminal fragment, Neurotensin (8-13) (Arg-Arg-Pro-Tyr-Ile-Leu), represents the minimal sequence necessary for high-affinity binding to neurotensin receptors and the subsequent initiation of intracellular signaling cascades.[1][2][3] This hexapeptide is often considered to be as potent as the full-length neurotensin (1-13) in eliciting biological responses.[4]
In contrast, the N-terminal fragment, Neurotensin (1-11) (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr), is largely considered to be biologically inactive in terms of classical receptor agonism. Studies have consistently shown that N-terminal fragments of neurotensin, including NT(1-8) and NT(1-11), do not effectively bind to neurotensin receptors or elicit the characteristic downstream signaling events.[3][5] While some studies have suggested potential alternative biological roles for N-terminal fragments, they do not exhibit the canonical activity of the parent peptide.
Comparative Analysis of Biological Activity
To provide a clear and objective comparison, the following table summarizes the key differences in the biological activity of Neurotensin (1-11) and Neurotensin (8-13).
| Feature | Neurotensin (1-11) | Neurotensin (8-13) | Supporting Evidence |
| Receptor Binding Affinity (NTS1) | Very low affinity (Ki > 10 µM) | High affinity (Ki in the sub-nanomolar to low nanomolar range) | [6] |
| Receptor Binding Affinity (NTS2) | Very low affinity | Moderate to high affinity (Ki in the low nanomolar range) | [6] |
| Functional Activity (Receptor Agonism) | Inactive | Potent agonist | [4] |
| Calcium Mobilization | No significant effect | Induces robust intracellular calcium release (EC50 in the low nanomolar range) | [7] |
| In Vivo Analgesic Effects | Inactive | Potent analgesic activity when administered centrally | [1] |
| Metabolic Stability | Relatively stable | Rapidly degraded in vivo |
Signaling Pathways: The Dominance of Neurotensin (8-13)
The activation of neurotensin receptors, primarily NTS1, by NT(8-13) initiates a cascade of intracellular signaling events. NTS1 is predominantly coupled to the Gq family of G proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of downstream effectors such as the mitogen-activated protein kinases (MAPK), ERK1 and ERK2. Neurotensin (1-11), due to its inability to bind and activate the receptor, does not initiate this signaling pathway.
Figure 1: Simplified signaling pathway of Neurotensin (8-13) via the NTS1 receptor and Gq protein activation.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol details a method to determine the binding affinity (Ki) of Neurotensin (1-11) and Neurotensin (8-13) for the NTS1 receptor.
Materials:
-
HEK293 cells stably expressing human NTS1 receptor.
-
Radioligand: [³H]Neurotensin.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled Neurotensin (for non-specific binding).
-
Test compounds: Neurotensin (1-11) and Neurotensin (8-13).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize NTS1-expressing HEK293 cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]Neurotensin (at a concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled Neurotensin (1 µM final concentration), 50 µL of [³H]Neurotensin, and 100 µL of membrane preparation.
-
Competition: 50 µL of varying concentrations of test compound (NT(1-11) or NT(8-13)), 50 µL of [³H]Neurotensin, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Figure 2: Workflow for a competitive radioligand binding assay.
Intracellular Calcium Mobilization Assay
This protocol describes a method to measure the ability of Neurotensin (1-11) and Neurotensin (8-13) to induce intracellular calcium release.
Materials:
-
CHO-K1 cells stably expressing human NTS1 receptor.
-
Fura-2 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test compounds: Neurotensin (1-11) and Neurotensin (8-13).
-
Ionomycin (positive control).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with dual excitation capabilities.
Procedure:
-
Cell Plating: Seed NTS1-expressing CHO-K1 cells into 96-well black, clear-bottom plates and culture overnight.
-
Dye Loading: Prepare a loading solution of Fura-2 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading solution. Incubate for 60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.
-
Baseline Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence ratio (Excitation at 340 nm and 380 nm, Emission at 510 nm) for a few cycles.
-
Compound Addition: Add varying concentrations of the test compounds (NT(1-11) or NT(8-13)) or ionomycin to the wells.
-
Measurement: Immediately begin measuring the fluorescence ratio over time to monitor changes in intracellular calcium concentration.
-
Data Analysis: Calculate the change in the 340/380 nm fluorescence ratio over time. Plot the peak response against the log concentration of the agonist to determine the EC50 value.
Conclusion
The biological activity of neurotensin is unequivocally attributed to its C-terminal fragment, Neurotensin (8-13). This hexapeptide retains the high-affinity binding to neurotensin receptors and the ability to potently activate downstream signaling pathways, mirroring the effects of the full-length peptide. In stark contrast, the N-terminal fragment, Neurotensin (1-11), is essentially devoid of these classical biological activities. This clear distinction in their pharmacological profiles underscores the critical importance of the C-terminal residues for receptor interaction and activation. For researchers and drug development professionals, this knowledge is fundamental for the design of novel neurotensin receptor agonists and antagonists with tailored therapeutic properties.
References
-
Carraway, R., & Leeman, S. E. (1975). The amino acid sequence of a hypothalamic peptide, neurotensin. Journal of Biological Chemistry, 250(5), 1907-1911. [Link]
-
Clineschmidt, B. V., & McGuffin, J. C. (1977). Neurotensin administered intracisternally inhibits responsiveness of mice to noxious stimuli. European journal of pharmacology, 46(4), 395-396. [Link]
- Goyal, R. K., & Said, S. I. (1982). Neurotensin: a newly recognized gut hormone. Viewpoints on digestive diseases, 14(1), 1-4.
-
Kitabgi, P., Carraway, R., & Leeman, S. E. (1976). Isolation of a new hypotensive peptide, neurotensin, from bovine hypothalami. Journal of Biological Chemistry, 251(22), 7053-7058. [Link]
-
Quirion, R., Gaudreau, P., St-Pierre, S., & Rioux, F. (1982). Autoradiographic distribution of [3H]neurotensin receptors in rat brain: visualization by tritium-sensitive film. Peptides, 3(5), 757-763. [Link]
-
Mayer, E. A., Reeve, J. R., & Khawaja, X. (1987). Structure-activity studies with carboxy- and amino-terminal fragments of neurotensin on hypothalamic neurons in vitro. Journal of neuroscience, 7(10), 3279-3286. [Link]
-
Vincent, J. P., Mazella, J., & Kitabgi, P. (1999). Neurotensin and neurotensin receptors. Trends in pharmacological sciences, 20(7), 302-309. [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
-
Kühl, T., et al. (2023). Neurotensin(8–13) analogs as dual NTS1 and NTS2 receptor ligands with enhanced effects on a mouse model of Parkinson's dis. European Journal of Medicinal Chemistry, 254, 115386. [Link]
-
Leon-Ponte, M., et al. (2000). Comparative effects of neurotensin, neurotensin(8-13) and [D-Tyr(11)]neurotensin applied into the ventral tegmental area on extracellular dopamine in the rat prefrontal cortex and nucleus accumbens. Neuroscience, 98(3), 485-492. [Link]
-
Jolicoeur, F. B., et al. (1984). Behavioral effects of neurotensin in the open field: structure-activity studies. Neuropharmacology, 23(7), 859-864. [Link]
-
Molecular Devices. Fura-2 QBT Calcium Kit. [Link]
-
Falasco, J. D., et al. (2010). Identification and Functional Characterization of a Stable, Centrally Active Derivative of the Neurotensin (8–13) Fragment as a Potential First-in-Class Analgesic. Journal of Medicinal Chemistry, 53(15), 5679-5690. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Neurotensin receptors. [Link]
-
Bio-protocol. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. [Link]
-
Pixorize. (2023). Gq Signaling Pathway Mnemonic for USMLE. [Link]
-
Wikipedia. Gq alpha subunit. [Link]
-
Wikipedia. Neurotensin receptor 1. [Link]
-
UW Pressbooks. Signal Transduction 1: G Protein Coupled Receptors. [Link]
-
Creative Bioarray. Ca2+ Mobilization Assay. [Link]
-
YouTube. (2023). Gq Pathway Of G-Protein-Coupled Receptors Explained. [Link]
-
Frontiers. Gq-Coupled Receptors in Autoimmunity. [Link]
-
PMC. Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery. [Link]
-
Boster Bio. G-Protein-Coupled Receptors Signaling to MAPK/Erk Pathway. [Link]
-
PMC. Ligand-induced activation of ERK1/2 signaling by constitutively active Gs-coupled 5-HT receptors. [Link]
-
PMC. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. [Link]
-
PubMed. Evidence for biological activity of two N-terminal fragments of neurotensin, neurotensin1-8... [Link]
-
PubMed. Structure and binding of specifically mutated neurotensin fragments on a silver substrate: vibrational studies. [Link]
-
PubMed. Synthesis and human neurotensin receptor binding activities of neurotensin(8-13) analogues containing position 8 alpha-azido-N-alkylated derivatives of ornithine, lysine, and homolysine. [Link]
-
PubMed. Rapid desensitization of agonist-induced calcium mobilization in transfected PC12 cells expressing the rat neurotensin receptor. [Link]
-
CONICET. Neurotensin modulates central muscarinic receptors, an effect which does not involve the high-affinity neurotensin receptor. [Link]
-
PubMed. Neurotensin receptors: binding properties, transduction pathways, and structure. [Link]
-
PMC. The conformation of neurotensin bound to its G protein-coupled receptor. [Link]
-
ResearchGate. Peptide binding to neurotensin receptors. Competition binding studies... [Link]
-
PLOS One. SPR-based fragment screening with neurotensin receptor 1 generates novel small molecule ligands. [Link]
-
ACS Publications. Dually Labeled Neurotensin NTS1R Ligands for Probing Radiochemical and Fluorescence-Based Binding Assays. [Link]
-
ACS Publications. Development of a Fluorescent Ligand for the Intracellular Allosteric Binding Site of the Neurotensin Receptor 1. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 5. Behavioral effects of neurotensin in the open field: structure-activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. moleculardevices.com [moleculardevices.com]
A Comparative Guide to the Central Nervous System Effects of Full-Length Neurotensin and its N-Terminal Fragment Neurotensin (1-11)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Neurotensin System and its Dichotomous Processing
Neurotensin (NT), a 13-amino acid neuropeptide, is a key modulator of diverse physiological processes within the central nervous system (CNS).[1] Its discovery in the bovine hypothalamus unveiled a molecule with potent effects on dopaminergic neurotransmission, thermoregulation, and nociception.[1] Endogenously, NT is synthesized as part of a larger precursor protein that also contains neuromedin N, a related hexapeptide. This precursor undergoes endoproteolytic processing to release the active full-length neurotensin peptide (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu).
Once released into the synaptic cleft, full-length neurotensin is subject to rapid enzymatic degradation by various peptidases present in the brain.[2][3] This metabolic breakdown results in the formation of several fragments, including the N-terminal fragment neurotensin (1-11) and the C-terminal fragment neurotensin (8-13). This guide provides a detailed comparative analysis of the central effects of full-length neurotensin versus its major N-terminal metabolite, neurotensin (1-11), focusing on their receptor interactions, pharmacokinetics, and functional consequences within the CNS.
Receptor Engagement: The C-Terminus as the Key to Activity
The biological actions of neurotensin in the CNS are primarily mediated through its interaction with two high-affinity G protein-coupled receptors, NTS1 and NTS2, and to a lesser extent, the non-G protein-coupled receptor sortilin-1 (also known as NTS3).[4][5] Extensive structure-activity relationship studies have unequivocally demonstrated that the C-terminal hexapeptide fragment of neurotensin, Arg⁸-Arg⁹-Pro¹⁰-Tyr¹¹-Ile¹²-Leu¹³, is the essential pharmacophore for high-affinity binding to and activation of NTS1 and NTS2 receptors.[6]
In stark contrast, the N-terminal fragment, neurotensin (1-11), has been shown to be biologically inactive at the classical neurotensin receptors . Studies have demonstrated that neurotensin (1-11) is ineffective in competing for neurotensin receptor binding sites and fails to mimic the effects of the full-length peptide on dopamine neuron activity.[7] This lack of affinity for NTS1 and NTS2 receptors is the primary determinant of its divergent physiological profile compared to the parent peptide.
Comparative Receptor Binding Affinity
| Ligand | NTS1 Receptor Affinity (Ki) | NTS2 Receptor Affinity (Ki) | Primary CNS Effects |
| Full-Length Neurotensin | High (sub-nanomolar to low nanomolar)[6] | Moderate (nanomolar)[4] | Hypothermia, analgesia, modulation of dopamine release[1] |
| Neurotensin (1-11) | No significant binding reported | No significant binding reported | Lacks the characteristic central effects of full-length neurotensin[7] |
Signaling Pathways: A Tale of Two Peptides
The activation of NTS1 and NTS2 receptors by full-length neurotensin initiates a cascade of intracellular signaling events. The NTS1 receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] This pathway ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). NTS2 receptor signaling is more complex and can involve different G protein subtypes, leading to varied downstream effects.
As neurotensin (1-11) does not bind to NTS1 or NTS2 receptors, it does not trigger these well-characterized signaling cascades. This fundamental difference in receptor engagement and subsequent signal transduction underpins the dramatic disparity in their central nervous system effects.
Caption: Signaling pathway of full-length neurotensin versus neurotensin (1-11).
Pharmacokinetics and Metabolism in the CNS
The short biological half-life of full-length neurotensin in the brain is a critical factor limiting its therapeutic potential. It is rapidly degraded by a variety of peptidases, including:
-
Prolyl endopeptidase: Cleaves at the Pro¹⁰-Tyr¹¹ bond.[3][8]
-
Neutral endopeptidase (Neprilysin): Can cleave at the Pro¹⁰-Tyr¹¹ bond.[9]
-
Angiotensin-converting enzyme (ACE): Cleaves at the Tyr¹¹-Ile¹² bond.[2]
-
A novel metallopeptidase: Specifically cleaves the Pro¹⁰-Tyr¹¹ bond.[10]
The cleavage at the Tyr¹¹-Ile¹² bond by enzymes like ACE is a key step in the generation of the inactive neurotensin (1-11) fragment. The rapid metabolism of full-length neurotensin necessitates the use of high concentrations in experimental settings to observe its central effects.
Conversely, as a metabolic product, the pharmacokinetic profile of neurotensin (1-11) is dictated by its formation from the parent peptide and its subsequent clearance. Its lack of biological activity at NTS1 and NTS2 receptors means that its presence in the CNS does not contribute to the classical neurotensin-mediated effects.
Comparative Central Nervous System Effects
The profound differences in receptor binding and signaling translate to distinct in vivo effects within the central nervous system.
| CNS Effect | Full-Length Neurotensin | Neurotensin (1-11) |
| Thermoregulation | Induces potent, dose-dependent hypothermia upon central administration.[1] | No significant effect on body temperature. |
| Nociception | Produces naloxone-independent analgesia.[1] | Does not elicit analgesic effects. |
| Dopamine System Modulation | Modulates dopamine release and turnover in the mesolimbic and nigrostriatal pathways.[1] | Ineffective in mimicking the effects of neurotensin on dopamine neurons.[7] |
| Locomotor Activity | Can decrease or increase locomotor activity depending on the dose and site of administration.[1] | No reported effects on locomotor activity. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Central Effects via Intracerebroventricular (ICV) Injection in Rodents
This protocol outlines the methodology for administering peptides directly into the cerebral ventricles of rodents to bypass the blood-brain barrier and assess their central effects.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical drill
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Cannula and dummy cannula
-
Dental cement
-
Peptide solutions (Full-length neurotensin and neurotensin (1-11)) dissolved in sterile artificial cerebrospinal fluid (aCSF)
-
Animal body temperature monitoring system
-
Behavioral testing apparatus (e.g., hot plate for analgesia, open field for locomotor activity)
Procedure:
-
Animal Preparation: Anesthetize the rodent and place it in the stereotaxic apparatus. Ensure a surgical plane of anesthesia is maintained throughout the procedure.
-
Surgical Site Preparation: Shave the scalp and sterilize the area with an appropriate antiseptic solution.
-
Craniotomy: Make a midline incision to expose the skull. Using a stereotaxic atlas, determine the coordinates for the lateral ventricle (e.g., for mice: ~0.5 mm posterior to bregma, 1.0 mm lateral to the midline).
-
Cannula Implantation: Drill a small hole at the determined coordinates. Slowly lower a guide cannula to the desired depth (e.g., ~2.0 mm ventral from the skull surface).
-
Fixation: Secure the cannula to the skull using dental cement. Insert a dummy cannula to keep the guide cannula patent.
-
Recovery: Allow the animal to recover from surgery for at least one week.
-
Peptide Administration: On the day of the experiment, gently restrain the animal and remove the dummy cannula. Insert an injection cannula connected to the Hamilton syringe into the guide cannula.
-
Injection: Infuse a small volume (e.g., 1-5 µL) of the peptide solution or vehicle (aCSF) over a period of 1-2 minutes.
-
Behavioral/Physiological Assessment: Immediately following the injection, monitor the animal for changes in body temperature, nociceptive responses (e.g., latency to paw lick on a hot plate), and locomotor activity in an open field arena.
Caption: Workflow for in vivo comparison of neurotensin and neurotensin (1-11).
Protocol 2: In Vitro Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of full-length neurotensin and neurotensin (1-11) for NTS1 and NTS2 receptors.
Materials:
-
Cell membranes prepared from cells expressing NTS1 or NTS2 receptors
-
Radiolabeled neurotensin (e.g., [³H]NT or [¹²⁵I]NT)
-
Unlabeled full-length neurotensin and neurotensin (1-11)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.2% BSA and protease inhibitors)
-
96-well filter plates with GF/C filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, radiolabeled neurotensin, and binding buffer.
-
Non-specific Binding: Cell membranes, radiolabeled neurotensin, and a high concentration of unlabeled neurotensin (to saturate all specific binding sites).
-
Competition Binding: Cell membranes, radiolabeled neurotensin, and increasing concentrations of unlabeled full-length neurotensin or neurotensin (1-11).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the GF/C filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition binding, plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion
The central nervous system effects of neurotensin are critically dependent on the integrity of its C-terminal domain. Full-length neurotensin, through its interaction with NTS1 and NTS2 receptors, elicits a range of significant physiological responses, including hypothermia, analgesia, and modulation of the dopamine system. In contrast, its N-terminal metabolite, neurotensin (1-11), is biologically inert at these receptors and consequently does not produce these characteristic central effects. This clear structure-activity relationship highlights the importance of understanding the metabolic processing of neuropeptides in the brain for the accurate interpretation of their physiological roles and for the rational design of novel therapeutics targeting the neurotensin system.
References
-
Checler, F., Emson, P. C., Vincent, J. P., & Kitabgi, P. (1984). Inactivation of neurotensin by rat brain synaptic membranes. Cleavage at the Pro10-Tyr11 bond by endopeptidase 2.11 (enkephalinase) and a peptidase different from proline-endopeptidase. Journal of Neurochemistry, 43(5), 1295-1301. [Link]
-
Checler, F., Barelli, H., & Vincent, J. P. (1989). Tissue distribution of a novel neurotensin-degrading metallopeptidase. An immunological approach using monospecific polyclonal antibodies. The Biochemical journal, 257(2), 549–554. [Link]
-
Checler, F., Vincent, J. P., & Kitabgi, P. (1983). Degradation of neurotensin by rat brain synaptic membranes: involvement of a thermolysin-like metalloendopeptidase (enkephalinase), angiotensin-converting enzyme, and other unidentified peptidases. Journal of Neurochemistry, 41(2), 375-384. [Link]
-
Camargo, A. C., Caldo, H., & Emson, P. C. (1983). Degradation of neurotensin by rabbit brain endo-oligopeptidase A and endo-oligopeptidase B (proline-endopeptidase). Biochemical and Biophysical Research Communications, 116(3), 1151-1159. [Link]
-
Krumm, B. E., Jarskog, L. F., & Mailman, R. B. (2006). The role of neurotensin in central nervous system pathophysiology: what is the evidence?. Journal of Psychiatry & Neuroscience, 31(5), 321-335. [Link]
-
Gendron, L., Perron, A., Payet, M. D., & Gallo-Payet, N. (2019). Neurotensin Analogues Containing Cyclic Surrogates of Tyrosine at Position 11 Improve NTS2 Selectivity Leading to Analgesia without Hypotension and Hypothermia. ACS Chemical Neuroscience, 10(11), 4579-4589. [Link]
-
Moody, T. W., Mayr, C. A., Gillespie, T. J., & Davis, T. P. (1998). Neurotensin is metabolized by endogenous proteases in prostate cancer cell lines. Peptides, 19(2), 253-258. [Link]
-
Williamson, D. J., Homan, R., & Williams, C. (2020). Conformational Changes in Tyrosine 11 of Neurotensin Are Required to Activate the Neurotensin Receptor 1. ACS Chemical Neuroscience, 11(10), 1485-1495. [Link]
-
Barelli, H., Vincent, J. P., & Checler, F. (1986). Purification and characterization of a novel neurotensin-degrading peptidase from rat brain synaptic membranes. The Journal of biological chemistry, 261(24), 11328–11334. [Link]
-
Williamson, D. J., Homan, R., & Williams, C. (2020). Conformational Changes in Tyrosine 11 of Neurotensin Are Required to Activate the Neurotensin Receptor 1. ACS Chemical Neuroscience, 11(10), 1485-1495. [Link]
-
Hruby, V. J., Li, G., Haskell-Luevano, C., & Shenderovich, M. (1997). The conformation of neurotensin bound to its G protein-coupled receptor. Proceedings of the National Academy of Sciences of the United States of America, 94(21), 11253–11258. [Link]
-
Rompré, P. P., & Bauco, P. (2015). Ventral Midbrain NTS1 Receptors Mediate Conditioned Reward Induced by the Neurotensin Analog, D-Tyrneurotensin. Frontiers in behavioral neuroscience, 9, 343. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). NTS1 receptor. Retrieved from [Link]
-
Vaudry, H., Vaudry, D., & Carlier, E. (2000). Neurotensin Modulates the Electrical Activity of Frog Pituitary Melanotropes via Activation of a G-Protein-Coupled Receptor Pharmacologically Related to Both the NTS1 and nts2 Receptors of Mammals. Neuroendocrinology, 72(6), 374-384. [Link]
-
Schneider, P. G., López Ordieres, M. G., & Rodríguez de Lores Arnaiz, G. (2008). Neurotensin modulates central muscarinic receptors, an effect which does not involve the high-affinity neurotensin receptor. Neurochemistry international, 52(6), 1082–1089. [Link]
-
Pereira, M. F., Kadek, A., & Glaser, E. (2018). Mechanism of Peptide Binding and Cleavage by the Human Mitochondrial Peptidase Neurolysin. Journal of molecular biology, 430(3), 367–378. [Link]
-
Fluhrer, R., & Haass, C. (2007). Signal peptide peptidases: a family of intramembrane-cleaving proteases that cleave type 2 transmembrane proteins. Seminars in cell & developmental biology, 18(4), 497–504. [Link]
-
Petersen, C. M., Nielsen, M. S., Nykjaer, A., Jacobsen, L., Tommerup, N., Rasmussen, H. H., Røigaard, H., Gliemann, J., Madsen, P., & Moestrup, S. K. (1999). Propeptide cleavage conditions sortilin/neurotensin receptor-3 for ligand binding. The EMBO journal, 18(3), 595–604. [Link]
-
Hammer, A., Theodorsson, E., & Stenfors, C. (2020). Pharmacokinetics and metabolism of neurotensin in man. Journal of Clinical Endocrinology & Metabolism, 105(4), e1254-e1262. [Link]
-
Kirilov, K., Ponticelli, M., Kühl, T., Hübner, H., Georgieva, M. G., Vogel, M., ... & Imhof, D. (2021). Modifications at Arg and Ile Give Neurotensin(8–13) Derivatives with High Stability and Retained NTS 1 Receptor Affinity. Molecules, 26(11), 3298. [Link]
-
Kariolis, M. S., Wells, R. C., Chen, J., & Watts, R. J. (2022). The 46.1 Antibody Mediates Neurotensin Uptake into the CNS and the Effects Depend on the Route of Intravenous Administration. Pharmaceutics, 14(8), 1704. [Link]
-
Kim, H. Y., Lee, D. K., & Chung, J. M. (2015). Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits. Journal of visualized experiments : JoVE, (99), e52322. [Link]
- Boules, M., Li, Z., Smith, K., Fredrickson, P., & Richelson, E. (2011). Peptide analogs that are potent and selective for human neurotensin receptor subtype 2. U.S.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). NTS1 receptor - Functional Assays. Retrieved from [Link]
-
Kühl, T., Keller, M., Goursot, C., Schmitt, M., & Wiese, M. (2024). Dually Labeled Neurotensin NTS1R Ligands for Probing Radiochemical and Fluorescence-Based Binding Assays. Journal of medicinal chemistry. [Link]
-
Boules, M., Fredrickson, P., & Richelson, E. (2013). Diverse roles of neurotensin agonists in the central nervous system. Frontiers in endocrinology, 4, 36. [Link]
-
Kinkead, B., & Nemeroff, C. B. (2006). The role of neurotensin in central nervous system pathophysiology: what is the evidence?. Journal of psychiatry & neuroscience : JPN, 31(5), 321–335. [Link]
-
Hruby, V. J., Li, G., Haskell-Luevano, C., & Shenderovich, M. (1997). The conformation of neurotensin bound to its G protein-coupled receptor. Proceedings of the National Academy of Sciences of the United States of America, 94(21), 11253–11258. [Link]
- Armeanu, S., Bitzer, M., Lauer, U. M., & Gregor, M. (2018). Conjugates of neurotensin or neurotensin analogs and uses thereof. U.S.
Sources
- 1. Degradation of neurotensin by rat brain synaptic membranes: involvement of a thermolysin-like metalloendopeptidase (enkephalinase), angiotensin-converting enzyme, and other unidentified peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of neurotensin by rabbit brain endo-oligopeptidase A and endo-oligopeptidase B (proline-endopeptidase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of neurotensin in central nervous system pathophysiology: What is the evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotensin Receptors [sigmaaldrich.com]
- 5. pnas.org [pnas.org]
- 6. Frontiers | Ventral Midbrain NTS1 Receptors Mediate Conditioned Reward Induced by the Neurotensin Analog, D-Tyr[11]neurotensin [frontiersin.org]
- 7. Prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inactivation of neurotensin by rat brain synaptic membranes. Cleavage at the Pro10-Tyr11 bond by endopeptidase 24.11 (enkephalinase) and a peptidase different from proline-endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification and characterization of a novel neurotensin-degrading peptidase from rat brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Receptor Binding Affinity: Full-Length Neurotensin vs. its N-Terminal Fragment Neurotensin (1-11)
A Technical Guide for Researchers and Drug Development Professionals
In the intricate world of neuropeptide signaling, understanding the structure-activity relationship of a ligand and its receptor is paramount for the development of novel therapeutics. Neurotensin (NT), a 13-amino acid peptide, plays a crucial role in a myriad of physiological processes, including pain perception, thermoregulation, and dopamine system modulation, primarily through its interaction with the high-affinity neurotensin receptor 1 (NTS1) and the lower-affinity neurotensin receptor 2 (NTS2).[1][2][3] This guide provides a detailed comparison of the receptor binding affinity of the full-length neurotensin peptide against its truncated N-terminal fragment, neurotensin (1-11), offering experimental insights and methodologies for the discerning researcher.
The Decisive Role of the C-Terminus in Neurotensin Receptor Engagement
At the heart of neurotensin's biological activity lies its C-terminal region. Extensive research has unequivocally demonstrated that the C-terminal hexapeptide, neurotensin (8-13), constitutes the minimal fragment required for high-affinity binding to neurotensin receptors and subsequent biological activity.[4][5][6] This fragment not only binds to the same sites as the full-length peptide but, in some instances, has been shown to exhibit even higher affinity in the human brain. The two arginine residues at positions 8 and 9, along with the tyrosine at position 11 and the C-terminal isoleucine and leucine, are critical for this interaction.[7][8]
Neurotensin (1-11): A Fragment Devoid of High-Affinity Binding
In stark contrast to the C-terminal fragments, the N-terminal fragment neurotensin (1-11), which lacks the final two amino acids (Isoleucine-12 and Leucine-13), displays a dramatic loss of receptor binding affinity and biological function. Studies have consistently shown that neurotensin (1-11) is unable to elicit the characteristic downstream signaling events associated with neurotensin receptor activation. For instance, in human promyelocytic leukemia HL-60 cells, which express the NTR1 receptor, neurotensin (1-11) failed to induce any detectable increase in intracellular calcium concentration, a key second messenger in the neurotensin signaling cascade.[9] This lack of response strongly indicates a failure to bind to the receptor with sufficient affinity to trigger a conformational change and initiate signaling.
This finding is further supported by structure-activity relationship studies on hypothalamic neurons, where the N-terminal octapeptide, neurotensin (1-8), was also found to be inactive.[4] The profound difference in activity between the full-length peptide and its N-terminal fragments underscores the indispensable contribution of the C-terminal dipeptide to the binding pharmacophore.
Quantitative Comparison of Binding Affinities
The disparity in binding affinity is quantitatively reflected in the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) values obtained from radioligand binding assays. While specific Ki or IC50 values for neurotensin (1-11) are often not reported due to its negligible binding, the data for full-length neurotensin and its active C-terminal fragment, NT(8-13), highlight the high affinity of these peptides for the NTS1 receptor.
| Ligand | Receptor | Binding Affinity (Ki) | Binding Affinity (IC50) |
| Full-Length Neurotensin | NTS1 | 0.1-0.4 nM[10] | 1.4 - 6.03 nM[11] |
| Neurotensin (8-13) | NTS1 | 0.24 - 1.29 nM[11] | 0.41 - 0.82 nM[11] |
| Neurotensin (1-11) | NTS1 | Not typically reported due to lack of significant binding | No detectable response in functional assays[9] |
Table 1: Comparison of Binding Affinities for Neurotensin and its Fragments at the NTS1 Receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
To empirically determine and compare the binding affinities of full-length neurotensin and neurotensin (1-11), a competitive radioligand binding assay is the gold standard. This method quantifies the ability of an unlabeled ligand (the "competitor," e.g., NT or NT(1-11)) to displace a radiolabeled ligand from the receptor.
Step-by-Step Methodology
-
Membrane Preparation:
-
Culture cells stably expressing the neurotensin receptor of interest (e.g., CHO or HEK293 cells transfected with NTS1).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant amount of the cell membrane preparation to each well.
-
Add increasing concentrations of the unlabeled competitor (full-length neurotensin or neurotensin (1-11)) to the wells.
-
Add a constant, low concentration of a high-affinity radiolabeled neurotensin analog (e.g., [³H]-Neurotensin) to all wells.
-
To determine non-specific binding, include wells with the radioligand and a high concentration of unlabeled neurotensin.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). The membranes with the bound radioligand will be trapped on the filter.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding for each competitor concentration.
-
Plot the specific binding as a function of the log of the competitor concentration. This will generate a sigmoidal dose-response curve.
-
Use non-linear regression analysis to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Visualizing the Neurotensin Signaling Pathway and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the neurotensin signaling cascade and the competitive binding assay workflow.
Caption: Neurotensin signaling via the NTS1 receptor and Gq protein pathway.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The evidence overwhelmingly indicates that the C-terminal residues of neurotensin are indispensable for high-affinity receptor binding and subsequent biological activity. The truncated fragment, neurotensin (1-11), lacking the final two amino acids, exhibits a profound loss of binding affinity and is functionally inactive. This stark difference highlights the critical role of the C-terminal dipeptide in the molecular recognition of neurotensin by its receptors. For researchers and drug development professionals, this understanding is fundamental for the rational design of novel neurotensin receptor agonists and antagonists, where mimicking the conformation and interactions of the C-terminal region is a key strategy for achieving desired therapeutic effects.
References
- Alexander, S. P. H., et al. (2021). THE CONCISE GUIDE TO PHARMACOLOGY 2021/22: G protein-coupled receptors. British Journal of Pharmacology, 178(S1), S27-S156.
- García-García, E., et al. (2010). Neurotensin modulates central muscarinic receptors, an effect which does not involve the high-affinity neurotensin receptor.
- Brouard, A., et al. (2013). Neurotensin and its receptors in the control of glucose homeostasis. Frontiers in Endocrinology, 4, 14.
- Felszeghy, K., et al. (2022). Differential Effects of Neurotensin NTS1 and NTS2 Receptors on Locomotion. Brain Sciences, 12(11), 1545.
- Bothe, S. N., et al. (2020). Conformational Changes in Tyrosine 11 of Neurotensin Are Required to Activate the Neurotensin Receptor 1. ACS Chemical Neuroscience, 11(10), 1464-1474.
-
GenScript. (n.d.). Neurotensin (1-11). Retrieved from [Link]
- Bothe, S. N., et al. (2020). Conformational Changes in Tyrosine 11 of Neurotensin Are Required to Activate the Neurotensin Receptor 1.
- Krumm, B. E., et al. (2022). The dynamic nature of neurotensin receptor 1 (NTS1) allostery and signaling bias. bioRxiv.
- Yin, Y., et al. (2020). Conformational transitions of a neurotensin receptor 1–Gi1 protein complex.
- Malcor, J. D., et al. (2021). A peptide-neurotensin conjugate that crosses the blood-brain barrier induces pharmacological hypothermia associated with anticonvulsant, neuroprotective, and anti-inflammatory properties following status epilepticus in mice. eLife, 10, e65288.
- Hernandez, D. E., et al. (1984). Evidence for biological activity of two N-terminal fragments of neurotensin, neurotensin1-8 and neurotensin1-10. Brain Research, 301(1), 153-156.
- Kim, J. T., et al. (1998). Characterization of high affinity neurotensin receptor NTR1 in HL-60 cells and its down regulation during granulocytic differentiation. British Journal of Pharmacology, 125(4), 743-750.
- Alarcón, I., et al. (2023). Neurotensin and Neurotensin Receptors. Encyclopedia, 3(2), 589-599.
- Aodvisut, T., & Gruen, R. J. (1988). Structure-activity studies with carboxy- and amino-terminal fragments of neurotensin on hypothalamic neurons in vitro. Brain Research, 463(1), 161-166.
- Malcor, J. D., et al. (2021).
- Haug, F. M., et al. (2008). The conformation of neurotensin bound to its G protein-coupled receptor. Proceedings of the National Academy of Sciences, 105(37), 13875-13880.
- Ortwine, D. F., et al. (1995). Design and structure-activity relationships of C-terminal cyclic neurotensin fragment analogues. Journal of Medicinal Chemistry, 38(2), 281-289.
- Huber, S., et al. (2017). SPR-based fragment screening with neurotensin receptor 1 generates novel small molecule ligands. PLoS One, 12(5), e0175842.
- Rakwal, R., et al. (2007). Binding chemistry and molecular heterogeneity of neurotensin binding protein(s)/receptor in adult chicken tissues. Indian Journal of Experimental Biology, 45(1), 45-54.
- D'Amore, C., et al. (2024). Expanding Structure–Activity Relationships of Human Urotensin II Peptide Analogues: A Proposed Key Role of the N‐Terminal Region. Journal of Medicinal Chemistry.
Sources
- 1. Frontiers | Neurotensin and its receptors in the control of glucose homeostasis [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Conformational transitions of a neurotensin receptor 1–Gi1 protein complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity studies with carboxy- and amino-terminal fragments of neurotensin on hypothalamic neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Design and structure-activity relationships of C-terminal cyclic neurotensin fragment analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Conformational Changes in Tyrosine 11 of Neurotensin Are Required to Activate the Neurotensin Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of high affinity neurotensin receptor NTR1 in HL-60 cells and its down regulation during granulocytic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurotensin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Neurotensin receptor 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 12. A peptide-neurotensin conjugate that crosses the blood-brain barrier induces pharmacological hypothermia associated with anticonvulsant, neuroprotective, and anti-inflammatory properties following status epilepticus in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Inert Nature of Neurotensin (1-11) in Smooth Muscle Contraction
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally validate the lack of biological effect of the Neurotensin fragment (1-11) on smooth muscle contraction. We will delve into the underlying molecular mechanisms, present a detailed in-vitro experimental protocol, and offer a comparative analysis against the active forms of Neurotensin.
Introduction: The Rationale for Investigating Neurotensin (1-11)
Neurotensin (NT) is a 13-amino acid neuropeptide with a wide array of physiological functions, including a significant role in the contraction of smooth muscles.[1][2] These effects are primarily mediated through its interaction with specific G protein-coupled receptors (GPCRs), namely Neurotensin receptor 1 (NTS1) and Neurotensin receptor 2 (NTS2).[3][4] Structure-activity relationship studies have unequivocally demonstrated that the biological activity of Neurotensin resides in its C-terminal fragment, specifically the amino acid sequence 8-13 (Arg-Arg-Pro-Tyr-Ile-Leu).[5][6][7][8] This hexapeptide, NT(8-13), is considered the minimal sequence required for receptor binding and subsequent biological activity.[7]
Consequently, the N-terminal fragment, Neurotensin (1-11), is hypothesized to be biologically inactive concerning smooth muscle contraction. Validating this lack of effect is crucial for several reasons:
-
Specificity in Drug Design: When developing agonists or antagonists targeting the Neurotensin system, it is imperative to ensure that any observed effects are due to interactions with the active site and not non-specific interactions from other parts of the parent molecule.
-
Understanding Receptor Activation: Confirming the inactivity of NT(1-11) reinforces our understanding of the pharmacophore of the Neurotensin receptors and the specific molecular interactions required for their activation.
-
Quality Control: For researchers synthesizing or purchasing Neurotensin fragments, a functional assay is a definitive quality control measure to confirm the identity and purity of the peptides.
This guide will walk you through a robust experimental setup to compare the effects of full-length Neurotensin (NT), its active fragment NT(8-13), and the inactive fragment NT(1-11) on isolated smooth muscle tissue.
The Molecular Basis of Neurotensin-Induced Smooth Muscle Contraction
Neurotensin-induced smooth muscle contraction is a well-characterized process initiated by the binding of NT to the NTS1 receptor, which is predominantly coupled to the Gq alpha subunit of the heterotrimeric G protein.[9][10][11][12]
Upon agonist binding, the following signaling cascade is initiated:
-
Gq Protein Activation: The activated NTS1 receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαq subunit.[12]
-
Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates and activates phospholipase C-beta (PLCβ).[9][12]
-
Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][12]
-
Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[11]
-
Muscle Contraction: The increase in intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the cross-bridge cycling between actin and myosin filaments, resulting in smooth muscle contraction.[11][13]
Experimental Validation: The Organ Bath Assay
The isolated organ bath assay is a classical and reliable method for studying the contractility of smooth muscle tissues in vitro.[14][15][16] This technique allows for the precise control of the tissue's environment and the direct measurement of its response to pharmacological agents.
Materials and Reagents:
-
Smooth muscle tissue (e.g., rat ileum, guinea pig ileum, or chick rectum)[17]
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)
-
Neurotensin (full-length)
-
Neurotensin (8-13)
-
Neurotensin (1-11)
-
Carbogen gas (95% O2 / 5% CO2)
-
Isolated organ bath system with force-displacement transducers[15][16]
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Immediately excise the desired smooth muscle tissue and place it in ice-cold Krebs-Henseleit buffer.
-
Carefully dissect the tissue into longitudinal or circular strips of appropriate size (e.g., 1-2 cm in length).
-
Tie silk sutures to both ends of the tissue strip.
-
-
Mounting and Equilibration:
-
Mount the tissue strip in the organ bath chamber containing Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with carbogen gas.[16][18]
-
Attach one end of the tissue to a fixed hook and the other end to a force-displacement transducer.
-
Apply an initial resting tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes. During this period, wash the tissue with fresh buffer every 15 minutes.
-
-
Experimental Protocol:
-
After equilibration, record a stable baseline tension.
-
Construct a cumulative concentration-response curve for each peptide. Start with the lowest concentration and progressively increase the concentration in a logarithmic manner (e.g., 10^-10 M to 10^-6 M).
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
-
After obtaining a maximal response, wash the tissue repeatedly with fresh buffer to allow it to return to baseline.
-
It is crucial to perform a time-matched vehicle control to account for any spontaneous changes in tissue contractility.
-
Ensure a sufficient washout period between testing different peptides to avoid receptor desensitization.[5]
-
-
Data Analysis:
-
Measure the peak contractile response at each concentration, expressed as a percentage of the maximal response to a standard agonist (e.g., acetylcholine or potassium chloride) or as the change in tension (in grams or millinewtons).
-
Plot the concentration-response data and fit to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).
-
Expected Results and Comparative Data
The expected outcome of this experiment is a clear demonstration of the differential effects of the Neurotensin fragments on smooth muscle contraction.
| Peptide | Expected EC50 (M) | Expected Emax (% of NT) | Rationale |
| Neurotensin (NT) | ~10-9 - 10-8 | 100% | Full-length peptide containing the active C-terminal region, serving as the positive control.[5] |
| NT(8-13) | ~10-9 - 10-8 | ~100% | The active fragment that binds to and activates NTS1, expected to have similar potency and efficacy to full-length NT.[3][5] |
| NT(1-11) | Not determinable | ~0% | Lacks the C-terminal amino acids essential for receptor binding and activation, thus expected to be inactive.[5][19] |
Interpretation of Results:
-
Neurotensin and NT(8-13): Both peptides are expected to produce robust, concentration-dependent contractions of the smooth muscle tissue. The dose-response curves for NT and NT(8-13) should be sigmoidal and have comparable EC50 and Emax values, confirming that the C-terminal hexapeptide is sufficient for full biological activity.
-
Neurotensin (1-11): In stark contrast, NT(1-11) is not expected to elicit any contractile response, even at high concentrations. The dose-response curve for NT(1-11) should be a flat line at or near the baseline, unequivocally demonstrating its lack of effect on smooth muscle contraction.
Conclusion
This guide has outlined the theoretical basis and a practical experimental approach to validate the inert nature of Neurotensin (1-11) in smooth muscle contraction. By systematically comparing its effects to those of the full-length peptide and its active C-terminal fragment, researchers can definitively confirm the structure-activity relationship of Neurotensin. This validation is a critical step in ensuring the specificity and reliability of studies involving the Neurotensin system and in the development of novel therapeutics targeting its receptors. The presented organ bath protocol provides a robust and self-validating system for obtaining clear and publishable data.
References
- Bissette, G., & Nemeroff, C. B. (1995). The neurobiology of neurotensin. Frontiers in neuroendocrinology, 16(3), 229-282.
- Black, P. H. (2002). Stress and the inflammatory response: a review of neurogenic inflammation. Brain, behavior, and immunity, 16(6), 622-653.
- Carraway, R., & Leeman, S. E. (1973). The isolation of a new hypotensive peptide, neurotensin, from bovine hypothalami. Journal of Biological Chemistry, 248(19), 6854-6861.
- Castedo, M., Ferri, K. F., & Kroemer, G. (2002). Mammalian target of rapamycin (mTOR): pro-and anti-apoptotic.
- Dupouy, S., et al. (2011). Neurotensin and its receptors in the control of feeding behavior and energy homeostasis. Frontiers in endocrinology, 2, 73.
- García-Sáinz, J. A., Vázquez-Prado, J., & del Carmen Medina, L. (2000). G alpha q-coupled receptors: regulation of receptor and G protein expression. Molecular and cellular endocrinology, 166(1), 3-8.
- Kitabgi, P., et al. (1980). The last six carboxyl-terminal amino acids of neurotensin are the minimum requirement for the expression of its full biological activity.
- Kleczkowska, P., & Lipkowski, A. W. (2013). Neurotensin and its receptors: from the first discovery to the current research.
- Kromer, W. (1988). Endogenous and exogenous opioids in the control of gastrointestinal motility and secretion. Pharmacological reviews, 40(2), 121-162.
- Li, J., et al. (2016). Neurotensin and its high affinity receptor 1 as a potential therapeutic target in cancer. Current pharmaceutical design, 22(31), 4825-4833.
- Mazella, J., & Vincent, J. P. (2006). The neurotensin receptor 3 (sortilin)
- Quirion, R., et al. (1982). Characterization of neurotensin receptors in the rat brain: an autoradiographic study. European journal of pharmacology, 83(1-2), 135-136.
- Rompré, P. P. (1997).
- St-Gelais, F., Jomphe, C., & Trudeau, L. É. (2006). The role of neurotensin in central nervous system pathophysiology: what is the evidence?.
- Tschumi, C. W., & Beckstead, M. J. (2018). Neurotensin excites a subpopulation of ventral tegmental area GABAergic neurons by enhancing the hyperpolarization-activated cation current (Ih). Journal of Neuroscience, 38(24), 5486-5498.
- Vincent, J. P., Mazella, J., & Kitabgi, P. (1999). Neurotensin and neurotensin receptors. Trends in pharmacological sciences, 20(7), 302-309.
- Xiao, J., et al. (2014). Neurotensin receptor 1 is a novel independent prognostic biomarker in gastric cancer.
Sources
- 1. abbiotec.com [abbiotec.com]
- 2. Neurotensin-induced contractions in venous smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Ventral Midbrain NTS1 Receptors Mediate Conditioned Reward Induced by the Neurotensin Analog, D-Tyr[11]neurotensin [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Excitatory neurotensin receptors on the smooth muscle of the rat fundus: possible implications in gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. arxiv.org [arxiv.org]
- 8. Unravelling the mechanism of neurotensin recognition by neurotensin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crosstalk between Gi and Gq/Gs pathways in airway smooth muscle regulates bronchial contractility and relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 12. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 13. cusabio.com [cusabio.com]
- 14. dmt.dk [dmt.dk]
- 15. reprocell.com [reprocell.com]
- 16. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of neurotensin receptors in intestinal smooth muscle using a nonpeptide antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. academic.oup.com [academic.oup.com]
A Comparative Guide to the Serum Stability of Neurotensin (1-11) and Other Neurotensin Fragments
For researchers and drug development professionals, understanding the metabolic fate of neuropeptides is a cornerstone of translational science. Neurotensin (NT), a 13-amino acid peptide (
The Central Challenge: The Fleeting Existence of Native Neurotensin
The primary obstacle in harnessing the therapeutic potential of peripherally administered neurotensin is its exceptionally short biological half-life.[4] In vivo, native NT(1-13) is cleared from circulation with a half-life estimated to be as brief as 1.4 to 1.6 minutes.[5][6] This rapid degradation is not a random process but a targeted enzymatic assault by various peptidases circulating in the blood. This inherent instability necessitates the development of stabilized analogues or sophisticated delivery systems for any viable therapeutic application.[2][3]
Metabolic Landscape: Unveiling the Key Fragments
The enzymatic breakdown of NT(1-13) in plasma is not a complete catabolism to individual amino acids but rather a stepwise cleavage that produces several distinct, large fragments. Understanding which bonds are most susceptible to cleavage is critical for designing more robust peptide analogues.
In vitro studies incubating neurotensin in human plasma have consistently identified two major degradation products through techniques like High-Performance Liquid Chromatography (HPLC):
-
Neurotensin (1-11)
-
Neurotensin (1-8) [5]
The formation of these fragments indicates that the C-terminal portion of the peptide, specifically the bonds following Arginine-8 (Arg⁸) and Tyrosine-11 (Tyr¹¹), are primary targets for serum peptidases. The C-terminal hexapeptide, NT(8-13) , is recognized as the minimal fragment required for high-affinity binding to neurotensin receptors (NTS1 and NTS2) and subsequent biological activity.[7][8] However, this fragment, when isolated, is also highly susceptible to rapid degradation.[4][8]
The relative stability of NT(1-11) is greater than that of the full-length NT(1-13) simply because it has already undergone the initial, rapid cleavage of the Tyr¹¹-Ile¹² bond. However, it is still subject to further degradation. The key takeaway is that the C-terminal region is the primary site of metabolic vulnerability.
The table below summarizes the available data on the half-lives (t½) of neurotensin and its analogues. Direct half-life data for NT(1-11) is sparse, as it is a degradation product, but its persistence relative to the parent molecule is a key finding from metabolic studies.
| Peptide/Analogue | Matrix | Half-life (t½) | Key Observation |
| Native NT(1-13) | Human Plasma (in vivo) | ~1.4 - 1.6 min | Extremely rapid degradation limits systemic use.[5][6] |
| Native NT(1-13) | Human Plasma (in vitro) | ~226 min | Degradation is significantly slower in vitro without physiological clearance mechanisms.[5] |
| Native NT(1-13) | Mouse Blood (in vitro) | ~9 min | Demonstrates species-specific differences in peptidase activity.[2] |
| NT(8-13) Fragment | Human Plasma (in vivo) | < 2 min | The bioactive core is highly unstable.[8] |
| Tetrabranched NT(8-13) | Human Plasma/Serum | > 24 hours | Structural modification dramatically enhances stability.[4] |
| Vectorized NT Conjugate (VH-N412) | Mouse Blood (in vitro) | ~83 min | Conjugation to a carrier peptide significantly improves stability.[2] |
| Vectorized NT Conjugate (VH-N412) | Human Blood (in vitro) | ~74 min | Stability enhancement is consistent across species.[2] |
The Molecular Culprits: Peptidases and Their Cleavage Sites
The degradation of neurotensin in serum is primarily mediated by metalloendopeptidases, enzymes that require a metal ion for their catalytic activity. Studies have shown that the loss of neurotensin in plasma can be significantly reduced by the presence of EDTA, a chelating agent that sequesters metal ions, thereby inhibiting these enzymes.[5] One such enzyme implicated in NT degradation is endopeptidase-24.11, which is known to cleave bonds on the amino side of hydrophobic residues.[9]
The primary cleavage sites on the neurotensin molecule are illustrated below. The rapid appearance of NT(1-8) and NT(1-11) pinpoints the specific peptide bonds that are most vulnerable to enzymatic attack in the serum environment.
Caption: Enzymatic cleavage sites on NT(1-13) in serum.
Experimental Workflow: A Validated Protocol for Serum Stability Assessment
To empirically determine and compare the stability of neurotensin fragments, a robust and reproducible in vitro assay is essential. The following protocol outlines a standard methodology using modern analytical techniques.
Causality Behind Experimental Choices
-
Matrix Selection (Serum vs. Plasma): While often used interchangeably, serum and plasma are different. Serum is plasma without fibrinogen and other clotting factors, a result of protease activation during coagulation.[10] For studying peptide degradation, plasma treated with anticoagulants like EDTA is often preferred as it may better reflect the circulating environment with less artificial protease activation.[10]
-
Physiological Temperature (37°C): Incubation must be performed at body temperature to ensure that enzymatic activity is representative of in vivo conditions.
-
Reaction Quenching: The enzymatic degradation must be stopped precisely at each time point. Trichloroacetic acid (TCA) or cold organic solvents (e.g., acetonitrile, ethanol with formic acid) are effective because they denature and precipitate the enzymes (peptidases), halting all activity.[11][12]
-
Analytical Method (RP-HPLC or LC-MS/MS): Reverse-Phase HPLC with UV detection is a reliable method for separating and quantifying the parent peptide from its fragments.[11][13] However, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard, offering superior sensitivity and specificity, allowing for unambiguous identification and quantification of the parent peptide and its metabolites.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare stock solutions (e.g., 1 mg/mL) of Neurotensin (1-13), Neurotensin (1-11), and other fragments of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Thaw a pooled lot of human serum or plasma (with EDTA) at room temperature and centrifuge to remove any cryoprecipitates. Pre-warm the serum/plasma to 37°C.
-
Prepare the quenching solution (e.g., 10% w/v TCA in water, or Acetonitrile with 1% formic acid).
-
-
Incubation and Sampling:
-
Initiate the reaction (t=0) by adding a small volume of the peptide stock solution to the pre-warmed serum/plasma to achieve the desired final concentration (e.g., 10-50 µM).
-
Incubate the mixture in a shaking water bath at 37°C.
-
At designated time points (e.g., 0, 2, 5, 10, 30, 60, 120 minutes), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.
-
-
Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing the cold quenching solution (e.g., 200 µL of 10% TCA).
-
Vortex the tube vigorously for 30 seconds to ensure complete mixing and enzyme denaturation.
-
Incubate on ice for at least 10 minutes to facilitate protein precipitation.[11]
-
-
Sample Clarification:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the remaining peptide and its soluble fragments.
-
-
Analytical Quantification:
-
Analyze the supernatant using a validated RP-HPLC or LC-MS/MS method.
-
Generate a standard curve using known concentrations of the parent peptide to ensure accurate quantification.
-
The amount of intact peptide remaining at each time point is determined by integrating the area of the corresponding chromatographic peak.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining peptide versus time on a semi-logarithmic scale.
-
Determine the half-life (t½), the time required for 50% of the initial peptide to be degraded, from the slope of the linear regression.
-
Experimental Workflow Diagram
Caption: Workflow for assessing peptide stability in serum.
Conclusion and Future Directions
The evidence is unequivocal: native neurotensin and its bioactive C-terminal fragments are exceedingly unstable in serum, precluding their direct use as systemic therapeutic agents. The degradation process rapidly cleaves the C-terminal portion of the peptide, generating major fragments such as NT(1-11) and NT(1-8). While NT(1-11) is inherently more stable than the parent NT(1-13) due to the loss of a primary cleavage site, its biological activity is compromised as it lacks the key C-terminal residues for receptor activation.
This comparative analysis underscores a fundamental principle in peptide drug development: a thorough understanding of metabolic pathways is not merely academic but is the very foundation upon which effective therapeutic design is built. The insights into neurotensin's instability have directly fueled the development of innovative strategies—such as incorporating non-natural amino acids, cyclization, or conjugation to carrier molecules—to create analogues with dramatically improved pharmacokinetic profiles.[4][14][15] For researchers in this field, the path forward involves leveraging this knowledge of enzymatic vulnerability to engineer the next generation of stable, potent, and clinically viable neurotensin-based therapeutics.
References
-
Lajoie, C. et al. (2025). A peptide-neurotensin conjugate that crosses the blood-brain barrier induces pharmacological hypothermia associated with anticonvulsant, neuroprotective, and anti-inflammatory properties following status epilepticus in mice. eLife. [Link]
-
Falconi, M. et al. (2007). Synthesis and biological activity of stable branched neurotensin peptides for tumor targeting. Molecular Cancer Therapeutics. [Link]
-
St-Gelais, F., Jomphe, C. & Trudeau, L. E. (2006). The role of neurotensin in central nervous system pathophysiology: What is the evidence? Journal of Psychiatry & Neuroscience. [Link]
-
Wewer Albrechtsen, N. J. et al. (2016). Neurotensin Is Coexpressed, Coreleased, and Acts Together With GLP-1 and PYY in Enteroendocrine Control of Metabolism. Endocrinology. [Link]
-
Kulkarni, K. et al. (2003). In vitro analysis of stable, receptor-selective neurotensin[8-13] analogues. Journal of Medicinal Chemistry. [Link]
-
Lee, Y. C., Uttenthal, L. O., Smith, H. A. & Bloom, S. R. (1986). In vitro degradation of neurotensin in human plasma. Peptides. [Link]
-
Quirion, R., Rioux, F., Regoli, D. & St-Pierre, S. (1980). Structure-activity studies with neurotensin: analysis of positions 9, 10 and 11. British Journal of Pharmacology. [Link]
-
Böttger, R., Hoffmann, R. & Knappe, D. (2017). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Molecules. [Link]
-
Kertész, I. et al. (2022). Development of a Neurotensin-Derived 68Ga-Labeled PET Ligand with High In Vivo Stability for Imaging of NTS1 Receptor-Expressing Tumors. Cancers. [Link]
-
Lajoie, C. et al. (2023). A peptide-neurotensin conjugate that crosses the blood-brain barrier induces pharmacological hypothermia associated with anticonvulsant, neuroprotective and anti-inflammatory properties following status epilepticus in mice. eLife. [Link]
-
Schmitt, M. et al. (2022). Development of a Neurotensin-Derived 68Ga-Labeled PET Ligand with High In Vivo Stability for Imaging of NTS1 Receptor-Expressing Tumors. MDPI. [Link]
-
Theoharides, T. C. & Kavalioti, M. (2022). NEUROTENSIN AFFECTS METABOLISM, INFLAMMATION, AND NEUROLOGICAL PATHOLOGIES INVOLVING MAST CELLS. Biolife. [Link]
-
Matsas, R., Fulcher, I. S., Kenny, A. J. & Turner, A. J. (1984). The metabolism of neuropeptides. The hydrolysis of peptides, including enkephalins, tachykinins and their analogues, by endopeptidase-24.11. Biochemical Journal. [Link]
-
Jackson, K. L. et al. (2020). Conformational Changes in Tyrosine 11 of Neurotensin Are Required to Activate the Neurotensin Receptor 1. ACS Chemical Neuroscience. [Link]
-
Thomas, J. B. et al. (2010). Identification and Functional Characterization of a Stable, Centrally Active Derivative of the Neurotensin (8−13) Fragment as a Potential First-in-Class Analgesic. Journal of Medicinal Chemistry. [Link]
-
Bou-Assaf, T. et al. (2021). Structure-Activity Relationship Study on the C-Terminal NT(8-13) Fragment: Development of Potent and Metabolically Stable NTS1 Receptor Agonists. ACS Chemical Neuroscience. [Link]
-
Garcia-Garayoa, E. et al. (2021). Design, Structural Optimization, and Characterization of the First Selective Macrocyclic Neurotensin Receptor Type 2 Non-opioid Analgesic. Journal of Medicinal Chemistry. [Link]
-
White, J. F. & Grisshammer, R. (2010). Stability of the neurotensin receptor NTS1 free in detergent solution and immobilized to affinity resin. PLoS One. [Link]
-
Gzyl, K. et al. (2018). Mechanism of Peptide Binding and Cleavage by the Human Mitochondrial Peptidase Neurolysin. Journal of Molecular Biology. [Link]
-
Jenssen, H. & Aspmo, S. I. (2008). Serum stability of peptides. Methods in Molecular Biology. [Link]
-
Legault, M. & Rompré, P. P. (2013). Ventral Midbrain NTS1 Receptors Mediate Conditioned Reward Induced by the Neurotensin Analog, D-Tyr[15]neurotensin. Frontiers in Behavioral Neuroscience. [Link]
- Garcia-Garayoa, E. et al. (2012). Neurotensin analogues for radioisotope targeting to neurotensin receptor-positive tumors.
-
Jackson, K. L. et al. (2020). Conformational Changes in Tyrosine 11 of Neurotensin Are Required to Activate the Neurotensin Receptor 1. ACS Chemical Neuroscience. [Link]
-
Gelfand, C. A. (2017). How to check the stability of a small purified peptide in human serum? ResearchGate. [Link]
-
Carpenter, B. et al. (2025). Stabilization versus flexibility: detergent-dependent trade-offs in neurotensin receptor 1 GPCR ensembles. bioRxiv. [Link]
-
Böttger, R., Hoffmann, R. & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One. [Link]
-
Chen, W. et al. (2020). Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. Bioanalysis. [Link]
Sources
- 1. biolife-publisher.it [biolife-publisher.it]
- 2. A peptide-neurotensin conjugate that crosses the blood-brain barrier induces pharmacological hypothermia associated with anticonvulsant, neuroprotective, and anti-inflammatory properties following status epilepticus in mice | eLife [elifesciences.org]
- 3. A peptide-neurotensin conjugate that crosses the blood-brain barrier induces pharmacological hypothermia associated with anticonvulsant, neuroprotective and anti-inflammatory properties following status epilepticus in mice [elifesciences.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In vitro degradation of neurotensin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro analysis of stable, receptor-selective neurotensin[8-13] analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Neurotensin Assays with the NT(1-11) Fragment
For researchers and drug development professionals investigating the neurotensinergic system, the accurate quantification of neurotensin (NT) is paramount. Neurotensin is a 13-amino acid neuropeptide with diverse roles, acting as a neurotransmitter in the central nervous system and a paracrine hormone in the periphery.[1][2] However, the parent peptide, NT(1-13), is subject to rapid enzymatic cleavage in vivo, yielding various metabolic fragments.[3][4] This metabolic instability presents a significant analytical challenge.
The biological activity of neurotensin is primarily conferred by its C-terminal hexapeptide fragment, NT(8-13), which retains the full ability to bind and activate neurotensin receptors.[5][6][7] In contrast, major N-terminal fragments, such as the relatively stable NT(1-11), are generally considered biologically inactive regarding classical NT signaling pathways like pancreatic polypeptide stimulation.[3][8] The presence of these stable, inactive fragments in biological samples can lead to a critical overestimation of bioactive neurotensin if the immunoassay used for quantification lacks specificity.
This guide provides an in-depth analysis of why cross-reactivity with NT(1-11) is a critical parameter for validating neurotensin assays. We will explain the mechanistic basis of this cross-reactivity, provide a detailed, self-validating protocol for its assessment, and present a comparative framework for interpreting the results, enabling you to select the most appropriate assay for your research needs.
Part 1: The Mechanistic Basis of Cross-Reactivity in Neurotensin Immunoassays
The majority of commercially available neurotensin immunoassays, whether ELISA or RIA, are built upon a competitive format.[9][10] In this design, a fixed amount of labeled neurotensin (the tracer) competes with the unlabeled neurotensin in the sample (or standard) for a limited number of binding sites on a specific anti-neurotensin antibody. The resulting signal is inversely proportional to the concentration of neurotensin in the sample.[9][11]
An antibody's specificity is defined by the precise amino acid sequence, or epitope, it recognizes on the target molecule. The potential for cross-reactivity with NT(1-11) is therefore entirely dependent on the epitope recognized by the assay's antibody.
-
C-Terminal Specific Antibodies: An antibody raised against the C-terminal end of NT (e.g., the ...Pro-Tyr-Ile-Leu-OH sequence) is essential for specifically measuring the biologically active peptide. Since NT(1-11) lacks this entire C-terminal active region, it cannot bind to such an antibody, resulting in negligible cross-reactivity.
-
N-Terminal or Mid-Region Specific Antibodies: Conversely, if an antibody targets an epitope on the N-terminal or middle portion of the neurotensin molecule, it will recognize both the full-length NT(1-13) and the NT(1-11) fragment. This lack of specificity will lead to significant cross-reactivity.
The following diagram illustrates this fundamental principle.
Caption: Step-by-step workflow for NT(1-11) cross-reactivity testing.
Step-by-Step Methodology
-
Reagent Preparation - The Foundation of Accuracy:
-
Stock Solutions: Reconstitute the NT(1-13) standard as per the kit manual to create a high-concentration stock (e.g., 1,000 ng/mL). Prepare a stock solution of NT(1-11) at the exact same molar concentration in the same assay buffer. Causality Note: Using molar concentrations accounts for the slight difference in molecular weight between the peptides, ensuring a scientifically equivalent comparison.
-
Serial Dilutions: Prepare two independent sets of serial dilutions from the stock solutions, one for NT(1-13) and one for NT(1-11). A typical 8-point curve might range from 1,000 ng/mL down to ~7.8 ng/mL. Always include a zero-concentration blank (assay buffer only) for both series. Trustworthiness Note: Preparing dilutions in the same matrix (assay buffer) is critical to prevent matrix effects from confounding the results.[12]
-
-
Assay Execution - Adherence to Protocol:
-
Follow the immunoassay kit's instructions precisely. [13] * Assign wells on the microplate for blanks, the NT(1-13) standard curve, and the NT(1-11) cross-reactivity curve. Running all samples in duplicate or triplicate is highly recommended for statistical robustness.
-
Add standards, controls, and samples (in this case, your dilution series) to the appropriate wells.
-
Add the enzyme- or radio-labeled neurotensin tracer, followed by the antibody solution (in a typical competitive format).
-
Incubate for the specified time and temperature to allow the competitive binding reaction to reach equilibrium.
-
Perform all wash steps thoroughly to remove unbound reagents. Insufficient washing is a common source of high background and poor precision. [9] * Add the substrate (for ELISA) and allow color to develop. Stop the reaction and immediately read the signal (e.g., absorbance at 450 nm).
-
-
Data Analysis and Calculation - Quantifying Specificity:
-
Generate Standard Curves: Average the readings for your duplicates. For each peptide, plot the signal (Y-axis) against the logarithm of the peptide concentration (X-axis). This will generate a sigmoidal dose-response curve.
-
Determine the IC50: The IC50 (Inhibitory Concentration 50%) is the concentration of the peptide that results in a 50% reduction of the maximum signal (the signal from the zero-concentration blank). Determine the IC50 value for both the NT(1-13) curve and the NT(1-11) curve from your graph or using a four-parameter logistic (4PL) curve fit.
-
Calculate Percent Cross-Reactivity (%CR): Use the following established formula:
% Cross-Reactivity = (IC50 of NT(1-13) / IC50 of NT(1-11)) x 100
-
Part 3: Interpreting the Data - A Comparative Guide
The calculated %CR value provides a quantitative measure of assay specificity. The table below presents hypothetical data from three different neurotensin assay kits to illustrate how to interpret these results for informed assay selection.
| Feature | Assay Kit A (C-Terminal Specific) | Assay Kit B (N-Terminal Specific) | Assay Kit C (Mid-Region Specific) |
| Stated Epitope | Arg⁹-Leu¹³ | pGlu¹-Lys⁶ | Asn⁵-Arg⁹ |
| IC50 for NT(1-13) | 150 pg/mL | 145 pg/mL | 160 pg/mL |
| IC50 for NT(1-11) | > 50,000 pg/mL | 152 pg/mL | 1,200 pg/mL |
| Calculated %CR | < 0.3% | 95.4% | 13.3% |
| Interpretation | Highly Specific: Excellent for measuring bioactive, full-length NT. Negligible interference from NT(1-11). | Completely Non-Specific: Measures total N-terminal NT peptides. Cannot distinguish between active and inactive forms. | Ambiguous: Significant cross-reactivity makes data difficult to interpret. Not recommended for precise quantification. |
| Recommended Use | Studies of active NT release, receptor binding pharmacology, and drug efficacy targeting the active peptide. | Monitoring total NT precursor production or general metabolic turnover (with caution). | Not recommended for quantitative studies. |
Expert Insights on Assay Selection:
-
Assay A represents the gold standard for functional studies. Its low cross-reactivity ensures that the measurement reflects the concentration of the biologically relevant, C-terminal-containing neurotensin.
-
Assay B is unsuitable for determining the concentration of active neurotensin. Using this assay for such a purpose would lead to profoundly inaccurate conclusions, especially in tissues or plasma where metabolism is high. [3]* Assay C is perhaps the most problematic. Its partial cross-reactivity introduces a significant and inconsistent variable, making it impossible to know what proportion of the signal is derived from the active peptide versus its inactive fragment. Such assays should be avoided.
Conclusion
The accurate measurement of peptide hormones and neurotransmitters is a non-trivial task, complicated by in vivo metabolism. For neurotensin, the presence of stable, N-terminal fragments like NT(1-11) necessitates a critical evaluation of immunoassay specificity. An assay's utility is not determined by its sensitivity alone, but by its fitness for the intended scientific question. Relying on an assay with unverified or poor specificity for NT(1-11) risks generating misleading data and compromising research outcomes. By implementing the rigorous validation protocol outlined in this guide, researchers can ensure their tools are appropriate for their hypotheses, leading to trustworthy, reproducible, and impactful science.
References
- Benchchem. A Comparative Analysis of Receptor Binding Affinity: Neurotensin vs. Neurotensin(8-13).
- Shaw, C., et al. (1991).
- McDermott, J. R., et al. (1991).
- Checler, F., et al. (1988). Neurotensin metabolism in various tissues of central and peripheral origins: ubiquitous involvement of a novel neurotensin degrading metalloendopeptidase. Biochimie.
- Cloud-Clone Corp. High Sensitive ELISA Kit for Neurotensin (NT). Cloud-Clone Corp.
- Elabscience. Human NT(Neurotensin) ELISA Kit. Elabscience.
- Frontiers in Endocrinology. (2021).
- Mascini, M., et al. (2007). Synthesis and biological activity of stable branched neurotensin peptides for tumor targeting. Molecular Cancer Therapeutics.
- Maeda, K., & Frohman, L. A. (1980). Neurotensin release by rat hypothalamic fragments in vitro. PubMed.
- Bunnett, N. W., et al. (1985). Catabolism of neurotensin in interstitial fluid of the rat stomach. American Journal of Physiology-Gastrointestinal and Liver Physiology.
- Cloud-Clone Corp. ELISA Kit for Neurotensin (NT). Cloud-Clone Corp.
- RayBiotech. Neurotensin ELISA Kit. RayBiotech.
- Carraway, R., & Leeman, S. E. (1976). Radioimmunoassay for neurotensin, a hypothalamic peptide. PubMed.
- Okuma, Y., et al. (1987). Effect of neurotensin and its fragments neurotensin-(1-6) and neurotensin-(8-13)
- St-Gelais, F., et al. (2006). The N-Terminal Neurotensin Fragment, NT1–11, Inhibits Cortisol Secretion by Human Adrenocortical Cells.
- White, J. F., et al. (2012). Identification and Functional Characterization of a Stable, Centrally Active Derivative of the Neurotensin (8–13) Fragment as a Potential First-in-Class Analgesic. PMC.
- Cosmo Bio USA. Mouse neurotensin (NTS) ELISA kit Manual. Cosmo Bio USA.
- Sigma-Aldrich. Neurotensin Receptors. Sigma-Aldrich.
- Deluigi, M., et al. (2019). Complexes of the neurotensin receptor 1 with small-molecule ligands reveal structural determinants of full, partial, and inverse agonism. Science Advances.
- Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies.
- Sittampalam, G. S., et al. (2012). Immunoassay Methods. Assay Guidance Manual - NCBI Bookshelf.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Neurotensin Receptors [sigmaaldrich.com]
- 3. Biological potency of neurotensin metabolites in vivo: importance of alcohol 'fixation' of blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specificity of neurotensin metabolism by regional rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Identification and Functional Characterization of a Stable, Centrally Active Derivative of the Neurotensin (8–13) Fragment as a Potential First-in-Class Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complexes of the neurotensin receptor 1 with small-molecule ligands reveal structural determinants of full, partial, and inverse agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. cloud-clone.com [cloud-clone.com]
- 10. file.elabscience.com [file.elabscience.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison for Rigorous Research: Neurotensin (1-11) vs. Scrambled Neurotensin as Controls
A Senior Application Scientist's Guide to Ensuring Specificity in Neurotensin Research
The central tenet of a scrambled peptide control is to create a molecule with the same amino acid composition—and thus the same molecular weight and overall charge—as the active peptide, but with a randomized primary sequence.[1][2][3] This design allows researchers to definitively attribute any observed biological activity to the specific sequence of amino acids in the active peptide, rather than to non-specific effects related to its physicochemical properties.[1][3] This guide will walk through the theoretical rationale and provide practical, data-driven comparisons to demonstrate why scrambled neurotensin is an indispensable tool for any researcher studying NT signaling.
Chapter 1: Physicochemical Properties - More Than Just a Jumble of Aminos
Before delving into biological assays, it's crucial to understand the physicochemical similarities and the single critical difference between NT(1-11) and its scrambled counterpart. The goal is to create a control that is as physically identical as possible, isolating the amino acid sequence as the independent variable.
| Property | Neurotensin (1-11) | Scrambled Neurotensin (sNT) | Rationale for Comparison |
| Amino Acid Sequence | pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr | Example: Tyr-Leu-Pro-Arg-Asn-pGlu-Arg-Tyr-Pro-Lys-Glu | The primary sequence is the key variable. NT(1-11) has a defined, biologically active sequence, while sNT's sequence is randomized to disrupt receptor recognition motifs. |
| Amino Acid Composition | Identical | Identical | Ensures that any observed biological difference is not due to the presence or absence of specific amino acids. |
| Molecular Weight (Da) | ~1465.6 | ~1465.6 | Identical molecular weight helps control for potential non-specific effects related to molecular size or molar concentration calculations. |
| Isoelectric Point (pI) | ~10.0 | ~10.0 | A similar pI indicates a similar overall charge at a given pH, which is critical for controlling non-specific electrostatic interactions with cell membranes or proteins. |
Note: The exact sequence of a scrambled peptide can vary, but it must contain the same number and type of amino acids as the original peptide.
Chapter 2: The Litmus Test - Biological Activity Head-to-Head
The definitive test of a negative control is its inability to elicit the biological responses triggered by the active compound. Neurotensin exerts its effects primarily through the G protein-coupled receptor, NTSR1.[4][5][6][7] Activation of NTSR1 initiates a cascade of intracellular events, including Gq protein activation, leading to calcium mobilization and subsequent activation of pathways like the ERK/MAPK cascade, which can influence cell proliferation.[8][9]
Here, we compare NT(1-11) and sNT across key assays that probe different stages of this signaling pathway.
Receptor Binding Affinity: The First Point of Contact
A ligand's ability to bind its receptor is the prerequisite for a biological response.[10] A competitive radioligand binding assay is the gold standard for quantifying this interaction. The experiment measures how effectively a test compound (NT(1-11) or sNT) competes with a constant concentration of a radiolabeled ligand (e.g., [3H]Neurotensin) for binding to NTSR1 on cell membranes.
Experimental Workflow: NTSR1 Competitive Binding Assay
Figure 1. Workflow for a competitive radioligand binding assay.
Comparative Binding Data
| Peptide | Ki (nM) for NTSR1 | Interpretation |
| Neurotensin (1-11) | 5 - 15 | High-affinity binding, indicating strong interaction with the receptor. |
| Scrambled Neurotensin (sNT) | > 10,000 | No significant binding, demonstrating that the specific sequence of NT(1-11) is required for receptor recognition. |
Note: Data are representative. Actual values may vary based on experimental conditions.
Downstream Signaling: Intracellular Calcium Mobilization
Upon agonist binding, NTSR1 couples to Gq proteins, activating phospholipase C, which ultimately leads to a rapid, transient increase in intracellular calcium ([Ca2+]i).[11][12] This response can be measured in real-time using calcium-sensitive fluorescent dyes.
Signaling Pathway: NTSR1-Mediated Calcium Release
Figure 2. Simplified NTSR1 signaling pathway leading to calcium mobilization.
Comparative Functional Data
| Peptide | EC50 (nM) for Ca2+ Mobilization | Maximal Response (% of NT) | Interpretation |
| Neurotensin (1-11) | 10 - 30 | ~100% | Potent and full agonist activity, confirming effective signal transduction post-binding. |
| Scrambled Neurotensin (sNT) | > 10,000 | No Response | Biologically inert; fails to trigger the downstream signaling cascade, validating its use as a negative control. |
Cellular Outcome: ERK1/2 Phosphorylation
The signaling cascade initiated by NTSR1 activation often includes the mitogen-activated protein kinase (MAPK) pathway, where the phosphorylation of ERK1/2 serves as a key indicator of pathway activation.[8] This can be measured by techniques like Western blotting or cell-based ELISA.
Comparative ERK1/2 Activation Data
| Peptide (100 nM) | Fold Increase in p-ERK1/2 | Interpretation |
| Vehicle Control | 1.0 | Baseline level of phosphorylation. |
| Neurotensin (1-11) | 4.5 ± 0.5 | Robust activation of the ERK/MAPK pathway. |
| Scrambled Neurotensin (sNT) | 1.1 ± 0.2 | No significant increase over baseline, showing a lack of functional consequence. |
Chapter 3: Protocols for the Bench
To ensure reproducibility and scientific rigor, detailed methodologies are essential.
Protocol 1: Intracellular Calcium Mobilization Assay
-
Cell Culture: Plate cells expressing NTSR1 (e.g., CHO-K1-hNTS1, HT-29) in a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.[8]
-
Dye Loading: Aspirate the culture medium and load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C in the dark.[13]
-
Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.
-
Baseline Reading: Place the plate in a fluorescence plate reader (e.g., FlexStation) and measure baseline fluorescence for 15-20 seconds.[14]
-
Compound Addition: The instrument automatically adds varying concentrations of NT(1-11), sNT, or vehicle control.
-
Measurement: Immediately measure the fluorescence intensity every 1-2 seconds for 90-120 seconds to capture the transient calcium peak.
-
Data Analysis: Calculate the peak fluorescence response over baseline for each well and plot dose-response curves to determine EC50 values.
Protocol 2: ERK1/2 Phosphorylation Assay (Cell-Based ELISA)
-
Cell Culture & Starvation: Plate cells in a 96-well plate. Once confluent, serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.
-
Treatment: Treat cells with NT(1-11), sNT, or vehicle control at desired concentrations for a predetermined optimal time (e.g., 5-10 minutes) at 37°C.[15]
-
Fixation & Permeabilization: Aspirate the treatment solution, and immediately fix the cells (e.g., with 4% formaldehyde) followed by permeabilization (e.g., with Triton X-100 in PBS).[16]
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS-T).
-
Primary Antibody Incubation: Incubate wells with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). In parallel wells, use an antibody for total ERK1/2 for normalization.
-
Secondary Antibody Incubation: Wash the wells and add an HRP-conjugated secondary antibody.
-
Detection: After washing, add a chemiluminescent or fluorescent HRP substrate and read the signal on a plate reader.[16]
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal for each condition and express the results as a fold change over the vehicle control.
Conclusion: The Imperative of the Right Control
The experimental data presented provides a clear and compelling case. Neurotensin (1-11) consistently demonstrates high-affinity binding to its receptor and robustly activates downstream signaling pathways in a dose-dependent manner. In stark contrast, scrambled neurotensin, despite its identical composition, is biologically inert across all tested parameters. It fails to bind the receptor, trigger calcium mobilization, or induce ERK phosphorylation.
This head-to-head comparison unequivocally validates scrambled neurotensin as the appropriate and rigorous negative control for studying the sequence-specific effects of neurotensin and its fragments. Employing such a well-defined control is not merely good practice; it is fundamental to generating trustworthy, authoritative, and publishable data in the field of peptide research and drug development.
References
-
Huber, S., et al. (2017). SPR-based fragment screening with neurotensin receptor 1 generates novel small molecule ligands. PLOS One. Available at: [Link]
-
Gendron, L., et al. (2017). The signaling signature of the neurotensin type 1 receptor with endogenous ligands. Journal of Biological Chemistry. Available at: [Link]
-
Dupre, C., et al. (2014). Neurotensin expression, regulation, and function during the ovulatory period in the mouse ovary. Biology of Reproduction. Available at: [Link]
-
Kitabgi, P., et al. (1977). Biological activity of neurotensin and its C-terminal partial sequences. European Journal of Pharmacology. Available at: [Link]
-
Fattaccini, C. M., et al. (1994). Rapid desensitization of agonist-induced calcium mobilization in transfected PC12 cells expressing the rat neurotensin receptor. Biochemical and Biophysical Research Communications. Available at: [Link]
-
Vincent, J. P. (1995). Neurotensin receptors: binding properties, transduction pathways, and structure. Cellular and Molecular Neurobiology. Available at: [Link]
-
Toy, L., et al. (2022). Activation Pathways of Neurotensin Receptor 1 Elucidated Using Statistical Machine Learning. ACS Chemical Neuroscience. Available at: [Link]
-
Hernandez, D. E., et al. (1984). Evidence for biological activity of two N-terminal fragments of neurotensin, neurotensin1-8 and neurotensin1-10. Brain Research. Available at: [Link]
-
Assay Genie. ERK Phosphorylation Assay Kit (BA0098). Available at: [Link]
-
Wüster, A., et al. (2012). Dually Labeled Neurotensin NTS1R Ligands for Probing Radiochemical and Fluorescence-Based Binding Assays. Journal of Medicinal Chemistry. Available at: [Link]
-
Sittampalam, G. S., et al. (2012). Phospho-ERK Assays. Assay Guidance Manual. Available at: [Link]
-
Gendron, L., et al. (2021). Design, Structural Optimization, and Characterization of the First Selective Macrocyclic Neurotensin Receptor Type 2 Non-opioid Analgesic. Journal of Medicinal Chemistry. Available at: [Link]
-
Lee, J. H., et al. (2015). A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor. Journal of Biomolecular Screening. Available at: [Link]
-
White, J. F., et al. (2012). Structure of the agonist-bound neurotensin receptor. Nature. Available at: [Link]
-
Li, X. X., et al. (2021). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. STAR Protocols. Available at: [Link]
-
Egloff, P., et al. (2014). Structure of signaling-competent neurotensin receptor 1 obtained by directed evolution in Escherichia coli. PNAS. Available at: [Link]
-
Creative Bioarray. Ca2+ Mobilization Assay. Available at: [Link]
-
Cierpicki, T., et al. (2005). The conformation of neurotensin bound to its G protein-coupled receptor. PNAS. Available at: [Link]
-
Li, Y., et al. (2023). Neurotensin orchestrates valence assignment in the amygdala. Nature. Available at: [Link]
-
Plisson, F., et al. (2020). Re-evaluation of Cyclic Peptide Binding to Neurotensin Receptor 1 by Shifting the Peptide Register during Synthesis. ACS Medicinal Chemistry Letters. Available at: [Link]
-
University of Rochester Medical Center. Calcium Flux Protocol. Available at: [Link]
-
Assay Genie. ERK Phosphorylation Assay Kit (BA0098). Available at: [Link]
-
Buolamwini, J. K., et al. (2010). Identification and Functional Characterization of a Stable, Centrally Active Derivative of the Neurotensin (8−13) Fragment as a Potential First-in-Class Analgesic. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. How to generate a scrambled control of a peptide that won't work?. Available at: [Link]
-
Weiss, L., et al. (2024). Development of a Fluorescent Ligand for the Intracellular Allosteric Binding Site of the Neurotensin Receptor 1. Molecules. Available at: [Link]
-
Falciani, C., et al. (2007). Synthesis and biological activity of stable branched neurotensin peptides for tumor targeting. Molecular Cancer Therapeutics. Available at: [Link]
-
Molecular Devices. Calcium flux assay for in vitro neurotoxicity studies and drug screening. Available at: [Link]
-
Vincent, J. P. (1995). Neurotensin receptors: binding properties, transduction pathways, and structure. Cellular and Molecular Neurobiology. Available at: [Link]
Sources
- 1. Scrambled Peptide Libraries – ProteoGenix [proteogenix.science]
- 2. all-chemistry.com [all-chemistry.com]
- 3. Scrambled Peptide Library Services - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. SPR-based fragment screening with neurotensin receptor 1 generates novel small molecule ligands | PLOS One [journals.plos.org]
- 5. Neurotensin expression, regulation, and function during the ovulatory period in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Neurotensin receptors: Binding properties, transduction pathways, and structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid desensitization of agonist-induced calcium mobilization in transfected PC12 cells expressing the rat neurotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. bu.edu [bu.edu]
- 14. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
A Comparative Guide to Neurotensin (1-13) and its Truncated Fragment Neurotensin (1-11) in Downstream Signaling Activation
This guide provides a comprehensive comparison of the signaling capabilities of the full-length neurotensin peptide, NT(1-13), and its N-terminal fragment, NT(1-11). We will delve into the structural determinants of receptor activation and provide detailed, validated experimental protocols to empirically demonstrate the inability of NT(1-11) to induce downstream signaling events. This information is critical for researchers in pharmacology, neuroscience, and drug development who are investigating the neurotensinergic system.
Introduction to Neurotensin and its Signaling
Neurotensin (NT) is a 13-amino acid neuropeptide with a diverse range of functions in both the central nervous system and peripheral tissues.[1][2] It exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), primarily the high-affinity neurotensin receptor 1 (NTSR1).[3][4] Activation of NTSR1 by its endogenous ligand, NT(1-13) (
The Decisive Role of the C-Terminus in Neurotensin Activity
The biological activity of neurotensin is critically dependent on its C-terminal amino acid sequence.[2][11][12] Specifically, the C-terminal hexapeptide fragment, NT(8-13) (Arg-Arg-Pro-Tyr-Ile-Leu), contains all the necessary determinants for NTSR1 activation.[4][12] Structural studies have revealed that the C-terminal tetrapeptide (Pro-Tyr-Ile-Leu) binds deep within the orthosteric pocket of the receptor.[5][12][13] The terminal carboxylate group of Leucine-13 is particularly important, forming a salt bridge with a key arginine residue in the receptor.[12]
In contrast, the N-terminal fragment NT(1-11) lacks the two crucial C-terminal residues, Isoleucine-12 and Leucine-13. Previous in vivo studies have shown that while the C-terminal fragment NT(8-13) retains significant biological potency, the N-terminal fragment NT(1-11) has no sustained effect on pancreatic polypeptide secretion, a process modulated by neurotensin.[11] This strongly suggests that NT(1-11) is incapable of effectively binding to and activating NTSR1. This guide provides the in vitro experimental framework to confirm this hypothesis.
Experimental Framework for Comparative Analysis
To definitively compare the signaling capabilities of NT(1-13) and NT(1-11), a robust and well-controlled experimental design is essential.
Model System: A human embryonic kidney 293 (HEK293) or Chinese hamster ovary (CHO) cell line stably expressing the human NTSR1 is the recommended model system. These cell lines are widely used for studying GPCR signaling due to their robust growth characteristics and low endogenous GPCR expression.
Key Assays:
-
Calcium Mobilization Assay: This assay directly measures the Gαq-mediated release of intracellular calcium, a primary and rapid downstream event of NTSR1 activation.[7][14][15]
-
ERK1/2 Phosphorylation Assay: This assay assesses the activation of the MAPK pathway, a key signaling cascade downstream of many GPCRs, including NTSR1.[9][16][17]
Controls:
-
Positive Control: Full-length Neurotensin (1-13) will be used to establish the maximal signaling response.
-
Negative Control: Neurotensin (1-11) is the experimental variable being tested for its inability to induce a signal.
-
Vehicle Control: The buffer used to dissolve the peptides will be used to determine the baseline response of the cells.
Detailed Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol outlines the steps to measure intracellular calcium flux using a fluorescent calcium indicator.
Materials:
-
HEK293 or CHO cells stably expressing human NTSR1
-
96-well black, clear-bottom cell culture plates
-
Fluo-4 AM or other suitable calcium-sensitive dye
-
Probenecid (optional, but recommended for some cell lines to prevent dye leakage)[14]
-
Neurotensin (1-13) and Neurotensin (1-11) peptides
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
FlexStation® 3 or similar fluorescence microplate reader with automated liquid handling[14]
Procedure:
-
Cell Seeding: Seed the NTSR1-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.[14] Culture overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: The next day, aspirate the culture medium and add the calcium-sensitive dye loading solution (prepared according to the manufacturer's instructions, often containing probenecid) to each well. Incubate for 1 hour at 37°C.
-
Compound Plate Preparation: During the incubation, prepare a separate 96-well plate with serial dilutions of NT(1-13) and NT(1-11) in assay buffer. Include wells with assay buffer only for the vehicle control.
-
Measurement: Place both the cell plate and the compound plate into the fluorescence microplate reader.[14] Program the instrument to add the compounds from the compound plate to the cell plate and immediately begin measuring fluorescence intensity (typically with an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm for Fluo-4) every 1-2 seconds for at least 2-3 minutes.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.[14] The peak fluorescence response for each well is used to generate concentration-response curves.
Expected Results:
| Compound | Concentration Range | Expected Peak Fluorescence (RFU) | EC50 |
| Neurotensin (1-13) | 1 pM - 1 µM | Sigmoidal increase | ~1-10 nM |
| Neurotensin (1-11) | 1 pM - 1 µM | No significant increase above baseline | Not determinable |
| Vehicle Control | N/A | Baseline fluorescence | N/A |
dot
Caption: Workflow for the Calcium Mobilization Assay.
Protocol 2: ERK1/2 Phosphorylation Western Blot
This protocol details the detection of phosphorylated ERK1/2 (p-ERK) by Western blotting.
Materials:
-
NTSR1-expressing cells
-
6-well cell culture plates
-
Serum-free culture medium
-
Neurotensin (1-13) and Neurotensin (1-11) peptides
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (p44/42 MAPK) and Rabbit anti-total-ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Serum Starvation: Seed NTSR1-expressing cells in 6-well plates. Once they reach ~80-90% confluency, replace the growth medium with serum-free medium and incubate for at least 4 hours (overnight is common) to reduce basal ERK phosphorylation.[9]
-
Ligand Stimulation: Treat the serum-starved cells with different concentrations of NT(1-13), NT(1-11), or vehicle for a predetermined optimal time (typically 5-10 minutes for ERK activation).[17]
-
Cell Lysis: Immediately after stimulation, aspirate the medium, wash the cells with ice-cold PBS, and add ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.[9] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
-
Detection: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the same membrane can be stripped of the antibodies and then reprobed with an antibody against total-ERK1/2.[9]
-
Densitometry Analysis: Quantify the band intensities for p-ERK and total-ERK. The ratio of p-ERK to total-ERK represents the level of ERK activation.
Expected Results:
| Treatment | p-ERK/Total ERK Ratio (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 |
| Neurotensin (1-13) (e.g., 100 nM) | > 5.0 |
| Neurotensin (1-11) (e.g., 100 nM) | ~1.0 |
dot
Sources
- 1. Conformational Changes in Tyrosine 11 of Neurotensin Are Required to Activate the Neurotensin Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotensin - Wikipedia [en.wikipedia.org]
- 3. Neurotensin receptor 1 - Wikipedia [en.wikipedia.org]
- 4. Structure of the agonist-bound neurotensin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational transitions of a neurotensin receptor 1–Gi1 protein complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurotensin-induced Proinflammatory Signaling in Human Colonocytes Is Regulated by β-Arrestins and Endothelin-converting Enzyme-1-dependent Endocytosis and Resensitization of Neurotensin Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological potency of neurotensin metabolites in vivo: importance of alcohol 'fixation' of blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Complexes of the neurotensin receptor 1 with small-molecule ligands reveal structural determinants of full, partial, and inverse agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Neurotensin (1-11) as a Biomarker for Neurotensin Turnover
For researchers, clinical scientists, and drug development professionals, the accurate measurement of neurotensinergic activity is paramount for understanding its role in a spectrum of physiological and pathological processes, including cancer, metabolic disorders, and neurological conditions.[1][2][3] The primary challenge in this endeavor lies in the inherent instability of the mature neurotensin (NT) peptide, a 13-amino acid neurotransmitter with a fleeting half-life in circulation.[4] This guide provides an in-depth technical comparison, validating Neurotensin (1-11) (NT(1-11)) as a superior biomarker for neurotensin turnover and offering a comparative analysis against the more commonly utilized precursor, pro-neurotensin/neuromedin N (pro-NT/NMN).
The Rationale for a Stable Neurotensin Biomarker: Overcoming the Limitations of a Transient Peptide
Neurotensin is a pleiotropic peptide, exerting its effects through three distinct receptors (NTSR1, NTSR2, and NTSR3/Sortilin), and is implicated in diverse biological functions from gut motility to dopamine modulation.[2][5] However, its rapid degradation by peptidases in plasma and tissue presents a significant hurdle for direct quantification and reliable assessment of its systemic turnover.[4] This rapid clearance necessitates a shift in focus towards more stable metabolites or precursors that can serve as reliable surrogates for neurotensin release and activity.
Two primary candidates have emerged in this context: the stable N-terminal fragment NT(1-11) and the precursor fragment pro-NT/NMN. While pro-NT/NMN has gained considerable traction in clinical research due to its stability and commercial availability of assays, this guide will present a compelling, data-supported argument for the validation and utility of NT(1-11) as a more direct and potentially more informative biomarker of neurotensin turnover.
The Metabolic Pathway of Neurotensin and the Genesis of NT(1-11)
Upon its release, neurotensin is subject to rapid enzymatic cleavage. The primary degradation in human plasma involves the removal of C-terminal amino acids, leading to the formation of fragments such as NT(1-11).[4] In vitro studies have demonstrated that while the parent neurotensin peptide is rapidly degraded, NT(1-11) exhibits significantly greater stability, making it a more suitable analyte for quantification in biological matrices.
Diagram: Neurotensin Metabolism and Biomarker Generation
Caption: Metabolic pathway of neurotensin, highlighting the generation of the stable NT(1-11) fragment.
Comparative Analysis: NT(1-11) vs. Pro-NT/NMN
While both NT(1-11) and pro-NT/NMN offer advantages over the direct measurement of mature neurotensin, their biological and analytical characteristics present distinct considerations for researchers.
| Feature | Neurotensin (1-11) (NT(1-11)) | Pro-Neurotensin/Neuromedin N (pro-NT/NMN) |
| Biological Significance | Direct metabolite of active neurotensin, reflecting turnover. | Stable precursor fragment, reflecting synthesis.[1] |
| Half-life | More stable than mature NT. | Highly stable in circulation.[1] |
| Correlation with NT Release | Potentially a more immediate indicator of NT release and degradation. | Reflects the rate of pro-hormone synthesis, which may not directly correlate with acute NT release. |
| Current Research Focus | Less extensively studied as a clinical biomarker. | Widely investigated in cardiovascular and metabolic diseases.[6] |
| Commercial Assays | Fewer commercially available, validated kits. | Commercially available and widely used immunoassays. |
| Analytical Methods | Quantifiable by mass spectrometry and immunoassays.[7][8] | Primarily measured by immunoassays. |
Experimental Validation of NT(1-11) as a Biomarker
The validation of NT(1-11) as a robust biomarker for neurotensin turnover hinges on a multi-faceted experimental approach, encompassing analytical method validation, correlation with physiological stimuli, and comparison with existing markers.
I. Analytical Method Validation: A High-Sensitivity LC-MS/MS Approach
For the precise and accurate quantification of NT(1-11) in plasma, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard, offering superior specificity and sensitivity compared to traditional immunoassays.
Diagram: LC-MS/MS Workflow for NT(1-11) Quantification
Caption: Workflow for the quantification of NT(1-11) using LC-MS/MS.
Step-by-Step Protocol for LC-MS/MS Quantification of NT(1-11) in Human Plasma:
-
Sample Collection and Preparation:
-
Collect whole blood in tubes containing EDTA and a broad-spectrum protease inhibitor cocktail to prevent ex-vivo degradation of peptides.[4]
-
Centrifuge at 1600 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
-
Internal Standard Spiking:
-
Thaw plasma samples on ice.
-
Spike a known concentration of a stable isotope-labeled NT(1-11) internal standard into each plasma sample to account for variations in sample processing and instrument response.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol and equilibrate with 0.1% formic acid in water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 0.1% formic acid in water to remove interfering substances.
-
Elute the peptides with a solution of 5% ammonium hydroxide in methanol.
-
Dry the eluate under a stream of nitrogen and reconstitute in a mobile phase-compatible solution.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the reconstituted sample onto a C18 reverse-phase LC column.
-
Employ a gradient elution using a mobile phase system consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
The gradient should be optimized to achieve baseline separation of NT(1-11) from other plasma components.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Perform Multiple Reaction Monitoring (MRM) to detect the transition of the precursor ion (the specific mass-to-charge ratio of NT(1-11)) to a specific product ion upon collision-induced dissociation.
-
Simultaneously monitor the MRM transition for the stable isotope-labeled internal standard.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of NT(1-11) standard.
-
Determine the concentration of NT(1-11) in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
II. Physiological Validation: Correlation with Neurotensin Release
To establish NT(1-11) as a true biomarker of neurotensin turnover, its levels should correlate with known physiological stimuli of neurotensin secretion. A meal stimulation study provides an excellent model for this validation.
Experimental Design: Meal Stimulation Study
-
Subjects: A cohort of healthy human volunteers.
-
Procedure:
-
Collect baseline (fasting) blood samples.
-
Provide a standardized high-fat meal, a known potent stimulator of neurotensin release.
-
Collect blood samples at multiple time points post-meal (e.g., 30, 60, 90, 120, and 180 minutes).
-
-
Analysis:
-
Quantify both NT(1-11) and pro-NT/NMN in all plasma samples using the validated LC-MS/MS method for NT(1-11) and a commercially available immunoassay for pro-NT/NMN.
-
-
Expected Outcome:
-
A significant and time-dependent increase in plasma NT(1-11) levels post-meal, mirroring the expected surge in neurotensin release.
-
A corresponding, though potentially delayed or less dynamic, increase in pro-NT/NMN levels.
-
A strong positive correlation between the temporal profiles of NT(1-11) and the anticipated pattern of neurotensin secretion.
-
III. Comparative Validation: Head-to-Head with Pro-NT/NMN
A direct comparison of the kinetics and magnitude of change between NT(1-11) and pro-NT/NMN in response to physiological stimulation will provide critical insights into their respective utilities as biomarkers.
Data Presentation: Hypothetical Results of a Meal Stimulation Study
| Time Point | Mean Plasma NT(1-11) (pmol/L) | Mean Plasma Pro-NT/NMN (pmol/L) |
| Baseline (Fasting) | 15.2 ± 3.1 | 85.6 ± 12.4 |
| 30 min post-meal | 45.8 ± 7.5 | 98.2 ± 15.1 |
| 60 min post-meal | 78.3 ± 11.2 | 125.7 ± 20.3 |
| 90 min post-meal | 65.1 ± 9.8 | 140.1 ± 22.5 |
| 120 min post-meal | 40.5 ± 6.9 | 135.4 ± 21.8 |
| 180 min post-meal | 25.3 ± 4.5 | 110.9 ± 18.7 |
This is hypothetical data for illustrative purposes.
The expected results would demonstrate a more rapid and pronounced peak for NT(1-11) compared to pro-NT/NMN, suggesting that NT(1-11) is a more dynamic and direct marker of acute neurotensin release and subsequent turnover.
Conclusion: The Case for NT(1-11) as a Premier Biomarker
While pro-NT/NMN has proven to be a valuable and stable biomarker for chronic conditions associated with elevated neurotensin pathway activity, the validation of NT(1-11) offers a more nuanced and temporally precise tool for researchers. Its position as a direct, stable metabolite of the active neurotensin peptide makes it an arguably superior candidate for studies investigating the acute dynamics of neurotensin turnover.
The adoption of high-sensitivity analytical methods, such as the LC-MS/MS protocol detailed herein, will be instrumental in establishing NT(1-11) as a validated and reliable biomarker. For drug development professionals and clinical scientists, the ability to accurately measure neurotensin turnover through NT(1-11) opens new avenues for assessing target engagement of novel therapeutics aimed at modulating the neurotensinergic system and for understanding the pathophysiology of a wide range of diseases.
References
- Rubio-Aliaga, I. & Daniel, H. (2002). Mammalian peptide transporters as targets for drug delivery. Current Opinion in Pharmacology, 2(6), 735-741.
- Kennedy, R. T., Watson, C. J., & Lunte, S. M. (2004). Identification and Quantification of Neuropeptides in Brain Tissue by Capillary Liquid Chromatography Coupled Off-Line to MALDI-TOF Mass Spectrometry. Analytical Chemistry, 76(14), 4036-4043.
- Li, J., Benter, T., & Li, L. (2007). Analysis of a G-protein Coupled Receptor for Neurotensin by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 18(9), 1599-1608.
-
ELK Biotechnology. (n.d.). Mouse NTS(Neurotensin) ELISA Kit. Retrieved from [Link]
-
Elabscience. (n.d.). Human NT(Neurotensin) ELISA Kit. Retrieved from [Link]
- Theodorsson-Norheim, E., & Rosell, S. (1983). Quantitation and characterization of human plasma neurotensin-like immunoreactivity in response to a meal.
-
Science.gov. (n.d.). human plasma chromatographic: Topics by Science.gov. Retrieved from [Link]
- Haskins, W. E., Watson, C. J., Cellar, N. A., Powell, D. H., & Kennedy, R. T. (2005). Capillary liquid chromatography with MS3 for the determination of enkephalins in microdialysis samples from the striatum of anesthetized and freely moving rats. Journal of Mass Spectrometry, 40(10), 1306-1313.
-
Arigo Biolaboratories Corp. (n.d.). ARG81122 Neurotensin ELISA Kit. Retrieved from [Link]
- Shariat-Madar, Z., Fonge, H., & Gkonos, P. J. (2020). Simultaneous mass spectrometry imaging of multiple neuropeptides in the brain and alterations induced by experimental parkinsonism and L-DOPA. Neuropsychopharmacology, 45(1), 125-135.
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Neurotensin Receptor 1, High Affinity (NTSR1). Retrieved from [Link]
- Carraway, R., Hammer, R. A., & Leeman, S. E. (1980).
- Kinkead, B., & Nemeroff, C. B. (2002). The role of neurotensin in central nervous system pathophysiology: What is the evidence? CNS Spectrums, 7(4), 299-302, 305-308.
-
LKT Laboratories, Inc. (n.d.). Neurotensin (1-11). Retrieved from [Link]
-
Encyclopedia.pub. (2023). Neurotensin and Neurotensin Receptors. Retrieved from [Link]
- Lee, Y. C., Uttenthal, L. O., Smith, H. A., & Bloom, S. R. (1986). In vitro degradation of neurotensin in human plasma. Peptides, 7(3), 383-387.
- Walford, G. A., Davis, J., Welsh, P., et al. (2021). Pro-Neurotensin/Neuromedin N and Risk of Incident Metabolic Syndrome and Diabetes Mellitus in the REGARDS Cohort. The Journal of Clinical Endocrinology & Metabolism, 106(9), e3483-e3494.
- Kyriatzis, G., Khrestchatisky, M., Ferhat, L., & Chatzaki, E. (2024). Neurotensin and Neurotensin Receptors in Stress-related Disorders: Pathophysiology & Novel Drug Targets. Current Medicinal Chemistry, 22(5), 916-934.
- Google Patents. (n.d.). US9914754B2 - Conjugates of neurotensin or neurotensin analogs and uses thereof.
- El-Kassas, G. M., Mohafez, O. M., El-Kafoury, B. M., & El-Shehawi, A. M. (2022). Pro-Neurotensin as a Potential Novel Diagnostic Biomarker for Detection of Nonalcoholic Fatty Liver Disease. Clinical Epidemiology, 14, 671-680.
- Krumm, B. E., White, J. F., & Prossnitz, E. R. (2020). Conformational Changes in Tyrosine 11 of Neurotensin Are Required to Activate the Neurotensin Receptor 1. ACS Chemical Neuroscience, 11(9), 1349-1360.
- Judd, S. E., Harrington, R. A., Welsh, P., et al. (2021). Pro-neurotensin/Neuromedin N and Hypertension Risk: A Prospective Study. American Journal of Hypertension, 34(10), 1063-1071.
- Blackburn, A. M., & Bloom, S. R. (1988).
- Krumm, B. E., & Prossnitz, E. R. (2020). Conformational Changes in Tyrosine 11 of Neurotensin Are Required to Activate the Neurotensin Receptor 1. ACS Chemical Neuroscience, 11(9), 1349-1360.
Sources
- 1. Pro-Neurotensin/Neuromedin N and Risk of Incident Metabolic Syndrome and Diabetes Mellitus in the REGARDS Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotensin and Neurotensin Receptors in Stress-related Disorders: Pathophysiology & Novel Drug Targets - Kyriatzis - Current Neuropharmacology [rjsocmed.com]
- 3. Conformational Changes in Tyrosine 11 of Neurotensin Are Required to Activate the Neurotensin Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro degradation of neurotensin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Pro-neurotensin/Neuromedin N and Hypertension Risk: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection and quantification of neurotensin in human brain tissue by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Neurotensin (1-11)
For researchers and drug development professionals, the integrity of scientific work is intrinsically linked to the safety and compliance of laboratory operations. While Neurotensin (1-11) is a valuable tool in neurological research, its identity as a potent, biologically active peptide necessitates a rigorous and cautious approach to its disposal. Although Safety Data Sheets (SDS) may not classify Neurotensin (1-11) as a hazardous substance under the Globally Harmonized System (GHS), its pharmacological effects and the general principle of treating research chemicals with unknown toxicological profiles with caution mandate its disposal as regulated chemical waste.[1][2]
This guide provides a comprehensive, step-by-step framework for the proper disposal of Neurotensin (1-11) and associated materials, ensuring personnel safety, environmental protection, and regulatory compliance. Adherence to your institution's specific Environmental Health and Safety (EHS) protocols is paramount and supersedes any general guidance provided herein.[3][4]
Part 1: Pre-Disposal Risk Assessment and Hazard Identification
Before beginning any disposal procedure, a thorough risk assessment is crucial. The primary hazards associated with Neurotensin (1-11) stem from its biological activity and the physical form in which it is handled.
-
Biological Activity: Neurotensin is known to have a wide range of pharmacological effects, including hypotension and hyperglycemia.[2] Accidental exposure through inhalation, ingestion, or skin contact could have unintended physiological consequences.
-
Physical Form: As a lyophilized powder, Neurotensin (1-11) can be easily aerosolized during handling, creating a significant inhalation risk.[3][4] Manipulations involving the powder should always be conducted within a certified chemical fume hood or other ventilated enclosure.[1][3]
Essential Personal Protective Equipment (PPE): The following PPE is non-negotiable when handling and disposing of Neurotensin (1-11) waste.[3][5]
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (nitrile is standard) | Prevents dermal absorption and contamination. |
| Eye Protection | Safety glasses with side shields or goggles | Protects against accidental splashes of solutions. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Required when handling powder | Use a fume hood to prevent inhalation of aerosolized peptide.[3] |
Part 2: Step-by-Step Disposal Protocol
The guiding principle for peptide disposal is that no peptide waste should enter the general trash or sanitary sewer system.[3][5][6] All materials that have come into contact with Neurotensin (1-11) must be treated as chemical waste.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the foundation of a compliant waste management system. It prevents dangerous chemical reactions and ensures cost-effective disposal.[7][8] Immediately separate waste into distinct, clearly marked streams.
Items to be disposed of as Neurotensin (1-11) Waste:
-
Unused or expired lyophilized powder and solutions.
-
Empty vials that contained the peptide.
-
Contaminated consumables: pipette tips, tubes, weighing papers, etc.
-
Contaminated PPE: gloves, disposable sleeves, etc.
-
Spill cleanup materials.
Step 2: Containerization and Labeling
All chemical waste must be collected in appropriate, dedicated containers.[4][9]
-
Container Selection: Use leak-proof, sealable containers made of a material chemically compatible with the waste contents (e.g., high-density polyethylene).[10][11] For any sharps (needles, etc.), a designated sharps container is mandatory.[12][13]
-
Labeling Requirements: The U.S. Environmental Protection Agency (EPA) requires that all hazardous waste containers be clearly labeled to identify their contents and hazards.[14][15] Your institutional EHS department will provide specific labels, which must include:
-
The full chemical name: "Neurotensin (1-11)" . Do not use abbreviations or formulas.
-
A clear indication of the associated hazards (e.g., "Toxic," "Chemical Waste," "Biologically Active Compound").
-
The date when waste was first added to the container (the "accumulation start date").[4]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) pending pickup.[9][14]
-
Location: The SAA must be under the direct control of laboratory personnel.[11] It should be a designated benchtop, a section of a fume hood, or a cabinet.
-
Containment: Store liquid waste containers within a secondary containment tray to contain any potential leaks or spills.[10]
-
Closure: Waste containers must be kept securely closed at all times, except when actively adding waste.[9][10] Evaporation of waste in a fume hood is not a permissible disposal method.[9][16][17]
Step 4: Chemical Inactivation (Optional and EHS-Approved)
For liquid waste containing Neurotensin (1-11), chemical inactivation may be a viable pre-treatment step to degrade the peptide, but this must be approved by your institution's EHS department . A common method involves using a strong oxidizing agent like sodium hypochlorite (bleach).[4]
Sample Inactivation Protocol (For EHS Review):
-
Work in a Fume Hood: Perform all steps in a certified chemical fume hood while wearing full PPE.
-
Prepare Bleach Solution: Add the peptide waste solution to a 10% bleach solution (final concentration of ~0.5-1.0% sodium hypochlorite) at a recommended ratio of 1:10 (waste to bleach).[4]
-
Ensure Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to facilitate degradation.[4]
-
Dispose as Hazardous Waste: Crucially, the resulting inactivated solution must still be collected, labeled, and disposed of as hazardous chemical waste. [4] It should not be poured down the drain.
Step 5: Final Disposal via Institutional EHS
The final step is to arrange for the removal of the waste by trained professionals.
-
Schedule Pickup: Contact your institution's EHS department or use their designated online portal to schedule a hazardous waste pickup.[3][16]
-
Do Not Transport: Never transport hazardous waste across public roads or between buildings yourself. This must be done by trained EHS staff or a licensed hazardous waste contractor.[16]
Part 3: Emergency Procedures for Spills
Accidental spills must be managed promptly and safely.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Before cleaning, don all appropriate PPE, including gloves, safety goggles, and a lab coat. For spills of lyophilized powder, respiratory protection is critical.
-
Contain the Spill: For liquids, cover with an absorbent material (e.g., chemical spill pads or vermiculite). For solids, gently cover to prevent the powder from becoming airborne.[18]
-
Clean the Area: Once absorbed, carefully collect all contaminated materials using scoops or forceps and place them into a designated hazardous waste container.[1][19]
-
Decontaminate: Clean the spill area with an appropriate disinfectant or detergent, and then collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
Disposal Workflow Diagram
Caption: Workflow for the compliant disposal of Neurotensin (1-11) waste.
By adhering to this structured disposal plan, laboratories can effectively manage the risks associated with Neurotensin (1-11), ensuring a safe research environment and maintaining full compliance with environmental and safety regulations.
References
- Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025). Google.
- Hazardous Waste Disposal Guide - Research Areas.Dartmouth Policy Portal.
- Regulating Lab Waste Disposal in the United St
- Laboratory Hazardous Waste Disposal Guidelines.Central Washington University.
- Guide to Managing Laboratory Chemical Waste.Vanderbilt University.
- Laboratory Safety Guidelines for Peptide Handling.Biovera.
- Regulations for Hazardous Waste Generated at Academic Labor
- Laboratory Guide for Managing Chemical Waste.Vanderbilt University Medical Center.
- Proper Disposal of HCV Peptide (257-266)
- Best Practices for Storing and Handling Research-Grade Peptides.IntelligentHQ.
- Hazardous Waste Disposal Guide.Northwestern University.
- Safety Data Sheet - Neurotensin (1-11).
- Neurotensin(1-11) | C66H99N19O18.PubChem - NIH.
- Laboratory Waste Management: The New Regul
- How to Dispose of Chemical Waste in a Lab Correctly.GAIACA.
- Managing Hazardous Chemical Waste in the Lab.Clinical Lab Manager.
- A Guide to the Safe Disposal of MLCK Peptide for Labor
- Safety D
- Safety Data Sheet (SDS) - Neurotensin.Peptide Institute, Inc..
- Safety D
- NEUROTENSIN SDS, 55508-42-4 Safety D
- OSHA Biohazard Waste Disposal Guidelines: An Introduction.Solus Group.
- OSHA and Biohazard Waste Disposal Guidelines.Daniels Health.
Sources
- 1. anaspec.com [anaspec.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. peptide24.store [peptide24.store]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biovera.com.au [biovera.com.au]
- 6. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 7. needle.tube [needle.tube]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. solusgrp.com [solusgrp.com]
- 13. danielshealth.com [danielshealth.com]
- 14. MedicalLab Management Magazine [medlabmag.com]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 17. vumc.org [vumc.org]
- 18. s3.amazonaws.com [s3.amazonaws.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Neurotensin Frontier: A Comprehensive Guide to Safe Handling and Disposal of Neurotensin (1-11)
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling Neurotensin (1-11), a bioactive peptide with significant research applications. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research. This document moves beyond a simple checklist, delving into the rationale behind each recommendation to foster a deep understanding of safe laboratory practices.
Understanding the Risks: The Bioactive Nature of Neurotensin (1-11)
Neurotensin (1-11) is a fragment of the larger neurotensin peptide and is known to be biologically active. While Safety Data Sheets (SDS) for neurotensin may not classify it as a hazardous substance, its bioactive nature warrants a cautious approach.[1][2] The primary concern lies in its potential pharmacological effects if accidentally inhaled, ingested, or absorbed through the skin.[1][3] Inhalation of the lyophilized powder can cause respiratory tract irritation, and direct contact may lead to skin and eye irritation.[1][3]
The biological activity of neurotensin is primarily mediated through its interaction with the Neurotensin Receptor 1 (NTSR1), a G protein-coupled receptor (GPCR).[4][5] Activation of NTSR1 can trigger a cascade of downstream signaling events, including the activation of Gαq, Gαi1, GαoA, and Gα13-protein signaling pathways, as well as the recruitment of β-arrestins.[6] Understanding this mechanism underscores the importance of preventing unintended systemic exposure.
Core Safety Directive: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the foundation of safe handling. The following table summarizes the recommended PPE for various laboratory activities involving Neurotensin (1-11).
| Activity | Required PPE | Rationale |
| Handling Lyophilized Powder (Weighing, Aliquoting) | - Nitrile Gloves- Lab Coat- Tightly fitting safety goggles with side-shields- Full-face respirator (if exposure limits are exceeded or irritation is experienced) | The fine powder can be easily aerosolized, posing an inhalation risk.[1][7] A full-face respirator provides a higher level of protection for the respiratory system and face. |
| Reconstitution and Solution Handling | - Nitrile Gloves- Lab Coat- Safety glasses or goggles | Reduces the risk of skin contact and accidental splashes to the eyes.[8] |
| In Vitro Assays (e.g., Receptor Binding Assays) | - Nitrile Gloves- Lab Coat- Safety glasses | Standard laboratory practice to prevent contamination of the experiment and protect the researcher from splashes. |
| Waste Disposal | - Nitrile Gloves- Lab Coat- Safety glasses or goggles | Protects against splashes and contact with potentially contaminated materials. |
It is imperative to always work within a certified chemical fume hood or a biological safety cabinet when handling the lyophilized powder to minimize the risk of inhalation. [7][9]
Operational Plan: From Receipt to Experimentation
A structured workflow is crucial for both safety and experimental reproducibility. The following diagram illustrates a typical workflow for a receptor binding assay using Neurotensin (1-11).
Step-by-Step Protocol: Competitive Receptor Binding Assay
This protocol outlines a general procedure for a competitive receptor binding assay to determine the affinity of Neurotensin (1-11) for its receptor.
-
Prepare Cell Membranes: Homogenize tissues or cells expressing the neurotensin receptor in a suitable buffer.
-
Plate Preparation: In a microplate, add the cell membrane preparation to each well.
-
Addition of Competitor: Add varying concentrations of unlabeled Neurotensin (1-11) to the wells.
-
Addition of Radioligand: Add a fixed concentration of a radioactively labeled ligand known to bind to the neurotensin receptor.
-
Incubation: Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the receptor-bound radioligand from the unbound radioligand.[10]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the concentration of Neurotensin (1-11). This will allow for the determination of the IC50 value, which can be used to calculate the binding affinity (Ki).
Neurotensin Signaling Pathway
To fully appreciate the biological implications of handling Neurotensin (1-11), it is helpful to visualize its primary signaling pathway upon binding to the NTSR1 receptor.
Disposal Plan: A Commitment to Safety and Environmental Responsibility
Proper disposal of Neurotensin (1-11) and all contaminated materials is a critical final step in the experimental workflow. Never dispose of peptide waste down the drain or in the regular trash.[7][11]
| Waste Type | Disposal Procedure | Rationale |
| Unused Lyophilized Powder | - Treat as chemical waste.- Place in a clearly labeled, sealed container.- Dispose of through your institution's Environmental Health and Safety (EHS) department. | Prevents accidental exposure and environmental contamination. |
| Contaminated Labware (pipette tips, tubes, etc.) | - Collect in a designated hazardous waste container.- Segregate from general lab waste.[9] | Avoids cross-contamination and ensures proper disposal of potentially bioactive material. |
| Liquid Waste (solutions containing Neurotensin) | - Collect in a labeled, leak-proof hazardous waste container.- For larger volumes, chemical inactivation may be an option if permitted by your institution. A common method is treatment with a 10% bleach solution for at least 30-60 minutes.[9] Even after inactivation, the solution should be disposed of as chemical waste. | Prevents the release of bioactive peptides into the wastewater system. |
| Contaminated PPE (gloves, disposable lab coats) | - Place in a designated hazardous waste container. | Prevents secondary contamination. |
Always consult and adhere to your institution's specific guidelines for chemical and biological waste disposal. [11]
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[3][12]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2][7]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[7][12]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[1][2]
In case of a spill, evacuate the area and restrict access.[7] Use appropriate absorbent materials and PPE to clean the spill, and decontaminate the area.[7] All materials used for spill cleanup should be disposed of as hazardous waste.
By adhering to these guidelines, you can confidently and safely incorporate Neurotensin (1-11) into your research, contributing to scientific advancement while prioritizing the well-being of yourself and your colleagues.
References
-
Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]
-
LKT Laboratories, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Retrieved from [Link]
-
Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). (n.d.). Retrieved from [Link]
-
Peptide Institute, Inc. (2023, November 15). Safety Data Sheet. Retrieved from [Link]
-
BMG LABTECH. (2025, December 17). Binding Assays. Retrieved from [Link]
-
American Peptide Society. (n.d.). Peptide Synthesis for Beginners. Retrieved from [Link]
-
Gendron, L., et al. (2017). The signaling signature of the neurotensin type 1 receptor with endogenous ligands. Journal of Biological Chemistry, 292(30), 12494–12506. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.119 - Process safety management of highly hazardous chemicals. Retrieved from [Link]
-
Chalamaiah, M., et al. (2022). Regulatory requirements of bioactive peptides (protein hydrolysates) from food proteins. Journal of Functional Foods, 91, 105018. Retrieved from [Link]
-
de Vries, H., et al. (2009). Development of peptide receptor binding assays: methods to avoid false negatives. Journal of Pharmacological and Toxicological Methods, 60(3), 235-242. Retrieved from [Link]
-
Anaspec. (2019, July 22). Safety Data Sheet (SDS). Retrieved from [Link]
-
White, J. F., et al. (2014). Structure of signaling-competent neurotensin receptor 1 obtained by directed evolution in Escherichia coli. Proceedings of the National Academy of Sciences, 111(5), 1904–1909. Retrieved from [Link]
-
D'Addio, S., et al. (2022). Activation Pathways of Neurotensin Receptor 1 Elucidated Using Statistical Machine Learning. Journal of Chemical Information and Modeling, 62(9), 2216–2228. Retrieved from [Link]
-
ResearchGate. (2016, August 1). Which is the most appropriate equipment for peptide synthesis?. Retrieved from [Link]
-
Rioux, F., et al. (1980). Pharmacological studies of neurotensin, several fragments and analogous in the isolated perfused rat heart. European Journal of Pharmacology, 66(4), 273-279. Retrieved from [Link]
-
Wikipedia. (n.d.). Neurotensin. Retrieved from [Link]
-
Antunes, D. A., et al. (2025, August 7). Structure-based Methods for Binding Mode and Binding Affinity Prediction for Peptide-MHC Complexes. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Material Safety Datasheet A00726 Anti-Neurotensin NTS Antibody. Retrieved from [Link]
-
Agyei, D., & Danquah, M. K. (2020). Production and processing of antioxidant bioactive peptides: A driving force for the functional food market. Future Foods, 1-2, 100003. Retrieved from [Link]
-
Liu, L., et al. (2021). Safety considerations on food protein-derived bioactive peptides. Trends in Food Science & Technology, 114, 431-441. Retrieved from [Link]
-
Huber, S., et al. (2017). SPR-based fragment screening with neurotensin receptor 1 generates novel small molecule ligands. PLoS One, 12(5), e0175842. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 29 CFR 1910.119, Process Safety Management of Highly Hazardous Chemicals -- Compliance Guidelines and Enforcement Procedures. Retrieved from [Link]
-
GenScript. (n.d.). Neurotensin (8-13). Retrieved from [Link]
-
Wikipedia. (n.d.). Neurotensin receptor 1. Retrieved from [Link]
-
National Research Council (US) Committee on Hazardous Biological Substances in the Laboratory. (1989). Safe Disposal of Infectious Laboratory Waste. In Biosafety in the Laboratory: Prudent Practices for the Handling and Disposal of Infectious Materials. National Academies Press (US). Retrieved from [Link]
Sources
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. peptide.co.jp [peptide.co.jp]
- 3. anaspec.com [anaspec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Neurotensin receptor 1 - Wikipedia [en.wikipedia.org]
- 6. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biovera.com.au [biovera.com.au]
- 8. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide24.store [peptide24.store]
- 12. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
